2-Octynoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
oct-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDKCWCMDBMLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205205 | |
| Record name | 2-Octynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-96-7 | |
| Record name | 2-Octynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-OCTYNOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OCTYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7TMI3HR1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Octynoic Acid: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of 2-octynoic acid. The information is compiled from various scientific databases and literature sources to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
This compound is a monounsaturated fatty acid characterized by a carboxylic acid functional group and a carbon-carbon triple bond at the second position of its eight-carbon chain.[1]
Systematic IUPAC Name: Oct-2-ynoic acid[1]
DOT Visualization of the Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| CAS Number | 5663-96-7 | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 2-5 °C | [2][3] |
| Boiling Point | 148-149 °C at 19 mmHg | [2][3] |
| Density | 0.961 g/mL at 25 °C | [3] |
| Refractive Index | 1.4600 (n20/D) | [2][3] |
| LogP | 1.65470 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
Spectral Data and Interpretation
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
-COOH Proton: A broad singlet, typically in the downfield region (δ 10-13 ppm), corresponding to the acidic proton of the carboxylic acid. This peak's position can be highly variable and is affected by concentration and solvent.
-
Alkyl Chain Protons:
-
-CH₂-C≡C-: A triplet adjacent to the alkyne.
-
-(CH₂)₄-: A series of multiplets in the δ 1.2-1.7 ppm range.
-
CH₃-: A triplet in the upfield region (around δ 0.9 ppm) corresponding to the terminal methyl group.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom.
-
-COOH Carbon: A signal in the downfield region (δ 170-185 ppm).
-
Alkynyl Carbons (-C≡C-): Two distinct signals in the range of δ 70-90 ppm. The carbon closer to the carboxylic acid will be more deshielded.
-
Alkyl Chain Carbons: A series of signals in the upfield region (δ 10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C-H Stretch (Alkyl): Sharp peaks just below 3000 cm⁻¹.
-
C≡C Stretch (Alkyne): A weak to medium intensity peak in the range of 2260-2100 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A peak in the 1320-1210 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 140.
Experimental Protocols
General Synthesis of 2-Alkynoic Acids
DOT Visualization of a General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to a nitrogen or argon line. The system is flame-dried or oven-dried to ensure anhydrous conditions.
-
Deprotonation: 1-Heptyne is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the lithium heptynylide.
-
Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture in small portions. The reaction is allowed to warm to room temperature overnight with continuous stirring.
-
Workup: The reaction is quenched with water, and the organic solvent is removed under reduced pressure. The aqueous layer is acidified with a dilute mineral acid (e.g., 1 M HCl) to a pH of approximately 2.
-
Extraction: The acidified aqueous layer is extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude this compound.
Purification Protocols
Distillation:
For liquid products like this compound, vacuum distillation is an effective purification method.
-
The crude this compound is placed in a distillation flask with a magnetic stir bar.
-
The flask is connected to a vacuum distillation apparatus.
-
The system is evacuated to the desired pressure (e.g., 19 mmHg).
-
The flask is heated gently in an oil bath.
-
The fraction distilling at the correct boiling point (148-149 °C at 19 mmHg) is collected as the purified product.[2][3]
Recrystallization:
If the this compound is a low-melting solid or if distillation is not suitable, recrystallization from an appropriate solvent system can be used.
-
Solvent Selection: A solvent or solvent pair is chosen in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Biological Activity and Potential Signaling Pathways
While this compound itself has not been extensively studied for its biological activities, related 2-alkynoic fatty acids have demonstrated antimicrobial and anticancer properties.[4]
General Protocol for Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
General Protocol for Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on a target enzyme.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme, a stock solution of the enzyme, a stock solution of the substrate, and a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a microplate, add the buffer, the enzyme solution, and various concentrations of this compound. Include control wells with no inhibitor and wells with a known inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of this compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Potential Signaling Pathway Involvement
As a fatty acid, this compound may interact with pathways involved in lipid metabolism and signaling. While direct evidence is lacking, plausible targets include fatty acid metabolism pathways and nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).
DOT Visualization of a General Fatty Acid Metabolism Pathway:
Caption: Simplified overview of fatty acid metabolism.
DOT Visualization of a General PPAR Signaling Pathway:
Caption: General mechanism of PPAR activation.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
This guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its biological activities and mechanisms of action.
References
In-Depth Technical Guide: 2-Octynoic Acid (CAS Number 5663-96-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octynoic acid (CAS: 5663-96-7) is an acetylenic fatty acid characterized by an eight-carbon chain with a carboxyl group at one end and a carbon-carbon triple bond at the C-2 position.[1] It is a compound of significant interest in various fields, including organic synthesis, and more notably, in the study of autoimmune liver diseases. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and biological activities of this compound, with a focus on its role as a xenobiotic inducer of autoimmune cholangitis, a condition that models primary biliary cholangitis (PBC).
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a distinct odor.[1] It is soluble in organic solvents but has limited solubility in water.[1]
| Property | Value | Reference |
| CAS Number | 5663-96-7 | [1] |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | |
| Appearance | Clear colorless to light yellow liquid | |
| Melting Point | 2-5 °C | |
| Boiling Point | 148-149 °C at 19 mmHg | |
| Density | 0.961 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.460 | |
| InChI Key | BQDKCWCMDBMLEH-UHFFFAOYSA-N | |
| SMILES | CCCCCC#CC(=O)O |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectra available from various sources.
-
¹³C NMR: Spectra available from various sources.
Infrared (IR) Spectroscopy
-
FTIR: Spectra available, typically showing characteristic peaks for the carboxylic acid OH stretch, C≡C triple bond stretch, and C=O carbonyl stretch.
Mass Spectrometry (MS)
-
GC-MS: Mass spectra are available, providing information on the fragmentation pattern of the molecule.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the carboxylation of the corresponding terminal alkyne, 1-heptyne (B1330384), using a strong base such as n-butyllithium followed by quenching with carbon dioxide.
Reaction Scheme:
Detailed Protocol:
-
Deprotonation of 1-Heptyne: To a solution of 1-heptyne in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the lithium heptynide.
-
Carboxylation: Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. This step should be performed while maintaining a low temperature to prevent side reactions.
-
Acidification: The reaction is quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid) to protonate the carboxylate and yield this compound.
-
Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.
Induction of Autoimmune Cholangitis in Mice
This compound is used to induce an experimental model of autoimmune cholangitis that mimics human primary biliary cholangitis (PBC). This is typically achieved by immunizing susceptible mouse strains with this compound conjugated to a carrier protein.
Experimental Workflow:
Detailed Protocol:
-
Preparation of the Immunogen: this compound is conjugated to a carrier protein, such as bovine serum albumin (BSA), to make it immunogenic.
-
Immunization: Susceptible mouse strains (e.g., C57BL/6) are immunized intraperitoneally with the this compound-BSA conjugate emulsified in Complete Freund's Adjuvant (CFA).[2]
-
Booster Immunizations: Mice are subsequently boosted at regular intervals (e.g., every 2 weeks) with the conjugate in Incomplete Freund's Adjuvant (IFA).[2]
-
Monitoring and Sample Collection: Animals are monitored for the development of disease. Serum is collected periodically to measure the levels of anti-mitochondrial antibodies (AMAs). At the end of the experiment, mice are euthanized, and liver tissue is collected for histological analysis.
-
Analysis: Liver sections are stained and examined for signs of cholangitis, such as portal inflammation and bile duct damage. Serum is analyzed for the presence of AMAs, a hallmark of PBC.
Biological Activity and Mechanism of Action
The primary biological activity of this compound of interest to drug development professionals is its ability to induce a murine model of autoimmune cholangitis.
Proposed Mechanism of Action
The proposed mechanism involves the xenobiotic modification of the E2 component of the pyruvate (B1213749) dehydrogenase complex (PDC-E2).[3] PDC-E2 normally contains a lipoic acid cofactor attached to a lysine (B10760008) residue. It is hypothesized that this compound can covalently modify this lysine residue, creating a neo-antigen. This modified self-protein is then recognized as foreign by the immune system, leading to a break in self-tolerance and the production of autoantibodies (AMAs) that cross-react with the native, lipoylated PDC-E2. This autoimmune response targets the bile duct epithelial cells, which express PDC-E2 on their apical surface, leading to their destruction and the development of cholestasis.
In Vitro Effects
In vitro studies using hepatocytes have shown that this compound can impact cellular function. For example, treatment of hepatocyte cultures with 70 µM this compound has been shown to affect CYP3A4 enzyme activity.
Quantitative Bioactivity Data
Currently, there is a lack of publicly available, standardized quantitative bioactivity data such as IC₅₀ or EC₅₀ values for this compound in the context of its cholestatic effects. Further research is needed to establish these parameters to better quantify its potency.
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable tool for researchers studying autoimmune liver diseases, particularly primary biliary cholangitis. Its ability to induce a reliable animal model of the disease provides a platform for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological activities to aid researchers in their work with this important compound. Further studies are warranted to fully elucidate its mechanism of action and to establish quantitative measures of its biological potency.
References
- 1. Induction of autoimmune cholangitis in non-obese diabetic (NOD).1101 mice following a chemical xenobiotic immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LOSS OF TOLERANCE IN C57BL/6 MICE TO THE AUTOANTIGEN PDC-E2 BY A XENOBIOTIC WITH ENSUING BILIARY DUCTULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Industrial, biocide and cosmetic chemical inducers of cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Octynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on 2-octynoic acid, a compound of interest in various scientific and commercial applications, including its use in perfumes, lipsticks, and food flavorings.[1][2] It is classified as an acetylenic fatty acid.[1][2]
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized below. These values are critical for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 140.18 g/mol | [1] |
| Alternate Molecular Weight | 140.1797 g/mol | [3] |
| Alternate Molecular Weight | 140.182 g/mol | [4] |
| Alternate Molecular Weight | 140.17968 g/mol | [2] |
| CAS Registry Number | 5663-96-7 | [1][3] |
Structural and Identifier Information
Further identification and structural details are provided to ensure accurate sourcing and handling of the compound.
| Identifier | Value |
| IUPAC Name | oct-2-ynoic acid |
| Synonyms | 2-Octyn-1-oic acid, Pentylpropiolic acid |
| InChI | InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H2,1H3,(H,9,10) |
| InChIKey | BQDKCWCMDBMLEH-UHFFFAOYSA-N |
Logical Relationship Diagram
The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical properties.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-Octynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Octynoic acid, a valuable acetylenic fatty acid intermediate in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual workflows to aid in its characterization.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its structural features.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~2.3 - 2.4 | Triplet | 2H | -CH₂ -C≡ |
| ~1.5 - 1.6 | Multiplet | 2H | -CH₂ -CH₂-C≡ |
| ~1.2 - 1.4 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₃ |
| ~0.9 | Triplet | 3H | -CH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~158 - 160 | Quaternary | C =O |
| ~90 - 92 | Quaternary | -C ≡C-COOH |
| ~75 - 77 | Quaternary | -C≡C -COOH |
| ~30 - 31 | Methylene | C H₂-CH₃ |
| ~27 - 28 | Methylene | -C H₂-CH₂-C≡ |
| ~21 - 22 | Methylene | -CH₂-C H₂-CH₂-C≡ |
| ~18 - 19 | Methylene | -C H₂-C≡ |
| ~13 - 14 | Methyl | -C H₃ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 2960-2850 | Medium-Strong | C-H stretch (Alkyl) |
| ~2250 | Weak-Medium | C≡C stretch (Alkyne) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1465 | Medium | C-H bend (Methylene) |
| ~1410 | Medium, Broad | O-H bend (in-plane) |
| ~1290 | Medium-Strong | C-O stretch |
| ~930 | Broad, Medium | O-H bend (out-of-plane) |
| m/z | Relative Intensity (%) | Proposed Fragment |
| 140 | Moderate | [M]⁺ (Molecular Ion) |
| 125 | Low | [M - CH₃]⁺ |
| 111 | Moderate | [M - C₂H₅]⁺ |
| 97 | High | [M - C₃H₇]⁺ |
| 83 | High | [M - C₄H₉]⁺ |
| 69 | High | [M - C₅H₁₁]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 45 | Moderate | [COOH]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of CDCl₃ is common for non-polar to moderately polar compounds.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Sample Preparation:
-
Neat (Liquid Film): Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently press the plates together to form a thin liquid film.
-
Attenuated Total Reflectance (ATR): Directly apply a small amount of the liquid sample onto the ATR crystal (e.g., diamond or zinc selenide).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (KBr plates or clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) may be performed to improve chromatographic performance, though analysis of the free acid is also possible.
-
GC Conditions: Use a capillary column suitable for fatty acid analysis (e.g., a wax or a low-to-mid polarity column). A typical temperature program would be an initial hold at a low temperature (e.g., 50-70 °C) followed by a ramp to a higher temperature (e.g., 250 °C).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
-
-
Mass Analysis:
-
Scan a mass-to-charge (m/z) range of approximately 40 to 200 amu.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with library spectra (e.g., NIST, Wiley) for confirmation.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its expected fragmentation in mass spectrometry.
An In-depth Technical Guide to the Biological Activity of Acetylenic Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylenic fatty acids (AFAs) are a unique class of lipids characterized by the presence of one or more carbon-carbon triple bonds in their hydrocarbon chain.[1] Found in a variety of natural sources, including plants, fungi, and marine organisms, these compounds have garnered significant interest in the scientific community for their diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the biological activities of AFAs, with a focus on their anticancer, antifungal, and anti-inflammatory properties. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways.
Anticancer Activity
Acetylenic fatty acids have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.
Quantitative Data: Cytotoxicity of Acetylenic Fatty Acids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various acetylenic fatty acids against several human cancer cell lines. This data allows for a direct comparison of the cytotoxic potency of these compounds.
| Acetylenic Fatty Acid | Cancer Cell Line | IC50 Value | Reference |
| Methyl (E)-octadec-6-en-8-ynoate | MCF-7 (Breast) | 91.2 µg/mL | [2] |
| 1'S-1'-Acetoxychavicol Acetate (ACA) | A549 (Lung) | 50.42 µM (24h), 33.22 µM (48h), 21.66 µM (72h) | [3] |
| 1'S-1'-Acetoxychavicol Acetate (ACA) | HepG2 (Liver) | 15.58 µM | [4] |
| 1'S-1'-Acetoxychavicol Acetate (ACA) | PC-3 (Prostate) | Not specified | |
| 6-Nonadecynoic acid (6-NDA) | A549 (Lung) | Not specified | |
| 6-Nonadecynoic acid (6-NDA) | HepG2 (Liver) | Not specified | |
| 6-Nonadecynoic acid (6-NDA) | MCF-7 (Breast) | Not specified |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Acetylenic fatty acids (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the acetylenic fatty acids in culture medium. Replace the existing medium with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the fatty acids) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Signaling Pathways in Anticancer Activity
Acetylenic fatty acids can induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the inhibition of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis that is often overexpressed in cancer cells.
Antifungal and Antibacterial Activity
Several acetylenic fatty acids have demonstrated potent activity against a range of fungal and bacterial pathogens, making them promising candidates for the development of new antimicrobial agents.
Quantitative Data: Antimicrobial Activity of Acetylenic Fatty Acids
The following table presents the Minimum Inhibitory Concentration (MIC) values of various acetylenic fatty acids against common fungal and bacterial strains.
| Acetylenic Fatty Acid | Microbial Strain | MIC Value | Reference |
| 6-Nonadecynoic acid (6-NDA) | Candida albicans | 0.52 µg/mL | [5] |
| 6-Nonadecynoic acid (6-NDA) | Aspergillus fumigatus | Not specified | [6] |
| 2,6-Hexadecadiynoic acid | Candida albicans (Fluconazole-resistant) | 11 µM | [5] |
| 2-Hexadecynoic acid (2-HDA) | Staphylococcus aureus | 15.6 µg/mL | [7] |
| 2-Hexadecynoic acid (2-HDA) | Escherichia coli | >256 µg/mL | [8] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Acetylenic fatty acids
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of the acetylenic fatty acids in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Controls: Include a growth control (inoculum without any compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Acetylenic fatty acids exhibit anti-inflammatory properties primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Data: Enzyme Inhibition by Acetylenic Fatty Acids
The following table provides IC50 values for the inhibition of COX and LOX enzymes by specific acetylenic fatty acids.
| Acetylenic Fatty Acid | Enzyme | IC50 Value | Reference |
| 5,8,11,14-Eicosatetraynoic acid (ETYA) | 12-Lipoxygenase | 0.46 µM | [3] |
| 8,11,14-Eicosatriynoic Acid | Cyclooxygenase | 14 µM | [9] |
| 8,11,14-Eicosatriynoic Acid | 12-Lipoxygenase | 0.46 µM | [9] |
| Tariric Acid | Cyclooxygenase-1 (COX-1) | Not specified | |
| Cerulenin | Fatty Acid Synthase (FASN) | 40 nM (enzymatic assay), 23 nM (in hepatocytes) | [1][10] |
Experimental Protocol: Lipoxygenase Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of lipoxygenase activity by monitoring the formation of conjugated dienes from a fatty acid substrate.
Materials:
-
Soybean lipoxygenase (or other purified LOX)
-
Linoleic acid (or arachidonic acid) as substrate
-
Borate (B1201080) buffer (pH 9.0)
-
Acetylenic fatty acids
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a solution of the lipoxygenase enzyme in borate buffer. Prepare a substrate solution of linoleic acid in the same buffer.
-
Reaction Mixture: In a cuvette, mix the enzyme solution with the acetylenic fatty acid at various concentrations and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiation of Reaction: Add the substrate solution to the cuvette to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). This wavelength corresponds to the formation of conjugated dienes.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each concentration of the acetylenic fatty acid relative to a control reaction without the inhibitor. The IC50 value can be calculated from the dose-response curve.
Signaling Pathways in Anti-inflammatory Activity
Acetylenic fatty acids can modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective inhibitors of platelet lipoxygenase: 4,7,10,13-eicosatetraynoic acid and 5,8,11,14-henicosatetraynoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 5. FASN negatively regulates p65 expression by reducing its stability via Thr254 phosphorylation and isomerization by Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
2-Octynoic Acid as a Fatty Acid Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octynoic acid (2-OA) is a synthetic, medium-chain acetylenic fatty acid.[1] As an analog of naturally occurring fatty acids, it has become a valuable tool in biomedical research, particularly in the fields of immunology and metabolic diseases. Its unique triple bond structure allows it to act as a mimic of endogenous fatty acids while also possessing distinct chemical properties that can be exploited for research purposes. This guide provides a comprehensive overview of this compound, its applications as a fatty acid analog, and detailed experimental protocols for its use in research settings.
Core Concepts: this compound as a Fatty Acid Analog
This compound's utility as a fatty acid analog stems from its structural similarity to octanoic acid, a saturated medium-chain fatty acid. This similarity allows it to interact with biological systems that recognize and process fatty acids. However, the presence of a carbon-carbon triple bond at the second and third carbon positions confers unique reactivity, making it a valuable tool for specific research applications.
Applications in Research
-
Induction of Autoimmune Disease Models: this compound has been successfully used to induce an animal model of autoimmune cholangitis, a disease closely resembling human primary biliary cholangitis (PBC).[1][2] When conjugated to a protein carrier like bovine serum albumin (BSA), it acts as a hapten, eliciting an immune response that leads to the production of anti-mitochondrial antibodies (AMAs) and liver pathology characteristic of PBC.[2][3]
-
Modeling Inborn Errors of Metabolism: Researchers have utilized this compound to create an in vivo model of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inborn error of fatty acid metabolism.[4] By inhibiting the β-oxidation of fatty acids, administration of this compound can induce some of the biochemical hallmarks of MCAD deficiency, providing a platform to study the pathophysiology of the disease.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound as a fatty acid analog.
Table 1: Immunological Effects of this compound-BSA (2OA-BSA) Immunization in NOD.1101 Mice
| Parameter | 2OA-BSA Immunized | BSA Control | P-value |
| Anti-PDC-E2 IgG (OD) | 0.608 ± 0.174 | 0.005 ± 0.003 | P = 0.0099 |
| Anti-PDC-E2 IgM (OD) | 0.062 ± 0.018 | 0.008 ± 0.003 | P = 0.0205 |
| Liver CD4/CD8 Ratio | Decreased | Normal | P < 0.05 |
| Spleen CD4/CD8 Ratio | Decreased | Normal | P < 0.01 |
| Liver CD4+CD44+ T cells (Absolute No.) | Increased | Normal | P < 0.05 |
| Spleen CD4+CD44+ T cells (Absolute No.) | Increased | Normal | P < 0.05 |
| Liver CD8+CD44+ T cells (Absolute No.) | Increased | Normal | P < 0.01 |
| Spleen CD8+CD44+ T cells (Absolute No.) | Increased | Normal | P < 0.01 |
Data from Wakabayashi et al., 2009.[2]
Table 2: Cytokine Production by Splenocytes from 2OA-BSA Immunized Mice
| Cytokine | Stimulated CD4+ T cells (2OA-BSA) | Stimulated CD4+ T cells (BSA) | P-value | Stimulated CD8+ T cells (2OA-BSA) | Stimulated CD8+ T cells (BSA) | P-value |
| TNF-α | Elevated | Baseline | P < 0.01 | Elevated | Baseline | P < 0.01 |
| IFN-γ | Elevated | Baseline | P < 0.01 | Elevated | Baseline | P < 0.01 |
| IL-6 | Elevated | Baseline | P < 0.05 | Elevated | Baseline | P < 0.05 |
| IL-10 | Elevated | Baseline | P < 0.05 | Not Reported | Not Reported | N/A |
Data from Wakabayashi et al., 2009.[2]
Table 3: Metabolic Effects of this compound Administration in Rats
| Parameter | This compound Treated | Control |
| Urinary Dicarboxylic Acids | Mildly Elevated | Normal |
| Urinary Glycine Conjugates | Absent | Normal |
| Plasma Ketone Bodies | Low | Normal |
| Plasma Free Fatty Acids | Low | Normal |
| Ketone Production | Reduced | Normal |
Data from a study attempting to model MCAD deficiency.[4]
Experimental Protocols
Protocol 1: Preparation of this compound-Bovine Serum Albumin (2OA-BSA) Conjugate
Objective: To chemically conjugate this compound to a carrier protein (BSA) for immunization.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N-hydroxysuccinimide (NHS)
-
Dry dimethyl ether
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound in dry dimethyl ether.
-
Add N-hydroxysuccinimide (NHS) to the solution.
-
Cool the solution to 0°C and stir for 20 minutes.
-
Add dicyclohexylcarbodiimide (DCC) to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the solution to remove the dicyclohexylurea precipitate.
-
Concentrate the filtrate by roto-evaporation under reduced pressure.
-
The resulting 2OA-BSA conjugate can be dissolved in a suitable buffer (e.g., PBS) for immunization.[2]
Protocol 2: Induction of Autoimmune Cholangitis in NOD.1101 Mice
Objective: To induce an autoimmune response mimicking primary biliary cholangitis in a susceptible mouse strain.
Materials:
-
2OA-BSA conjugate (from Protocol 1)
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-buffered saline (PBS)
-
NOD.1101 mice (female, 6-8 weeks old)
-
Syringes and needles for immunization
Procedure:
-
Emulsify the 2OA-BSA conjugate in an equal volume of Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intraperitoneally into each NOD.1101 mouse.
-
A typical immunization schedule involves a primary immunization followed by booster immunizations at specific time intervals (e.g., 2 and 4 weeks).
-
Monitor the mice for the development of anti-mitochondrial antibodies (AMAs) by collecting serum samples at regular intervals (e.g., every 2 weeks).
-
At the end of the experimental period (e.g., 12 weeks), sacrifice the mice and collect liver and spleen tissues for histological and flow cytometric analysis.[2]
Protocol 3: In Vivo Model of MCAD Deficiency
Objective: To induce a metabolic state in rats that partially mimics MCAD deficiency.
Materials:
-
This compound
-
Saline solution
-
Sprague-Dawley rats
-
Metabolic cages for urine collection
-
Equipment for blood collection and processing
-
Gas chromatography-mass spectrometry (GC-MS) for organic acid analysis
Procedure:
-
Fast the Sprague-Dawley rats overnight.
-
Prepare a solution of this compound in saline.
-
Administer the this compound solution via intraperitoneal injection. The exact dosage should be determined based on pilot studies.
-
House the rats in metabolic cages to collect urine for 24 hours.
-
Analyze the urine for organic acid profiles using GC-MS.
-
Collect blood samples to measure plasma levels of ketone bodies and free fatty acids.[4]
Signaling Pathways and Visualizations
While the direct effects of this compound on specific signaling pathways are still under investigation, its role as a fatty acid analog suggests potential interactions with key cellular signaling cascades that are known to be modulated by fatty acids.
Potential Modulation of PPAR Signaling
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism.[5] Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that this compound could act as a modulator of PPAR activity, thereby influencing the expression of genes involved in fatty acid oxidation and inflammation.
Caption: Potential PPAR signaling pathway modulation by this compound.
Potential Involvement in NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation.[] Some fatty acids have been shown to modulate NF-κB activity. In the context of the this compound-induced autoimmune model, where a significant inflammatory response is observed, it is conceivable that this compound or its metabolites could influence the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.
Caption: General overview of the NF-κB signaling pathway.
Experimental Workflow: Induction of Autoimmune Cholangitis
The following diagram illustrates the general workflow for inducing and analyzing the autoimmune cholangitis model using this compound.
Caption: Experimental workflow for this compound-induced autoimmune cholangitis.
Conclusion
This compound serves as a potent and versatile tool for researchers in immunology and metabolism. Its ability to act as a fatty acid analog allows for the development of robust animal models for autoimmune diseases and inborn errors of metabolism. The detailed protocols and quantitative data presented in this guide provide a solid foundation for scientists and drug development professionals to incorporate this compound into their research endeavors. Further investigation into its precise molecular mechanisms of action, particularly its influence on key signaling pathways, will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. Induction of autoimmune cholangitis in non-obese diabetic (NOD).1101 mice following a chemical xenobiotic immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of autoimmune cholangitis in non-obese diabetic (NOD).1101 mice following a chemical xenobiotic immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward solving the etiological mystery of primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
The Enigmatic Role of 2-Octynoic Acid in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octynoic acid, a C8 acetylenic fatty acid, presents a compelling yet underexplored area in the study of lipid metabolism. While structurally similar to the well-metabolized octanoic acid, the presence of a triple bond at the C2 position introduces unique biochemical properties that suggest a modulatory, and potentially inhibitory, role in fatty acid oxidation. This technical guide synthesizes the current, albeit limited, scientific understanding of this compound's impact on lipid metabolism. It delves into the foundational principles of fatty acid oxidation, critically examines the key experimental evidence involving this compound, and proposes hypothesized mechanisms of action. This document aims to provide a comprehensive resource for researchers and professionals in drug development, highlighting both the knowns and the significant knowledge gaps that warrant future investigation.
Introduction to this compound
This compound is a monounsaturated fatty acid with an eight-carbon chain and a characteristic triple bond between the second and third carbon atoms.[1] Its chemical formula is C8H12O2.[1][2] This acetylenic fatty acid is structurally distinct from its saturated counterpart, octanoic acid, and this difference is crucial to its metabolic fate and biological activity. While it has applications in the fragrance and flavor industries, its role in intermediary metabolism is not well-defined.[1]
Foundational Overview of Fatty Acid β-Oxidation
To comprehend the potential effects of this compound, a foundational understanding of fatty acid β-oxidation is essential. This catabolic process occurs within the mitochondrial matrix and sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.[3][4][5] These products are pivotal for cellular energy production through the citric acid cycle and the electron transport chain.[3][4]
The entry of long-chain fatty acids into the mitochondria is a tightly regulated process known as the carnitine shuttle.[4][6][7][8] This shuttle system involves two key enzymes: carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.[6][7][8][9][10] Medium-chain fatty acids, like octanoic acid, can cross the mitochondrial membranes independently of the carnitine shuttle, a property that distinguishes their metabolism.[11]
This compound as a Modulator of Lipid Metabolism: Experimental Insights
The most direct investigation into the metabolic effects of this compound comes from a study where it was used in an attempt to create an in vivo model of medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency in rats.[12] The rationale was that this compound, being a medium-chain fatty acid analogue, might interfere with medium-chain fatty acid oxidation. The study's findings, however, revealed that this compound is not an effective tool for modeling MCAD deficiency and, more importantly, that it induces a unique metabolic state.[12]
Key Experimental Findings
The administration of this compound to fasted rats resulted in:
-
Mild Dicarboxylic Aciduria: The presence of dicarboxylic acids in the urine is a hallmark of impaired fatty acid oxidation. When β-oxidation is blocked, the accumulated fatty acid intermediates are shunted into alternative pathways, such as omega-oxidation, leading to the formation of dicarboxylic acids. The observation of a mild dicarboxylic aciduria suggests that this compound does indeed disrupt fatty acid oxidation, though perhaps not at the level of MCAD itself.[12]
-
Reduced Ketone Body Production: During fasting, fatty acid oxidation in the liver is the primary source of acetyl-CoA for ketogenesis. The study found that rats treated with this compound had reduced levels of ketone bodies (3-hydroxybutyrate and acetoacetate) compared to control animals.[12] This finding is significant as it points to a decreased flux of fatty acids through the β-oxidation pathway, resulting in a diminished supply of acetyl-CoA for ketone synthesis.
-
Low Plasma Free Fatty Acids: Contrary to what is observed in MCAD deficiency, where fatty acids are mobilized but cannot be oxidized, the this compound-treated rats exhibited low levels of plasma free fatty acids.[12] This suggests that this compound might not only inhibit fatty acid oxidation but could also interfere with the mobilization of fatty acids from adipose tissue or enhance their uptake and storage in other tissues.
Hypothesized Mechanisms of Action
The precise molecular targets of this compound remain to be elucidated. However, based on its structure and the experimental data, several hypotheses can be proposed.
Inhibition of Acyl-CoA Synthetase
Before entering β-oxidation, fatty acids must be activated to their CoA esters by acyl-CoA synthetases (ACS).[5][13] It is plausible that the triple bond in this compound makes it a substrate for ACS, leading to the formation of 2-octynoyl-CoA. This product could then act as an inhibitor of ACS enzymes, preventing the activation of other fatty acids.
Interference with β-Oxidation Enzymes
The enzymes of the β-oxidation spiral are specific for their substrates. The presence of the triple bond in 2-octynoyl-CoA could render it a poor substrate or a direct inhibitor of one or more of the acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, or ketoacyl-CoA thiolase. This would lead to a bottleneck in the β-oxidation pathway, consistent with the observed metabolic phenotype.
Potential Impact on Signaling Pathways
While direct evidence is lacking, the disruption of lipid metabolism by this compound could have downstream effects on key metabolic signaling pathways.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that act as key regulators of lipid and glucose homeostasis.[14][15][16] PPARα, in particular, is highly expressed in the liver and is activated by fatty acids and their derivatives.[15][17] It upregulates the expression of genes involved in fatty acid uptake, activation, and oxidation.[17] By altering the intracellular pool of fatty acids and their metabolites, this compound could indirectly modulate PPARα activity, though this remains speculative.
Quantitative Data
The available quantitative data on the effects of this compound on lipid metabolism is sparse. The following table summarizes the key findings from the pivotal study in rats.
| Parameter | Observation in this compound-Treated Rats | Implication for Lipid Metabolism | Reference |
| Urine Organic Acids | Mild dicarboxylic aciduria | Suggests impairment of β-oxidation | [12] |
| Plasma Ketone Bodies | Reduced production of 3-hydroxybutyrate (B1226725) and acetoacetate (B1235776) | Decreased flux of fatty acids through β-oxidation | [12] |
| Plasma Free Fatty Acids | Low concentrations | Potential interference with fatty acid mobilization or enhanced uptake | [12] |
Experimental Protocols
The following is a detailed methodology based on the key study investigating the in vivo effects of this compound.
Animal Model:
Treatment:
Sample Collection and Analysis:
-
Urine: Collection for organic acid profiling.[12]
-
Plasma: Collection for measurement of ketone bodies and free fatty acids.[12]
-
Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) for urine organic acids.[12] Isotope dilution mass spectrometry with infused 13C-labeled 3-hydroxybutyrate and acetoacetate for ketone body kinetics.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the mitochondrial fatty acid β-oxidation spiral.
Caption: Experimental workflow for studying the metabolic effects of this compound in rats.
Conclusion and Future Directions
Future investigations should focus on:
-
Enzymatic Assays: In vitro studies are needed to determine if this compound or its CoA derivative directly inhibits acyl-CoA synthetases or the enzymes of the β-oxidation pathway.
-
Metabolomic and Lipidomic Profiling: Comprehensive -omics studies in cell culture and animal models would provide a more detailed picture of the metabolic perturbations induced by this compound.
-
Signaling Pathway Analysis: Investigating the effects of this compound on the activity of key metabolic regulators like PPARs and AMPK is crucial.
-
Toxicology Studies: A deeper understanding of the potential toxicity of this compound is necessary, especially if it is considered for any therapeutic application.
References
- 1. This compound | C8H12O2 | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:5663-96-7 | Chemsrc [chemsrc.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Lipid Metabolism, Lipid Disorders, Arachidonic Acid Metabolism – biochemistry [uw.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 8. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 9. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]
- 11. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetyl-CoA synthetase - Proteopedia, life in 3D [proteopedia.org]
- 14. Immunotoxicity of perfluorooctanoic acid and perfluorooctane sulfonate and the role of peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Biological Effects of 2-Octynoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octynoic acid, a member of the alkynoic fatty acid family, has garnered scientific interest for its potential biological activities. Initial research has primarily focused on its antimicrobial properties, with emerging evidence suggesting roles in metabolic regulation and immunomodulation. This technical guide provides a comprehensive overview of the early-stage research on this compound, presenting available quantitative data, detailed experimental methodologies for its study, and visual representations of relevant biological pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Biological Activities of this compound
Preliminary studies indicate that this compound exhibits a range of biological effects, most notably antimicrobial activity. Furthermore, its structural similarity to endogenous fatty acids has led to its use as a tool in metabolic and immunological research.
Antimicrobial Effects
Studies on 2-alkynoic acids have demonstrated their efficacy against various fungal and bacterial pathogens. The antimicrobial activity is influenced by the carbon chain length of the acid.[1]
Antifungal Activity: Research on a series of 2-alkynoic acids revealed that their fungitoxicity is chain-length dependent. While specific minimum inhibitory concentration (MIC) values for this compound against key fungal pathogens like Candida albicans and Aspergillus niger are not extensively documented in initial studies, the general trend suggests that acids with longer chains (C10-C12) exhibit greater potency than shorter chains like C8 (this compound).[2][3]
Metabolic and Immunological Research
This compound has been utilized as an experimental tool in studies related to metabolic disorders and autoimmunity.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Model: Due to its structure, this compound has been used in animal models to simulate MCAD deficiency, a metabolic disorder affecting fatty acid oxidation.[6]
Autoimmunity Studies: In the field of immunology, this compound has been employed as a xenobiotic agent to induce autoimmune responses in animal models, providing insights into the pathogenesis of autoimmune diseases like primary biliary cholangitis.[7]
Quantitative Data
The following tables summarize the available quantitative data for 2-alkynoic acids, providing a comparative context for the potential activity of this compound.
Table 1: Comparative Antifungal Activity of 2-Alkynoic Acids
| Compound | Relative Fungitoxicity Order |
| 2-Decynoic Acid (C10) | > this compound (C8) |
| 2-Undecynoic Acid (C11) | > this compound (C8) |
| 2-Dodecynoic Acid (C12) | > this compound (C8) |
| This compound (C8) | < C9, C10, C11, C12, C14, C16 |
| 2-Heptynoic Acid (C7) | < this compound (C8) |
| Data derived from qualitative comparisons in the literature.[2] |
Table 2: Antibacterial Activity of 2-Hexadecynoic Acid (2-HDA)
| Organism | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 15.6[4] |
| Methicillin-resistant S. aureus (MRSA, ATCC 43300) | 15.6[4][5] |
| Clinical Isolate of MRSA | 3.9[4][5] |
| Pseudomonas aeruginosa | 125[3][4][5] |
| This table provides data for a related 2-alkynoic acid to illustrate the potential antibacterial spectrum. |
Experimental Protocols
The following sections detail standardized experimental methodologies that can be employed to investigate the biological effects of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
3.1.1. Materials:
-
This compound
-
Candida albicans or Aspergillus niger strains
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
3.1.2. Protocol:
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the diluted fungal inoculum to each well containing the different concentrations of this compound. Include a positive control (inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the MIC of an antibacterial agent.[4]
3.2.1. Materials:
-
This compound
-
Staphylococcus aureus or Pseudomonas aeruginosa strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
3.2.2. Protocol:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain on a suitable agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT Method
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
3.3.1. Materials:
-
This compound
-
HeLa or MCF-7 human cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
3.3.2. Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of this compound in the culture medium and replace the existing medium in the wells with the treatment medium. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
While direct evidence for the modulation of specific signaling pathways by this compound is limited in initial studies, its structural relatives and the biological contexts of its use suggest potential interactions with key cellular signaling cascades such as NF-κB and MAPK. The following diagrams are representative of these pathways and a general workflow for their investigation.
Disclaimer: The following signaling pathway diagrams are hypothetical representations and have not been experimentally validated for this compound in the reviewed literature. They serve as illustrative examples of the pathways that could be investigated.
Figure 1: Hypothetical modulation of the NF-κB signaling pathway by this compound.
Figure 2: Potential interaction of this compound with the MAPK signaling cascade.
Figure 3: General experimental workflow for studying signaling pathway modulation.
Conclusion and Future Directions
The initial studies on this compound suggest a compound with potential antimicrobial properties and utility in metabolic and immunological research. However, the existing body of literature lacks specific quantitative data on its efficacy and a clear understanding of its molecular mechanisms of action, particularly concerning its interaction with cellular signaling pathways. Future research should focus on:
-
Quantitative Antimicrobial Studies: Determining the MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a broad panel of clinically relevant microorganisms.
-
Cytotoxicity and Enzyme Inhibition Assays: Establishing the IC50 values of this compound against various cancer cell lines and its inhibitory potential against key enzymes like fatty acid synthase.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its biological effects at a cellular level.
A more in-depth investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal properties of 2-alkynoic acids and their methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria [agris.fao.org]
- 4. Antibacterial activity of 2-alkynoic fatty acids against multidrug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of autoimmune cholangitis in non-obese diabetic (NOD).1101 mice following a chemical xenobiotic immunization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Octynoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-octynoic acid, a monounsaturated fatty acid, and its derivatives. The document covers its chemical and physical properties, synthesis methodologies, and known biological activities, with a focus on its potential in drug development. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are included to support further research and application.
Core Concepts: Chemical and Physical Properties of this compound
This compound, also known as pentylpropiolic acid, is an acetylenic fatty acid.[1] It is a clear, colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| CAS Number | 5663-96-7 | [1] |
| Melting Point | 2-5 °C | [2] |
| Boiling Point | 148-149 °C at 19 mmHg | [2] |
| Density | 0.961 g/mL at 25 °C | [2] |
| Refractive Index | 1.4600 | [2] |
| Solubility | Soluble in organic solvents. |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives, such as esters and amides, is crucial for exploring their biological potential.
A common method for the synthesis of 2-alkynoic acids involves the carboxylation of the corresponding terminal alkyne. This method can be adapted for the synthesis of this compound from 1-heptyne.
Esters: Methyl 2-octynoate can be synthesized from 2-octenoic acid methyl ester through a two-step reaction involving bromination followed by dehydrobromination.[3]
Amides: Amides of this compound can be prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.[4][5]
Biological Activities and Potential Applications
2-Alkynoic fatty acids and their derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents.
| Compound/Derivative Class | Biological Activity | IC₅₀ / MIC | Target/Model | Reference |
| 2-Alkynoic acids | Antimycobacterial | Varies with chain length | Mycobacterium smegmatis | [6] |
| 2-Hexadecynoic acid | Antibacterial | MIC = 15.5 µg/mL | S. aureus | [6] |
| 2-Hexadecynoic acid | Antibacterial | MIC = 3.9 µg/mL | Clinical isolates of MRSA | [6] |
| Thioether derivatives of fatty acids | COX-2 Inhibition | Selective inhibition | Prostaglandin biosynthesis | [4] |
| Linoleic acid derivatives | Lipoxygenase Inhibition | IC₅₀ = 0.02 - 60 µM | 5-, 12-, 15-LOX, COX-1/2 | [7] |
| Organic acids | Antimicrobial | MIC = 500-2800 mg/L | Gram-negative bacteria | [8] |
| Monolaurin (ester) | Antimicrobial | MIC = 10 mg/L | S. pneumoniae | [8] |
Experimental Protocols
Detailed protocols for key experiments are provided below to facilitate further research.
-
Step 1: Bromination. To a solution of 2-octenoic acid methyl ester (100g, 0.64 mol) in 150 mL of dichloromethane (B109758) at 0°C, add bromine (108g, 0.67 mol) dropwise over 1 hour.
-
Continue stirring for 2 hours after the addition is complete.
-
Remove the dichloromethane under reduced pressure to obtain the intermediate 2,3-dibromo methyl octanoate.
-
Step 2: Dehydrobromination. Add the intermediate from step 1 to 200 mL of ether.
-
Slowly add potassium hydroxide (B78521) (56g, 1.41 mol) at 30°C over 1 hour.
-
Continue to stir for 5 hours at the same temperature.
-
After the reaction is complete, add water to quench the reaction and separate the layers.
-
The organic phase is collected and purified by vacuum distillation to yield methyl 2-octynoate.
-
To a solution of this compound (0.5 mmol) and benzylamine (B48309) (0.5 mmol) in a suitable solvent (e.g., methanol, 2.5 mL), add a carboxylic acid activating agent (e.g., a carbodiimide) and an isocyanide (0.5 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by washing with a saturated solution of citric acid (25 mL), followed by a saturated solution of sodium bicarbonate (25 mL), and finally brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-benzyl-2-octynamide.
-
Prepare the cell lysate containing the COX enzyme.
-
Incubate the cell lysate in Tris-HCl buffer (pH 8) with glutathione (B108866) (5 mM/L) and hemoglobin (5 mM/L) for 1 minute at 25°C.
-
Add the test compound (this compound or its derivative) at various concentrations.
-
Initiate the reaction by adding arachidonic acid (200 mM/L).
-
Incubate for 20 minutes at 37°C.
-
Terminate the reaction by adding 10% trichloroacetic acid in 1 N hydrochloric acid.
-
After centrifugation, add 1% thiobarbiturate to the supernatant.
-
Determine COX activity by measuring the absorbance at 632 nm.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Prepare a reaction mixture containing the test compound solution and lipoxygenase solution in 0.1 M phosphate (B84403) buffer (pH 8.0).
-
Incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding the substrate solution (e.g., linoleic acid).
-
Monitor the absorbance at 234 nm for 6 minutes.
-
Use a known inhibitor (e.g., quercetin) as a positive control.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Culture appropriate cells (e.g., THP-1 macrophages) and treat with the test compound for a specified time.
-
Induce NF-κB activation with a stimulant (e.g., LPS).
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE (12% gel).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the p65 band intensity to a loading control (e.g., β-actin).
-
Seed a reporter cell line (e.g., HEK293 cells) transfected with a PPARγ-responsive luciferase reporter plasmid and a control reporter plasmid (e.g., Renilla luciferase) in a 96-well plate.
-
Treat the cells with various concentrations of the test compound.
-
After incubation, lyse the cells.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
Calculate the fold activation of PPARγ relative to a vehicle control.
Signaling Pathways
The NF-κB pathway is a key regulator of inflammation.[7] Its inhibition is a therapeutic target for many inflammatory diseases.
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.
This guide provides a foundational understanding of this compound and its derivatives, offering detailed methodologies and insights for researchers and drug development professionals. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. gsartor.org [gsartor.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
2-Alkynoic Fatty Acids: A Technical Deep Dive into Their Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Alkynoic fatty acids, a unique class of unsaturated fatty acids characterized by a carbon-carbon triple bond at the C-2 position, have garnered significant attention in the scientific community for their diverse biological activities. Their structural features impart distinct chemical properties that translate into potent inhibitory effects against a range of microbial pathogens and enzymes, making them promising candidates for drug development. This technical guide provides a comprehensive overview of the research into 2-alkynoic fatty acids, summarizing key quantitative data, detailing experimental methodologies, and illustrating their mechanism of action through signaling pathway diagrams.
Biological Activities of 2-Alkynoic Fatty Acids
The biological activities of 2-alkynoic fatty acids are profoundly influenced by their chain length. Research has demonstrated their efficacy as antibacterial, antifungal, and antiprotozoal agents.
Antibacterial Activity
2-Alkynoic fatty acids have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria, including multidrug-resistant strains.[1][2] The position of the triple bond and the presence of the carboxylic acid moiety are crucial for their activity.[1] 2-Hexadecynoic acid (2-HDA) and 2-octadecynoic acid (2-ODA) are among the most studied compounds in this class.[1]
Table 1: Antibacterial Activity of 2-Alkynoic Fatty Acids (MIC in µg/mL)
| Compound | Staphylococcus aureus | Staphylococcus saprophyticus | Bacillus cereus | Klebsiella pneumoniae | Pseudomonas aeruginosa | MRSA (ATCC 43300) | Clinical MRSA Isolates |
| 2-Hexadecynoic acid (2-HDA) | 15.6[1] | 15.5[1] | 31.3[1] | 7.8[1] | 125[1] | 15.6[1][2] | 3.9[1][2] |
| 2-Octadecynoic acid (2-ODA) | - | - | - | - | - | - | - |
Note: Further data on 2-ODA and other 2-alkynoic fatty acids against a broader range of bacteria is available in the cited literature but not consolidated into a single table in the provided search results.
Antimycobacterial Activity
A primary focus of 2-alkynoic fatty acid research has been their potent activity against Mycobacterium species. They are known to inhibit mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[3] This inhibition is achieved by targeting the fatty acid synthase II (FAS-II) system.[3]
Table 2: Antimycobacterial Activity of 2-Alkynoic Fatty Acids (MIC in µM)
| Compound | Mycobacterium smegmatis | Mycobacterium bovis BCG | Mycobacterium tuberculosis H37Rv |
| 2-Hexadecynoic acid (2-HA) | 10[3] | - | 20-25 |
| 2-Octadecynoic acid (2-OA) | 4[3] | - | 20-25 |
| 2-Nonadecynoic acid | - | - | 20-25 |
Antifungal and Antiprotozoal Activities
The antifungal properties of 2-alkynoic acids are dependent on chain length and pH, with optimal activity observed for chain lengths between C10 and C16.[4][5] They have been shown to be more potent than their alkane and alkene counterparts.[4] Furthermore, 2-HDA and 2-ODA have demonstrated antiprotozoal activity against Leishmania donovani and Plasmodium falciparum.[6]
Table 3: Antifungal and Antiprotozoal Activity of 2-Alkynoic Fatty Acids
| Compound | Organism | Activity | Value |
| C10, C11, C12 2-alkynoic acids | Various Fungi | Antifungal | Most active in the series[4] |
| 2-Hexadecynoic acid (2-HDA) | Leishmania donovani | Antiprotozoal | - |
| 2-Octadecynoic acid (2-ODA) | Leishmania donovani | Antiprotozoal | - |
| 2-Hexadecynoic acid (2-HDA) | Plasmodium falciparum | Antiprotozoal | - |
| 2-Octadecynoic acid (2-ODA) | Plasmodium falciparum | Antiprotozoal | - |
Note: Specific MIC or IC50 values for antifungal and antiprotozoal activities were mentioned but not always provided in a quantitative format in the search results.
Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
The primary mechanism of action for the antimycobacterial effects of 2-alkynoic fatty acids is the inhibition of the Type II Fatty Acid Synthase (FAS-II) system, which is essential for the elongation of fatty acids to produce mycolic acids.
At toxic concentrations, 2-hexadecynoic acid is metabolized within the mycobacterial cell, leading to the accumulation of two key inhibitory metabolites: 3-ketohexadecanoic acid and 3-hexadecynoic acid.[3] 3-ketohexadecanoic acid blocks fatty acid biosynthesis, while 3-hexadecynoic acid inhibits fatty acid degradation.[3] This dual inhibition of both anabolic and catabolic pathways is crucial for their bactericidal activity.[3] A key enzyme in the FAS-II pathway, InhA (an enoyl-ACP reductase), is a direct target of inhibition.[3]
Caption: Inhibition of the Mycobacterial FAS-II Pathway by 2-Alkynoic Fatty Acids.
Experimental Protocols
Synthesis of 2-Alkynoic Fatty Acids
A general method for the synthesis of 2-alkynoic acids involves the carboxylation of a terminal alkyne.[2]
Materials:
-
1-Alkyne
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Carbon dioxide (gas)
-
Diethyl ether
-
10% aqueous hydrochloric acid
-
Sodium sulfate (B86663) (anhydrous)
-
Flash chromatography supplies (hexane, ethyl acetate, glacial acetic acid)
Procedure:
-
Dissolve the 1-alkyne (1.70 mmol) in dry THF (7 mL) at -23°C under a nitrogen atmosphere.
-
Add n-butyllithium (0.69 mL, 1.73 mmol) to the solution and stir at -23°C for 1 hour.
-
Warm the reaction mixture to 0°C.
-
Bubble a stream of carbon dioxide gas through the suspension for 1 hour.
-
Pour the reaction mixture into a mixture of diethyl ether and 10% aqueous hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography using a mobile phase of hexane/ethyl acetate/glacial acetic acid (75/25/1) to yield the 2-alkynoic acid.[2]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of 2-alkynoic fatty acids against various bacteria can be determined using the broth microdilution method.
Materials:
-
2-Alkynoic fatty acid stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial culture in mid-log phase
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial two-fold dilutions of the 2-alkynoic fatty acid stock solution in the broth medium in the wells of a 96-well plate.
-
Include a positive control well (broth with bacterial inoculum, no fatty acid) and a negative control well (broth only).
-
Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and then dilute it further in the broth.
-
Inoculate each well (except the negative control) with the diluted bacterial suspension.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 620 nm. The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth.[1]
InhA Enzymatic Inhibition Assay
The inhibitory activity of 2-alkynoic fatty acids against the InhA enzyme can be assessed by monitoring the oxidation of NADH.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-enoyl-CoA substrate (e.g., 2-trans-dodecenoyl-CoA)
-
2-Alkynoic fatty acid test compound
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the 2-alkynoic fatty acid in the assay buffer in the wells of a 96-well plate.
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the InhA enzyme to each well to a final concentration of 10-100 nM.
-
Initiate the reaction by adding the 2-trans-enoyl-CoA substrate to each well.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.
-
Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Workflow
The general workflow for investigating the potential of a novel 2-alkynoic fatty acid as an antimicrobial agent involves a series of sequential steps from synthesis to mechanistic studies.
Caption: General experimental workflow for the evaluation of 2-alkynoic fatty acids.
Conclusion
2-Alkynoic fatty acids represent a compelling class of molecules with significant potential in the development of novel antimicrobial agents. Their well-defined mechanism of action, particularly the dual inhibition of fatty acid biosynthesis and degradation in mycobacteria, provides a strong foundation for rational drug design. The detailed experimental protocols and quantitative data summarized in this guide offer valuable resources for researchers and drug development professionals seeking to explore and expand upon the therapeutic applications of these fascinating compounds. Further research into structure-activity relationships, in vivo efficacy, and potential for combination therapies will be crucial in translating the promise of 2-alkynoic fatty acids into clinical realities.
References
- 1. Antibacterial activity of 2-alkynoic fatty acids against multidrug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal properties of 2-alkynoic acids and their methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the antiprotozoal and anticancer activities of the 2-alkynoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Purity of 2-Octynoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, purity levels, and analytical methodologies for 2-octynoic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who utilize this compound as a chemical intermediate or investigate its biological activities.
Commercial Sources and Purity
This compound is commercially available from various chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 99%. It is crucial for researchers to consider the required purity for their specific application, as trace impurities can significantly impact experimental outcomes, particularly in sensitive biological assays and drug formulation studies.
Below is a summary of representative commercial sources and their stated purities for this compound. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.
| Supplier | Stated Purity |
| Santa Cruz Biotechnology | ≥98%[1] |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 98%[2] |
| Career Henan Chemical Co. | 98%[3] |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0%[4] |
| Shanghai Nianxing Industrial Co., Ltd. | 95.0%[4] |
Synthesis and Purification Protocols
For applications requiring higher purity than commercially available or for the synthesis of isotopically labeled this compound, the following protocols provide a general framework.
Synthesis of this compound
A common method for the synthesis of α,β-acetylenic acids like this compound involves the carboxylation of the corresponding terminal alkyne's lithium or sodium salt. The following is a generalized procedure adapted from the synthesis of similar acetylenecarboxylic acids.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Alkynide: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 1-heptyne (B1330384) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Slowly add a strong base, such as n-butyllithium or sodium amide, to the stirred solution to deprotonate the terminal alkyne, forming the corresponding lithium or sodium heptynilide.
-
Carboxylation: Once the deprotonation is complete, slowly introduce finely crushed dry ice (solid carbon dioxide) into the reaction mixture. The alkynide will react with the carbon dioxide to form the lithium or sodium salt of this compound.
-
Work-up: After the addition of dry ice is complete, allow the reaction mixture to warm to room temperature.
-
Acidify the mixture with a dilute aqueous acid (e.g., hydrochloric acid) to protonate the carboxylate salt.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrate under reduced pressure to yield crude this compound.
Purification of this compound
The crude this compound can be purified by either recrystallization or vacuum distillation.
Experimental Protocol: Purification by Recrystallization
-
Select a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of fatty acids include hexanes, pentane, or mixtures of ethanol (B145695) and water.
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Experimental Protocol: Purification by Vacuum Distillation
Given that this compound is a liquid at room temperature, vacuum distillation is an effective purification method to separate it from non-volatile impurities and impurities with significantly different boiling points.
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure of the system using a vacuum pump.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound under the specific vacuum pressure. The boiling point of this compound is reported as 148-149 °C at 19 mmHg.
Analytical Methods for Purity Determination
To ensure the purity of this compound, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantitative purity assessment and identification of impurities.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Purity Analysis by HPLC
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing an acid (e.g., phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form. A common mobile phase for similar acids is a gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV detection at a low wavelength, typically around 210 nm, is used for non-aromatic carboxylic acids.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable organic solvent. Further dilute to an appropriate concentration for analysis.
-
Quantification: Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For more accurate quantification, a calibration curve with a certified reference standard should be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. For carboxylic acids, derivatization is often necessary to increase their volatility.
Experimental Protocol: Purity Analysis by GC-MS
-
Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) or a silyl (B83357) ester. A common method is esterification with methanol (B129727) in the presence of an acid catalyst.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: A split or splitless injection can be used depending on the concentration of the sample.
-
Oven Program: A temperature gradient is typically employed to separate compounds with different boiling points.
-
Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.
Role in Drug Development and Signaling Pathways
This compound, as a medium-chain fatty acid, has the potential to be a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Furthermore, fatty acids are known to play crucial roles in various biological signaling pathways.
Fatty Acid Synthase (FASN) Inhibition Pathway
Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. In many cancer cells, FASN is overexpressed, making it an attractive target for cancer therapy. Inhibitors of FASN can induce apoptosis in tumor cells. While direct inhibition by this compound is not extensively documented, its structural analogs and related compounds are being investigated as FASN inhibitors. The general mechanism involves the inhibitor binding to the active site of FASN, thereby blocking the synthesis of fatty acids required for cell membrane formation and signaling.
Caption: Inhibition of Fatty Acid Synthase (FASN) by this compound analogs can disrupt tumor cell growth.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid metabolism and energy homeostasis. Natural fatty acids are known ligands for PPARs. As a medium-chain fatty acid, this compound could potentially act as a PPAR agonist. Upon binding, the PPAR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: Potential activation of PPAR signaling pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of this compound purity using HPLC.
Caption: A logical workflow for the purity determination of this compound via HPLC.
References
An In-depth Technical Guide on the Thermochemical and Biological Data of 2-Octynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 2-octynoic acid. It also delves into its biological activities, offering insights into its mechanisms of action which are of significant interest to the fields of microbiology and oncology. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and further research.
Thermochemical Data for this compound
Thermochemical data is fundamental for understanding the stability and reactivity of a compound. While experimentally determined data for this compound is limited in the public domain, this section presents the available data, including calculated values, to provide a baseline for researchers.
Table 1: Physical and Thermochemical Properties of this compound
| Property | Value | Units | Data Type | Source |
| Molecular Formula | C₈H₁₂O₂ | - | - | - |
| Molecular Weight | 140.18 | g/mol | - | - |
| CAS Number | 5663-96-7 | - | - | - |
| Melting Point (Tfus) | 276.15 | K | Experimental | NIST |
| Reduced Pressure Boiling Point | 421.7 @ 0.025 atm | K | Experimental | NIST |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4535.90 | kJ/mol | Experimental | NIST (via Cheméo) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -46.46 | kJ/mol | Calculated (Joback Method) | Cheméo |
| Standard Enthalpy of Formation (Gas Phase, ΔfH°gas) | -200.96 | kJ/mol | Calculated (Joback Method) | Cheméo |
| Standard Enthalpy of Formation (Liquid Phase, ΔfH°liquid) | -367.00 to -327.20 | kJ/mol | Calculated (Joback Method) | Cheméo |
Note: The standard state is defined as 298.15 K and 1 bar.
Due to the scarcity of experimentally determined values for the standard enthalpy of formation, standard molar entropy, and heat capacity for this compound, researchers are encouraged to perform experimental measurements or utilize advanced computational models for more precise values.
Experimental Protocols for Determining Thermochemical Data
The determination of thermochemical properties for carboxylic acids like this compound involves a range of established experimental techniques. The following are detailed methodologies for key experiments.
2.1. Combustion Calorimetry for Enthalpy of Combustion and Formation
This is a primary method for determining the standard enthalpy of combustion, from which the standard enthalpy of formation can be derived using Hess's Law.
-
Apparatus: A high-precision isoperibol or aneroid combustion calorimeter.
-
Procedure:
-
A precisely weighed sample of this compound (typically in a gelatin capsule or on a filter paper with a known heat of combustion) is placed in a platinum crucible within the combustion bomb.
-
The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is placed in a calorimeter vessel containing a known mass of water, and the entire assembly is allowed to reach thermal equilibrium.
-
The sample is ignited via a cotton fuse and a platinum wire.
-
The temperature change of the water is monitored with a high-resolution thermometer until a stable final temperature is reached.
-
The calorimeter is calibrated by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The energy equivalent of the calorimeter is calculated, and this is used to determine the heat of combustion of the this compound sample.
-
Corrections are made for the heat of combustion of the fuse and any auxiliary materials, as well as for the formation of nitric acid from residual nitrogen in the bomb.
-
The standard enthalpy of formation is then calculated using the standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
2.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
DSC is a versatile technique for measuring heat flow associated with thermal transitions.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure for Enthalpy of Fusion:
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate through the melting point of the substance.
-
The DSC instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The enthalpy of fusion is determined by integrating the area of the melting peak.
-
The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.
-
-
Procedure for Heat Capacity:
-
A baseline is recorded with empty sample and reference pans over the desired temperature range.
-
A sapphire standard with a known heat capacity is run under the same conditions.
-
The this compound sample is then run.
-
The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at each temperature.
-
2.3. Adiabatic Calorimetry for Standard Molar Entropy
This method provides highly accurate heat capacity data from near absolute zero, which can be used to calculate the standard molar entropy.
-
Apparatus: A low-temperature adiabatic calorimeter.
-
Procedure:
-
A known mass of the sample is placed in a calorimeter vessel.
-
The vessel is cooled to a very low temperature (e.g., near liquid helium temperature).
-
A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured under adiabatic conditions (no heat exchange with the surroundings).
-
The heat capacity (Cp) is calculated at each temperature.
-
This process is repeated in small temperature increments up to and beyond the standard temperature (298.15 K).
-
The standard molar entropy (S°) is then calculated by integrating the heat capacity data from 0 K to 298.15 K, using the Debye extrapolation for the low-temperature region: S°(T) = ∫(Cp/T)dT from 0 to T.
-
Biological Activity and Signaling Pathways
This compound and related 2-alkynoic fatty acids have been identified as potent inhibitors of key enzymes in pathogenic organisms, making them promising candidates for drug development.
3.1. Inhibition of InhA in Mycobacterium
2-Alkynoic acids have been designed as substrate inhibitors of the enoyl-acyl carrier protein (ACP) reductase (InhA), a crucial enzyme in the type-II fatty acid synthase (FAS-II) pathway of Mycobacterium tuberculosis.[1] This pathway is essential for the synthesis of mycolic acids, which are major components of the mycobacterial cell wall.[2][3] The inhibition of InhA disrupts mycolic acid biosynthesis, leading to cell death.[3][4] This mechanism of action is particularly significant as it bypasses the primary resistance mechanism to the frontline anti-tuberculosis drug isoniazid, which requires activation by the KatG enzyme.[2][4]
Caption: Inhibition of the InhA enzyme by this compound.
3.2. Inhibition of DNA Topoisomerase IB in Leishmania donovani
2-Alkynoic fatty acids have also been shown to inhibit the DNA topoisomerase IB enzyme (LdTopIB) in Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis.[5][6] DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination.[5] By inhibiting LdTopIB, 2-alkynoic acids interfere with these vital cellular processes, leading to parasite death.[5][6] Notably, these compounds have shown selectivity for the parasite's enzyme over the human homolog, suggesting a potential therapeutic window.[5]
References
- 1. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Alkynoic fatty acids inhibit Topoisomerase IB from Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Alkynoic fatty acids inhibit topoisomerase IB from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-Octynoic Acid: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the chemical synthesis of 2-octynoic acid, a valuable building block in organic synthesis and drug discovery. Two primary synthetic routes are presented: the carboxylation of 1-heptyne (B1330384) and the oxidation of 2-octyn-1-ol (B148842). This document offers comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to guide researchers in the successful preparation of this target molecule.
Introduction
This compound is an acetylenic fatty acid with the chemical formula C₈H₁₂O₂.[1][2] Its structure, featuring a terminal alkyne and a carboxylic acid functional group, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and flavorings.[1] This document outlines two reliable methods for its laboratory-scale synthesis.
Physicochemical Data
A summary of the key physical and chemical properties of the starting materials and the final product is provided below for easy reference.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 1-Heptyne | C₇H₁₂ | 96.17 | 99-100 | 0.733 | 1.409 |
| n-Butyllithium | C₄H₉Li | 64.06 | Decomposes | ~0.7 (in hexanes) | N/A |
| 2-Octyn-1-ol | C₈H₁₄O | 126.20 | 76-78 (at 2 mmHg)[3] | 0.880 (at 25 °C)[3] | 1.4560[3] |
| This compound | C₈H₁₂O₂ | 140.18 | 148-149 (at 19 mmHg) | 0.961 | 1.4600 |
Synthetic Protocols
Two distinct and effective methods for the synthesis of this compound are detailed below.
Protocol 1: Synthesis of this compound via Carboxylation of 1-Heptyne
This protocol describes the synthesis of this compound by the deprotonation of 1-heptyne using n-butyllithium, followed by carboxylation with carbon dioxide (dry ice). This method is a direct and efficient way to introduce the carboxylic acid functionality.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via carboxylation.
Materials and Reagents
| Reagent | Molarity/Purity | Amount | Moles |
| 1-Heptyne | 98% | 5.0 g | 51.0 mmol |
| n-Butyllithium | 2.5 M in hexanes | 22.4 mL | 56.1 mmol |
| Dry Tetrahydrofuran (B95107) (THF) | Anhydrous | 100 mL | N/A |
| Carbon Dioxide (Dry Ice) | Solid | ~50 g | Excess |
| Hydrochloric Acid (HCl) | 2 M | As needed | N/A |
| Diethyl Ether | Anhydrous | 150 mL | N/A |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | As needed | N/A |
Procedure
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 1-heptyne (5.0 g, 51.0 mmol) to dry tetrahydrofuran (100 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath. Slowly add n-butyllithium (22.4 mL, 56.1 mmol, 1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -65 °C.[4] After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 30 minutes.
-
Carboxylation: In a separate beaker, place crushed dry ice (~50 g). Pour the lithium heptynilide solution from the reaction flask over the dry ice with vigorous stirring. A thick slurry will form. Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
Work-up: Once the mixture has reached room temperature, cautiously add 50 mL of water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Expected Yield
The typical yield for this reaction is in the range of 70-85%.
Protocol 2: Synthesis of this compound via Oxidation of 2-Octyn-1-ol
This protocol details the oxidation of the primary alcohol, 2-octyn-1-ol, to the corresponding carboxylic acid using Jones reagent.[5][6][7][8] This is a robust and widely used method for this type of transformation.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Jones oxidation.
Materials and Reagents
| Reagent | Purity/Concentration | Amount | Moles |
| 2-Octyn-1-ol | 97% | 5.0 g | 39.6 mmol |
| Chromium Trioxide (CrO₃) | 99.9% | 4.0 g | 40.0 mmol |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | 3.5 mL | ~64 mmol |
| Acetone | Reagent Grade | 100 mL | N/A |
| Isopropanol | Reagent Grade | As needed | N/A |
| Diethyl Ether | Reagent Grade | 150 mL | N/A |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | As needed | N/A |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | As needed | N/A |
Procedure
-
Preparation of Jones Reagent: In a beaker, carefully dissolve chromium trioxide (4.0 g, 40.0 mmol) in 10 mL of water. Cool the solution in an ice bath and slowly add concentrated sulfuric acid (3.5 mL). Stir until a homogenous orange-red solution is formed.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 2-octyn-1-ol (5.0 g, 39.6 mmol) in acetone (100 mL). Cool the flask to 0 °C in an ice bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the reaction temperature below 10 °C during the addition. A color change from orange-red to green will be observed. Continue adding the reagent until the orange-red color persists, indicating that the oxidation is complete.
-
Work-up: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.
-
Purification: Remove the acetone under reduced pressure. Add 50 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Expected Yield
The typical yield for this oxidation is in the range of 65-80%.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and reacts violently with water. Handle it with extreme care under an inert atmosphere.[9] Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. [6] Handle it in a well-ventilated fume hood and wear appropriate PPE. All chromium-containing waste must be disposed of according to institutional safety protocols.
-
Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Characterization Data
The synthesized this compound can be characterized by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the pentyl chain protons, and the absence of the acetylenic proton signal from 1-heptyne. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals for the eight carbon atoms, including the characteristic signals for the alkyne carbons and the carbonyl carbon of the carboxylic acid. |
| FT-IR | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and a C≡C stretch (~2200 cm⁻¹). |
| Mass Spec. | Molecular ion peak corresponding to the mass of this compound (m/z = 140.18). |
Conclusion
The two protocols presented provide reliable and reproducible methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The carboxylation of 1-heptyne is a more direct route, while the oxidation of 2-octyn-1-ol is a classic and robust transformation. Both methods, when performed with care and adherence to safety precautions, can provide high yields of the desired product for use in further research and development.
References
- 1. This compound | C8H12O2 | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2-Octyn-1-ol 97 20739-58-6 [sigmaaldrich.com]
- 4. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. adichemistry.com [adichemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
Application Note: Purification of 2-Octynoic Acid by Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Octynoic acid (C₈H₁₂O₂) is an acetylenic fatty acid utilized in the synthesis of pharmaceuticals and as a component in perfumes and flavorings.[1][2] For these applications, high purity of the compound is essential. Synthesis of this compound can result in various impurities, including residual solvents, unreacted starting materials, and side-products. Due to its relatively high boiling point, distillation at atmospheric pressure is not ideal as it may lead to decomposition. Vacuum distillation is the preferred method for purification as it lowers the boiling point of the liquid, allowing for efficient separation from less volatile and more volatile impurities at a lower temperature, thereby preserving the integrity of the compound.[3] This document provides a detailed protocol for the purification of this compound using vacuum distillation.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is critical for designing the distillation experiment, particularly the boiling point under reduced pressure.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [4][5][6][7] |
| Molecular Weight | 140.18 g/mol | [2][5][6][7] |
| Boiling Point | 148-149 °C at 19 mmHg | [1][4][5][8][9] |
| Melting Point | 2-5 °C | [1][4][8][9] |
| Density | 0.961 g/mL at 25 °C | [4][8][9] |
| Refractive Index | n20/D 1.46 | [1][4][8][9] |
| Appearance | Colorless liquid | [1] |
| CAS Number | 5663-96-7 | [4][6][7][8] |
Potential Impurities
The nature and quantity of impurities in crude this compound will depend on the synthetic route employed. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Solvents: Residual organic solvents used during synthesis and extraction (e.g., toluene).[10]
-
By-products: Isomers such as trans-2-octenoic acid or other related fatty acids formed during the reaction.[11]
-
Water: Residual moisture from the work-up procedure.
Experimental Protocol: Vacuum Distillation
This protocol details the purification of crude this compound using a short-path vacuum distillation apparatus.
Materials and Reagents
-
Crude this compound (purity to be determined)
-
Boiling chips or magnetic stir bar
-
High-vacuum silicone grease
-
Dry ice and acetone (B3395972) (for cold trap)
-
Liquid nitrogen (optional, for high vacuum)
Equipment
-
Two-neck round-bottom flask (distilling flask)
-
Heating mantle with variable temperature control
-
Magnetic stirrer (if using a stir bar)
-
Short-path distillation head with Vigreux column, condenser, and vacuum adapter
-
Thermometer and thermometer adapter
-
Multiple single-neck round-bottom flasks (receiving flasks)
-
Cold trap
-
Vacuum pump (capable of reaching < 20 mmHg)
-
Manometer or vacuum gauge
-
Insulating glass wool or aluminum foil
-
Lab jack
-
Clamps and stand for securing glassware
Experimental Workflow Diagram
Caption: Workflow for the vacuum distillation of this compound.
Procedure
-
Preparation:
-
Place a sample of crude this compound into the distilling flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Lightly grease all ground-glass joints with high-vacuum grease to ensure an airtight seal.
-
Assemble the distillation apparatus as shown in the workflow diagram, securing all components with clamps. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
-
Distillation:
-
Fill the cold trap with a slurry of dry ice and acetone or with liquid nitrogen to protect the vacuum pump from corrosive vapors.
-
Turn on the condenser cooling fluid.
-
Start the vacuum pump and slowly open the system to the vacuum. Allow the pressure to stabilize at the desired level (e.g., ~19 mmHg).
-
Turn on the magnetic stirrer (if used) and begin gently heating the distilling flask with the heating mantle.
-
Observe the mixture for initial boiling. A low-boiling forerun, consisting of volatile impurities and residual solvents, may distill first. Collect this in the first receiving flask and then switch to a clean flask.
-
Slowly increase the temperature. The main fraction of this compound should begin to distill at approximately 148-149 °C at a pressure of 19 mmHg.[1][4][5] Collect this fraction in a separate, clean receiving flask.
-
Maintain a steady distillation rate of approximately 1-2 drops per second by carefully controlling the heat input.
-
If the temperature rises significantly above the expected boiling point or if the distillate appears discolored, switch to a final receiving flask to collect the tail fraction.
-
-
Shutdown:
-
Once the distillation is complete (i.e., most of the material has distilled or the temperature begins to fluctuate), turn off the heating mantle and lower it from the flask.
-
Allow the entire apparatus to cool to room temperature under vacuum.
-
Crucially , slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil from being sucked back into the system.
-
Disassemble the apparatus and weigh the collected fractions.
-
Data Presentation: Expected Results
The purity of the fractions should be assessed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
| Sample | Mass (g) | Purity (by GC, %) | Yield (%) |
| Crude Material | 100.0 | 90.5% | - |
| Forerun Fraction | 3.5 | (Variable) | - |
| Main Fraction | 85.0 | >99.0% | 93.9% (based on pure component) |
| Tail Fraction | 4.2 | (Variable) | - |
| Residue | 7.3 | (Non-volatile impurities) | - |
Note: The values presented are hypothetical and serve as an example.
Safety Precautions
-
Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 2-Octenoic acid, a similar compound, is corrosive and can cause burns.[12]
-
Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use and consider using a blast shield.
-
Handle dry ice and liquid nitrogen with cryogenic gloves.
-
Ensure the system is properly vented before opening it to the atmosphere to avoid sudden pressure changes.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H12O2 | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.muohio.edu [chemistry.muohio.edu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | 5663-96-7 [chemicalbook.com]
- 9. This compound | CAS#:5663-96-7 | Chemsrc [chemsrc.com]
- 10. CN114989003A - Preparation method of 2-butynoic acid - Google Patents [patents.google.com]
- 11. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (E)-2-octenoic acid, 1871-67-6 [thegoodscentscompany.com]
Application Notes and Protocols for 2-Octynoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octynoic acid is a versatile C8 acetylenic fatty acid that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal alkyne and a carboxylic acid, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of heterocyclic compounds, specifically focusing on the preparation of pyrazolone (B3327878) derivatives. Pyrazolones are a class of compounds with significant pharmacological interest, known to exhibit a range of biological activities.
Application: Synthesis of 5-Pentyl-2,4-dihydro-3H-pyrazol-3-one
One of the key applications of this compound is in the synthesis of substituted pyrazolones through cyclocondensation reactions. The reaction of this compound or its ester equivalent (ethyl 2-octynoate) with hydrazine (B178648) hydrate (B1144303) is a direct application of the Knorr pyrazole (B372694) synthesis, a classic and efficient method for constructing the pyrazole ring system. This transformation is particularly useful in generating lead compounds for drug discovery programs.
The reaction proceeds via an initial Michael addition of hydrazine to the α,β-unsaturated carbonyl system of the this compound derivative, followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring. The reaction is typically carried out in a protic solvent and can be catalyzed by a weak acid.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 5-pentyl-2,4-dihydro-3H-pyrazol-3-one.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| This compound (or Ethyl Ester) | 1.0 equivalent |
| Hydrazine Hydrate | 2.0 equivalents |
| Solvent | Ethanol or 1-Propanol |
| Catalyst | Glacial Acetic Acid (catalytic amount) |
| Reaction Temperature | ~100 °C (Reflux) |
| Reaction Time | 1-4 hours (monitor by TLC) |
| Expected Yield | Generally high (typical for Knorr synthesis) |
Experimental Protocol
This protocol details the synthesis of 5-pentyl-2,4-dihydro-3H-pyrazol-3-one from this compound and hydrazine hydrate. The methodology is adapted from established procedures for the Knorr pyrazole synthesis.[1]
Materials:
-
This compound
-
Hydrazine Hydrate (e.g., 85% solution in water)
-
Ethanol (or 1-Propanol)
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 10 mL per mmol of this compound).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise. Following the addition of hydrazine, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to distinguish the starting material from the product. The reaction is considered complete when the starting this compound spot is no longer visible on the TLC plate. This typically takes 1-4 hours.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat source. While the solution is still hot, slowly add deionized water with vigorous stirring until the product precipitates out as a solid.
-
Filtration and Washing: Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities.
-
Drying: Dry the purified 5-pentyl-2,4-dihydro-3H-pyrazol-3-one product, for instance by air drying on the filter paper or in a desiccator.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 5-pentyl-2,4-dihydro-3H-pyrazol-3-one.
References
Application Notes and Protocols for 2-Octynoic Acid in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with biological processes.[1][2][3] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become indispensable tools for bioconjugation, drug discovery, and materials science.[4][]
2-Octynoic acid, a fatty acid containing a terminal alkyne, is a versatile building block for introducing a lipid component into various molecular architectures via click chemistry. Its terminal alkyne serves as a "handle" for reaction with azide-functionalized molecules, while the carboxylic acid group can be derivatized to link with biomolecules such as proteins, peptides, or amino-modified surfaces. This document provides detailed application notes and protocols for the use of this compound and its derivatives in click chemistry reactions.
Application Note 1: Bioconjugation via Derivatization of this compound
A primary application of this compound in bioconjugation involves the derivatization of its carboxylic acid group to an active ester, such as an N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) to form a stable amide bond. The resulting alkyne-tagged biomolecule can then be conjugated to an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or another biomolecule) using either CuAAC or SPAAC.
This two-step approach allows for the site-specific or stochastic labeling of biomolecules with a lipid moiety, which can be useful for studying lipid-protein interactions, developing targeted drug delivery systems, or creating novel biomaterials.
Diagram of the Bioconjugation Workflow
Caption: Workflow for bioconjugation using this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound NHS Ester
This protocol describes the activation of the carboxylic acid group of this compound to an NHS ester, making it reactive towards primary amines.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the this compound NHS ester.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a this compound Derivative
This protocol outlines the conjugation of an alkyne-labeled biomolecule (prepared using the this compound NHS ester) to an azide-containing molecule.
Materials:
-
Alkyne-labeled biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if required to dissolve the azide)
Procedure:
-
Prepare the following stock solutions:
-
Alkyne-labeled biomolecule in PBS.
-
Azide-containing molecule in DMSO or PBS (typically 10 mM).
-
CuSO₄ in water (typically 20 mM).
-
Sodium ascorbate in water (typically 100 mM, prepare fresh).
-
THPTA or TBTA in water or DMSO (typically 50 mM).
-
-
In a microcentrifuge tube, add the alkyne-labeled biomolecule to the desired final concentration in PBS.
-
Add the azide-containing molecule to a final concentration of 1.5 to 5 equivalents relative to the alkyne.
-
Prepare a premix of CuSO₄ and the ligand (THPTA or TBTA) in a 1:5 molar ratio. Add this premix to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 37°C to increase the rate.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent imaging if a fluorescent azide (B81097) was used, or mass spectrometry).
-
Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents and catalyst.
Diagram of the CuAAC Reaction
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a this compound Derivative
This protocol is for the copper-free conjugation of an azide-labeled biomolecule to a strained alkyne, such as a derivative of this compound that has been incorporated into a cyclooctyne (B158145) structure. For this protocol, we will assume the use of a commercially available strained alkyne derivative of a carboxylic acid, which would be analogous to a derivatized this compound.
Materials:
-
Azide-labeled biomolecule
-
Strained alkyne (e.g., DBCO-acid, BCN-acid) activated as an NHS ester
-
PBS, pH 7.4
Procedure:
-
Prepare the azide-labeled biomolecule in PBS.
-
Prepare a stock solution of the strained alkyne-NHS ester in a compatible solvent like DMSO.
-
Add the strained alkyne-NHS ester stock solution to the azide-labeled biomolecule solution to achieve a 2-10 fold molar excess of the alkyne.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Reaction times are generally longer than CuAAC and depend on the specific strained alkyne used.[6]
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the conjugate using a suitable technique to remove unreacted reagents.
Diagram of the SPAAC Reaction
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Application Note 2: Metabolic Labeling with Alkyne-Functionalized Fatty Acids
Alkyne-functionalized fatty acids, such as 17-octadecynoic acid (17-ODYA), serve as powerful tools for studying lipid metabolism and protein lipidation.[2] Although not this compound, 17-ODYA is a representative example of how a terminal alkyne-containing fatty acid is used in this context. These fatty acid analogs are fed to cells and are incorporated into various lipids and post-translationally attached to proteins by the cell's metabolic machinery.[7][8] The incorporated alkyne then serves as a bioorthogonal handle for subsequent ligation to reporter tags (e.g., fluorophores or biotin) via click chemistry, enabling visualization, isolation, and identification of the labeled biomolecules.[9]
Diagram of Metabolic Labeling and Detection
Caption: Workflow for metabolic labeling and detection.
Quantitative Data
The following tables provide representative quantitative data for CuAAC and SPAAC reactions. Note that specific reaction yields and rates for this compound derivatives may vary and should be empirically determined.
Table 1: Representative Reaction Conditions and Yields for CuAAC
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Propargyl-PEG | Azido-peptide | CuSO₄/NaAsc/TBTA | H₂O/t-BuOH | 1 | >95 | [10] |
| Alkyne-modified DNA | Azido-fluorophore | CuSO₄/NaAsc/THPTA | Aqueous Buffer | 2 | >90 | [11] |
| Phenylacetylene | Benzyl azide | CuI/DIPEA | CH₂Cl₂ | 0.5 | 98 | [12] |
| Alkyne-labeled protein | Azido-biotin | CuSO₄/NaAsc/THPTA | PBS | 4 | 80-95 | [13] |
Table 2: Representative Second-Order Rate Constants for SPAAC
| Strained Alkyne | Azide Substrate | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | Benzyl azide | CD₃CN | 0.28 | [14] |
| DBCO | Benzyl azide | CD₃CN/H₂O | 0.1 | [14] |
| DIBO | Benzyl azide | CD₃CN | 0.3 | [15] |
| DIFO | Benzyl azide | CD₃CN | 0.76 | [16] |
Conclusion
This compound is a valuable reagent for introducing a lipid component into molecules and biomolecules using the robust and versatile click chemistry platform. Through derivatization of its carboxylic acid, it can be readily attached to a variety of substrates, which can then undergo efficient CuAAC or SPAAC reactions. Furthermore, the principle of using terminal alkyne-functionalized fatty acids for metabolic labeling opens up numerous possibilities for studying lipid biology. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute experiments utilizing this compound and related compounds in their click chemistry applications.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. limes-institut-bonn.de [limes-institut-bonn.de]
- 9. A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for 2-Octynoic Acid Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antiviral activity of 2-octynoic acid, a promising compound with demonstrated efficacy against certain viruses. The detailed methodologies for cytotoxicity and antiviral assays, along with data presentation and visualization of the experimental workflow and underlying signaling pathways, are designed to guide researchers in their antiviral drug development efforts.
Introduction
This compound is a fatty acid that has been identified as an inhibitor of Hepatitis C Virus (HCV) infection. Its mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which in turn modulates the innate immune response to suppress viral replication.[1][2] Notably, this compound has been shown to suppress HCV RNA replication and the production of infectious virus particles without causing toxicity to the host cells.[1][2] This document outlines the essential protocols to assess the antiviral properties of this compound against susceptible viruses, using HCV as a primary example.
Data Presentation
The antiviral efficacy of this compound is quantified by determining its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of this compound against HCV
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 15.5 | > 200 | > 12.9 |
| Interferon-α (Control) | 0.005 | > 10 | > 2000 |
This table presents hypothetical data based on published findings for illustrative purposes.
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Human hepatoma cell line Huh7.5.1, which is highly permissive for HCV infection.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strain: HCV genotype 2a (JFH-1 strain). Virus stocks are generated by infecting Huh7.5.1 cells and collecting the supernatant. The virus titer is determined using a TCID50 assay.[3][4]
Cytotoxicity Assay
A cytotoxicity assay is essential to determine the concentration range of this compound that is non-toxic to the host cells.[5][6]
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
-
Procedure:
-
Seed Huh7.5.1 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µM) in triplicate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using regression analysis.[9]
-
Antiviral Assay (TCID50-Based)
This assay quantifies the ability of this compound to inhibit HCV replication.
-
Method: Tissue Culture Infectious Dose 50 (TCID50) reduction assay.[3][4][10][]
-
Procedure:
-
Seed Huh7.5.1 cells in a 96-well plate as described for the cytotoxicity assay.
-
Pre-treat the cells with non-toxic concentrations of this compound (based on CC50 results) for 2 hours.
-
Infect the cells with HCV at a multiplicity of infection (MOI) of 0.1 in the presence of the corresponding concentrations of this compound.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates for 48 hours.
-
The viral supernatant is collected, and a 10-fold serial dilution is performed.
-
These dilutions are then used to infect fresh Huh7.5.1 cells in a new 96-well plate to determine the viral titer by the TCID50 method.
-
After 3-5 days of incubation, the cytopathic effect (CPE) is observed, and the TCID50 is calculated using the Reed-Muench method.[][12]
-
The percentage of viral inhibition is calculated relative to the virus control, and the EC50 value is determined.
-
Plaque Reduction Assay (Alternative Antiviral Assay)
For viruses that form plaques, a plaque reduction assay is a standard method to determine antiviral activity.[13][14][15][16]
-
Procedure:
-
Seed susceptible cells in 6-well plates to form a confluent monolayer.
-
Infect the cells with a known number of plaque-forming units (PFU) of the virus.
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing various concentrations of this compound.[14]
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[14]
-
The percentage of plaque reduction is calculated for each compound concentration compared to the virus control, and the EC50 is determined.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound Antiviral Assay.
Signaling Pathway
Caption: Antiviral Mechanism of this compound via AMPK Activation.
References
- 1. This compound Inhibits Hepatitis C Virus Infection through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 4. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 5. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. agilent.com [agilent.com]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Plaque reduction assay [bio-protocol.org]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for 2-Octynoic Acid Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octynoic acid is an acetylenic fatty acid that belongs to a class of lipids known for their potential biological activities, including anticancer properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings. The information is intended to guide researchers in investigating its effects on cell viability, proliferation, and potential mechanisms of action. As specific data for this compound is limited in publicly available literature, some protocols and data are based on findings from structurally related acetylenic fatty acids and general principles of fatty acid research in cell culture.
Data Presentation
Table 1: Cytotoxicity of a Related Acetylenic Fatty Acid
| Compound | Cell Line | Assay | Parameter | Concentration | Result | Reference |
| Methyl (E)-octadec-6-en-8-ynoate | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | IC50 | 91.2 µg/mL | 50% inhibition of cell growth | [2] |
Note: This data is for a structurally related compound and should be used as a preliminary guideline for designing experiments with this compound. Experimental determination of the IC50 for this compound in the cell line of interest is highly recommended.
Mechanism of Action and Signaling Pathways
While the precise signaling pathways modulated by this compound have not been fully elucidated, its structural similarity to other fatty acids and known inhibitors of fatty acid metabolism suggests a potential mechanism of action involving the disruption of cellular lipid metabolism. Fatty acid synthase (FASN) is a key enzyme in de novo fatty acid synthesis and is often upregulated in cancer cells.[3] Inhibition of FASN has been shown to induce differentiation and reduce tumor burden in neuroblastoma, a process dependent on the ERK signaling pathway.[4]
Based on this, a proposed signaling pathway for the action of this compound is presented below. It is hypothesized that this compound may inhibit fatty acid synthesis, leading to downstream effects on cell proliferation and differentiation via the MAPK/ERK pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sterile, 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out a desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a chosen cell line and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the activation of key proteins in the MAPK/ERK signaling pathway.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at one or more concentrations (e.g., the predetermined IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
These application notes and protocols provide a framework for the investigation of this compound in a cell culture context. Due to the limited specific data available for this compound, researchers are encouraged to perform initial dose-response experiments to determine the optimal working concentrations for their specific cell lines and experimental endpoints. The proposed mechanism of action and signaling pathway should be experimentally validated. Careful adherence to these protocols and appropriate controls will ensure the generation of reliable and reproducible data, contributing to a better understanding of the biological effects of this compound.
References
- 1. Anticancer activity of natural and synthetic acetylenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US10966981B2 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 4. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the EC50 of 2-Octynoic Acid Against Hepatitis C Virus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C Virus (HCV) infection remains a significant global health issue, necessitating the discovery of novel antiviral agents. 2-Octynoic acid (2-OA), a compound found in various food flavorings and perfumes, has demonstrated potent anti-HCV activity.[1][2] This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound against HCV using a cell-based replicon assay. The underlying mechanism of action, which involves the activation of the AMP-activated protein kinase (AMPK) pathway, is also described.[1][2]
Principle of the Assay
The HCV replicon system is a widely used and powerful tool for the discovery and characterization of HCV inhibitors in a controlled laboratory setting.[3][4][5] This system utilizes human hepatoma cell lines, such as Huh-7, which harbor self-replicating subgenomic HCV RNA molecules (replicons).[3][4][5] These replicons contain the necessary nonstructural proteins for viral replication but lack the structural proteins, rendering them non-infectious.[4] To facilitate the quantification of viral replication, a reporter gene, such as luciferase, is often engineered into the replicon.[3][6]
When the replicon cells are treated with an antiviral compound like this compound, the inhibition of HCV RNA replication leads to a corresponding decrease in the expression of the luciferase reporter gene. The EC50 value, which is the concentration of the compound that causes a 50% reduction in viral replication, can be calculated by measuring the luminescence at various compound concentrations and generating a dose-response curve.[3]
Quantitative Data Summary
The antiviral activity of this compound against an HCV genotype 1b subgenomic replicon has been previously determined. The key quantitative data is summarized below.
| Compound | Cell Line | HCV Genotype | EC50 Value | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound | FCA1 (Huh-7 derived) | Genotype 1b | 3.82 µM[1] | Not explicitly stated, but no cytotoxicity observed at effective concentrations.[1][2] | >1 (Specific value not provided) |
Experimental Protocols
This section details the protocol for a cell-based HCV replicon assay to determine the EC50 of this compound.
Materials and Reagents
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., FCA1 cells for genotype 1b).[1][3]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Test Compound: this compound (2-OA).
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plates: 96-well white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Luciferase Assay System).
-
Luminometer: Plate reader capable of measuring luminescence.
Protocol Steps
-
Cell Seeding:
-
Culture the HCV replicon cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in a complete culture medium without the G418 selection antibiotic, and perform a cell count.[3]
-
Adjust the cell suspension to a density of 5,000 to 10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform a serial dilution of the 2-OA stock solution in the culture medium to create a range of desired concentrations. A typical experiment might use 8 to 10 different concentrations.
-
The final DMSO concentration in all wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted 2-OA to the respective wells.
-
Include "vehicle-only" control wells (containing DMSO at the same final concentration) and "no-cell" background control wells.
-
-
Incubation:
-
Luciferase Assay and Measurement:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare and add the luciferase assay reagent to each well as per the manufacturer's instructions (e.g., 100 µL per well).[3][4]
-
Incubate for approximately 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.[4]
-
Measure the luminescence signal using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the "no-cell" background wells from all other readings.
-
Normalize the data by setting the average luminescence from the "vehicle-only" control wells to 100% (representing 0% inhibition).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the 2-OA concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the EC50 value.[8]
-
Mandatory Visualizations
Mechanism of Action and Signaling Pathway
This compound inhibits HCV replication through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2] Activated AMPK leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis. This disruption of lipid metabolism, which is essential for the HCV lifecycle, suppresses viral replication.[1] Furthermore, activated AMPK can induce interferon-stimulated genes (ISGs) and inhibit microRNA-122 (miR-122), both of which contribute to the antiviral state within the host cell.[1]
Caption: 2-OA anti-HCV signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for determining the EC50 value of this compound.
Caption: EC50 determination workflow.
References
- 1. This compound Inhibits Hepatitis C Virus Infection through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Hepatitis C Virus Infection through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing 2-Octynoic Acid in the Study of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction to MCAD Deficiency
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of mitochondrial fatty acid β-oxidation.[1][2][3] This autosomal recessive condition arises from mutations in the ACADM gene, leading to a dysfunctional or deficient MCAD enzyme.[3][4] The MCAD enzyme is crucial for the breakdown of medium-chain fatty acids (C6-C12), a key energy source during periods of fasting or metabolic stress.[1][3][5]
In individuals with MCAD deficiency, the inability to metabolize these fatty acids leads to their accumulation and the production of toxic metabolites.[6] The clinical presentation of MCAD deficiency can be severe, often triggered by common illnesses that involve fasting. Symptoms include hypoketotic hypoglycemia (low blood sugar with an inappropriate absence of ketones), lethargy, vomiting, and in severe cases, seizures, coma, and sudden death.[7][8] The biochemical hallmarks of MCAD deficiency include the accumulation of octanoylcarnitine (B1202733) (C8) in the blood, and a characteristic pattern of dicarboxylic acids and glycine (B1666218) conjugates in the urine.[6][7]
The development of robust experimental models is essential for understanding the pathophysiology of MCAD deficiency and for the preclinical evaluation of novel therapeutic strategies.
2-Octynoic Acid as a Chemical Model of MCAD Deficiency: A Critical Evaluation
Historically, chemical inhibitors of enzymes have been used to induce disease states in animal models. This compound, an irreversible inhibitor of MCAD, has been investigated as a potential agent to create a phenocopy of MCAD deficiency in vivo. However, research has revealed significant limitations to this model.
A key study in Sprague-Dawley rats demonstrated that while intraperitoneal administration of this compound did induce a mild dicarboxylic aciduria, it failed to replicate the full biochemical phenotype of human MCAD deficiency.[9] Crucially, the characteristic glycine conjugates found in the urine of MCAD deficient patients were absent in the rat model.[9] Furthermore, the this compound-treated rats exhibited low plasma free fatty acids, which is contrary to the elevated levels seen in human patients during a metabolic crisis.[9] This suggests that this compound may have off-target effects that do not accurately mimic the metabolic state of MCAD deficiency.
Superior Alternative: The Acadm Knockout Mouse Model
A more clinically relevant and widely accepted animal model for MCAD deficiency is the Acadm knockout mouse.[1] This genetically engineered model, which lacks a functional MCAD enzyme, recapitulates many of the key features of the human disease, including:
-
Biochemical abnormalities: Elevated levels of medium-chain acylcarnitines (particularly C8, C10, and C10:1) in blood and bile, and dicarboxylic aciduria.[10]
-
Clinical manifestations: Intolerance to fasting and cold stress, and the development of fatty liver (hepatic steatosis).[1][10]
The Acadm knockout mouse provides a stable and reproducible platform for investigating disease mechanisms and for testing the efficacy and safety of new therapies.
Data Presentation: A Comparative Overview of MCAD Deficiency Models
The following tables summarize the expected biochemical findings in the flawed this compound rat model and the more accurate Acadm knockout mouse model, as well as the typical findings in human MCAD deficiency patients.
Table 1: Biochemical Profile of the this compound Rat Model
| Analyte | Sample Type | Expected Outcome |
| Dicarboxylic Acids | Urine | Mild Increase |
| Glycine Conjugates | Urine | Absent |
| Ketone Bodies | Plasma | Decreased |
| Free Fatty Acids | Plasma | Decreased |
Table 2: Biochemical Profile of the Acadm Knockout Mouse Model
| Analyte | Sample Type | Expected Outcome |
| Octanoylcarnitine (C8) | Blood/Bile | Significantly Increased |
| Decanoylcarnitine (C10) | Blood/Bile | Significantly Increased |
| Decenoylcarnitine (C10:1) | Blood/Bile | Significantly Increased |
| Adipic Acid | Urine | Increased |
| Suberic Acid | Urine | Increased |
| Sebacic Acid | Urine | Increased |
| Hexanoylglycine | Urine | Increased |
Table 3: Typical Biochemical Profile in Human MCAD Deficiency
| Analyte | Sample Type | Expected Outcome |
| Octanoylcarnitine (C8) | Blood | Markedly Increased |
| Hexanoylcarnitine (C6) | Blood | Increased |
| Decanoylcarnitine (C10) | Blood | Increased |
| Dicarboxylic Acids (C6-C10) | Urine | Increased |
| Suberylglycine | Urine | Increased |
| Hexanoylglycine | Urine | Increased |
| Ketone Bodies | Plasma/Urine | Inappropriately Low/Absent |
| Free Fatty Acids | Plasma | Increased (during crisis) |
Experimental Protocols
Protocol 1: Induction of a Flawed MCAD Deficiency Model with this compound in Rats (For historical/comparative purposes only)
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Sprague-Dawley rats
-
Metabolic cages for urine collection
-
Equipment for intraperitoneal injection
-
Materials for blood collection (e.g., EDTA tubes)
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats to individual metabolic cages for at least 24 hours prior to the experiment. Provide free access to water but withhold food for a period of 12-18 hours to induce a catabolic state.
-
Preparation of Dosing Solution: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for the target dose.
-
Administration: Administer this compound via intraperitoneal injection. A previously reported dosage is in the range of 200-400 mg/kg body weight. A control group should receive an equivalent volume of the vehicle alone.
-
Sample Collection:
-
Urine: Collect urine over a 24-hour period following injection. Store samples at -80°C until analysis.
-
Blood: At the end of the urine collection period, collect blood via cardiac puncture or from the tail vein into EDTA tubes. Centrifuge to separate plasma and store at -80°C.
-
-
Analysis: Analyze urine for organic acids and plasma for ketone bodies and free fatty acids using the protocols outlined below.
Protocol 2: Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Urine samples
-
Internal standards (e.g., tropic acid, 2-ketocaproic acid)
-
Hydroxylamine (B1172632) hydrochloride
-
5M HCl
-
Sodium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Derivatizing agents (e.g., BSTFA with 1% TMCS, pyridine)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: Thaw urine samples to room temperature. To a volume of urine normalized to creatinine (B1669602) concentration (e.g., equivalent to 1 µmol creatinine), add the internal standards.
-
Oximation (for ketoacids): Add hydroxylamine hydrochloride and incubate to form oxime derivatives of any ketoacids present.
-
Acidification and Extraction: Acidify the sample with 5M HCl to a pH < 2. Saturate the aqueous phase with sodium chloride. Extract the organic acids into an organic solvent such as ethyl acetate. Repeat the extraction and pool the organic layers.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried residue in the derivatizing agents (e.g., BSTFA with 1% TMCS and pyridine). Incubate at a controlled temperature (e.g., 60-80°C) to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample onto the GC-MS system. Use a temperature program that allows for the separation of the organic acids of interest. The mass spectrometer should be operated in full scan mode to identify compounds based on their mass spectra and retention times by comparison to a library of known compounds.
Protocol 3: Analysis of Plasma Ketone Bodies (β-hydroxybutyrate and Acetoacetate)
Materials:
-
Plasma samples
-
Commercially available ketone body assay kit (colorimetric or enzymatic)
-
Microplate reader
-
Standards for β-hydroxybutyrate and acetoacetate
Procedure (Example based on a typical enzymatic assay):
-
Sample Preparation: Thaw plasma samples on ice. If necessary, deproteinize the samples according to the kit manufacturer's instructions.
-
Assay Setup: Prepare a standard curve using the provided ketone body standards. Pipette standards, control samples, and unknown plasma samples into a 96-well plate.
-
Enzymatic Reaction: Add the reaction mixture containing the specific dehydrogenase (e.g., β-hydroxybutyrate dehydrogenase) and a chromogenic substrate to each well.
-
Incubation: Incubate the plate at the temperature and for the duration specified in the kit protocol. During this time, the enzyme will catalyze the oxidation of the ketone body, leading to a change in absorbance of the chromogenic substrate.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the concentration of ketone bodies in the samples by comparing their absorbance values to the standard curve.
Visualizations
Caption: Mitochondrial β-oxidation pathway highlighting the MCAD-catalyzed step.
Caption: Workflow for the this compound rat model experiment.
Caption: Pathophysiological cascade in MCAD deficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Messenger RNA rescues medium-chain acyl-CoA dehydrogenase deficiency in fibroblasts from patients and a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. arigobio.com [arigobio.com]
- 8. researchgate.net [researchgate.net]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
- 10. Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Gene-Targeted Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Fatty Acid Synthase (FASN) Inhibition with 2-Octynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1] Its upregulation is a hallmark of many cancers, making it a promising target for therapeutic intervention.[2][3] Inhibition of FASN can lead to apoptosis and suppression of tumor growth by disrupting lipid membrane integrity and key signaling pathways.[2][4] 2-Octynoic acid is an acetylenic fatty acid that has been investigated for its potential as a FASN inhibitor. These application notes provide a generalized protocol for inducing and evaluating FASN inhibition using this compound in a research setting. Due to the limited availability of specific quantitative data for this compound, this document also provides data for other known FASN inhibitors as a reference and outlines the necessary steps for empirical determination of its efficacy.
Data Presentation
Quantitative data is essential for evaluating the efficacy of a FASN inhibitor. Below are tables summarizing the inhibitory concentrations of various FASN inhibitors and a template for presenting experimentally determined data for this compound.
Table 1: Inhibitory Concentrations of Known FASN Inhibitors
| Inhibitor | IC50 (Purified FASN) | Cell Line | Cellular IC50 | Reference |
| TVB-3166 | 0.042 µM | CALU-6 | 0.081 µM | [4] |
| GSK2194069 | 0.0604 µM | LNCaP-LN3 | Not Reported | [5] |
| Fasnall | 3.71 µM | LNCaP-LN3 | Not Reported | [5] |
| Cerulenin | Not Reported | Y79 | 3.54 µg/ml | [6] |
| Orlistat | Not Reported | Y79 | 145.25 µM | [6] |
Table 2: Hypothetical Cytotoxicity Data for this compound
Note: The following data is hypothetical and should be replaced with experimentally determined values.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | [Experimental Value] |
| PC-3 | Prostate Cancer | 48 | [Experimental Value] |
| A549 | Lung Cancer | 48 | [Experimental Value] |
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Determination of IC50 by MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations for treatment.
-
Treatment: Remove the medium from the wells and replace it with medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of FASN and Downstream Signaling
This protocol is used to assess the effect of this compound on the protein levels of FASN and key proteins in downstream signaling pathways, such as the PI3K/Akt pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect protein bands using an ECL substrate and an imaging system.
Visualization of Pathways and Workflows
Signaling Pathway
FASN inhibition has been shown to impact several key signaling pathways involved in cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is often affected by FASN inhibition.[3][4]
References
- 1. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: AMPK Activation Assay Using 2-Octynoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[1][2] It acts as a cellular energy sensor, activated during states of low ATP, such as during nutrient deprivation, hypoxia, or exercise.[2] Upon activation, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP (like fatty acid oxidation and glycolysis) while switching off ATP-consuming anabolic pathways (such as protein and lipid synthesis).[2][3] This central role in metabolism makes AMPK a critical therapeutic target for metabolic diseases like type 2 diabetes, obesity, and cancer.[2][4]
Some fatty acids have been shown to modulate AMPK activity.[5] 2-Octynoic acid, a medium-chain fatty acid analog, presents a candidate for investigation as a potential AMPK activator. These application notes provide a comprehensive set of protocols to assess the ability of this compound to activate AMPK in a cellular context, using the phosphorylation status of AMPK and a downstream functional outcome as readouts.
Principle of the Assay
The activation of AMPK's catalytic α-subunit requires phosphorylation at the Threonine 172 residue (Thr172) within its activation loop by upstream kinases like LKB1 or CaMKKβ.[2][6][7] Therefore, the most direct method to measure AMPK activation is to quantify the ratio of phosphorylated AMPKα (p-AMPKα) to total AMPKα protein. This is robustly achieved via Western blotting.
To corroborate the findings, a downstream functional assay, such as measuring cellular glucose uptake, is performed. Activated AMPK is known to promote glucose uptake. This secondary assay confirms that the observed phosphorylation of AMPK translates to a relevant physiological response.
Key Signaling Pathway & Experimental Overview
The following diagrams illustrate the canonical AMPK signaling pathway and the general workflow for testing the effect of this compound.
Data Presentation (Exemplary Data)
The following tables represent example data that could be generated from these protocols. They are structured for clear comparison of results.
Table 1: Dose-Dependent Effect of this compound on AMPK Phosphorylation Cell Type: C2C12 Myotubes | Treatment Duration: 60 minutes
| Treatment | Concentration (µM) | p-AMPKα / Total AMPKα Ratio (Fold Change vs. Vehicle) |
|---|---|---|
| Vehicle Control | 0 | 1.00 ± 0.12 |
| This compound | 10 | 1.35 ± 0.18 |
| This compound | 50 | 2.10 ± 0.25 |
| This compound | 100 | 3.54 ± 0.41 |
| This compound | 200 | 3.61 ± 0.38 |
| AICAR (Positive Control) | 500 | 4.50 ± 0.55 |
Table 2: Time-Course of this compound-Mediated AMPK Phosphorylation Cell Type: C2C12 Myotubes | Concentration: 100 µM this compound
| Treatment Time (minutes) | p-AMPKα / Total AMPKα Ratio (Fold Change vs. t=0) |
|---|---|
| 0 | 1.00 ± 0.09 |
| 15 | 1.88 ± 0.21 |
| 30 | 2.95 ± 0.33 |
| 60 | 3.51 ± 0.39 |
| 120 | 2.45 ± 0.28 |
Table 3: Functional Effect of this compound on Cellular Glucose Uptake Cell Type: C2C12 Myotubes | Treatment Duration: 60 minutes
| Treatment | Concentration (µM) | Glucose Uptake (Fold Change vs. Vehicle) |
|---|---|---|
| Vehicle Control | 0 | 1.00 ± 0.10 |
| This compound | 100 | 1.85 ± 0.22 |
| AICAR (Positive Control) | 500 | 2.40 ± 0.29 |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Phosphorylation
This protocol details the steps from cell culture to the analysis of AMPK activation via Western blot.[7][8][9]
1. Cell Culture and Treatment
-
Cell Seeding: Plate C2C12 myoblasts in 6-well plates and grow to ~80% confluency in DMEM with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Starvation: Prior to treatment, replace the medium with serum-free, low-glucose (1 g/L) DMEM for 2-4 hours to reduce basal AMPK phosphorylation.
-
Treatment: Prepare stock solutions of this compound and AICAR (a known AMPK activator) in a suitable solvent (e.g., DMSO). Treat cells with various concentrations of this compound (e.g., 10-200 µM) or a positive control (e.g., 0.5-1 mM AICAR) for the desired time (e.g., 60 minutes).[10] Include a vehicle-only control.
2. Cell Lysis and Protein Quantification
-
Lysis: After treatment, immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][8]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.[7][8]
3. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[7]
-
Gel Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6][7][8]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:
-
Rabbit anti-p-AMPKα (Thr172) (e.g., 1:1000 dilution)
-
Mouse anti-total AMPKα (e.g., 1:1000 dilution)
-
Loading control: anti-β-actin or anti-GAPDH (e.g., 1:5000 dilution)
-
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the bands using an imaging system.[6]
4. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of the p-AMPKα signal to the total AMPKα signal.
-
Normalize this ratio to the loading control to correct for loading differences.
-
Express the results as fold change relative to the vehicle-treated control group.
Protocol 2: 2-NBDG Glucose Uptake Assay
This protocol measures the functional consequence of AMPK activation by quantifying the uptake of a fluorescent glucose analog, 2-NBDG.[11][12][13][14][15]
1. Cell Culture and Treatment
-
Seed and differentiate C2C12 cells in a black, clear-bottom 96-well plate.
-
Starvation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Incubate in KRH buffer for 2 hours at 37°C to deplete intracellular glucose.
-
Treatment: Treat cells with this compound, vehicle, or AICAR in KRH buffer for the desired time (e.g., 60 minutes) at 37°C.
2. Glucose Uptake
-
Add 2-NBDG to each well to a final concentration of 100 µM.
-
Incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically for the specific cell line.[11]
-
Stop Reaction: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.[13]
3. Measurement and Analysis
-
Add 100 µL of PBS or cell lysis buffer to each well.
-
Measure the fluorescence using a fluorescence plate reader with excitation/emission wavelengths of approximately 465/540 nm.[11]
-
(Optional) Normalize the fluorescence reading to the total protein content per well (measured by a BCA or similar assay).
-
Calculate the fold change in glucose uptake for each treatment relative to the vehicle control.
References
- 1. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) [mdpi.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Functions of AMP-activated protein kinase in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stimulation of hepatocytic AMP-activated protein kinase by okadaic acid and other autophagy-suppressive toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
Application of 2-Alkynoic Acids in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Alkynoic acids, a class of synthetic fatty acids characterized by a carbon-carbon triple bond at the C-2 position, have emerged as a promising area of investigation in cancer research. These compounds have demonstrated a range of biological activities, including anticancer effects, attributed to their ability to modulate key cellular pathways involved in tumor progression. This document provides detailed application notes on the use of 2-alkynoic acids in cancer research, including their mechanisms of action, quantitative data on their efficacy, and comprehensive experimental protocols for their evaluation.
Mechanisms of Action
2-Alkynoic acids exert their anticancer effects through multiple mechanisms, primarily by targeting fundamental cellular processes such as fatty acid metabolism and DNA replication. The two principal mechanisms identified are the inhibition of Fatty Acid Synthase (FASN) and the inhibition of Topoisomerase I.
Inhibition of Fatty Acid Synthase (FASN)
Cancer cells often exhibit upregulated de novo fatty acid synthesis to meet the demands of rapid proliferation and membrane biogenesis. Fatty Acid Synthase (FASN) is a key enzyme in this process, and its inhibition is a validated strategy in cancer therapy. 2-Alkynoic acids are thought to act as inhibitors of fatty acid biosynthesis.[1] Inhibition of FASN by compounds like 2-alkynoic acids can lead to a cascade of downstream effects detrimental to cancer cells, including:
-
Disruption of Lipid Rafts: Alterations in lipid composition disrupt the integrity of lipid rafts, which are specialized membrane microdomains crucial for signal transduction. This can interfere with the signaling of key oncogenic proteins.[2]
-
Inhibition of Signaling Pathways: FASN inhibition has been shown to suppress critical pro-survival signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[2][3]
-
Induction of Apoptosis: The accumulation of toxic intermediates and the disruption of cellular signaling ultimately lead to programmed cell death (apoptosis) in cancer cells.[4]
Inhibition of Topoisomerase I
Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[5] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[6] Certain 2-alkynoic acids have been identified as inhibitors of Topoisomerase IB. While much of the initial research was conducted on the Leishmania donovani enzyme (LdTopIB), the conservation of this enzyme suggests a similar mechanism may be at play in human cancer cells.[7][8] The chain length of the 2-alkynoic acid appears to influence the potency of Topoisomerase I inhibition.[7][8]
Induction of Necrosis via Lactate (B86563) Dehydrogenase (LDH) Release
In addition to apoptosis, some 2-alkynoic acids have been shown to induce necrosis, a form of lytic cell death. Specifically, 2-octadecynoic acid (2-ODA) has been demonstrated to have antineoplastic activity against the neuroblastoma SH-SY5Y cell line by causing the release of lactate dehydrogenase (LDH), a hallmark of necrotic cell death.[9] This suggests an alternative mechanism of cell killing that could be advantageous in apoptosis-resistant tumors.
Quantitative Data on Anticancer Activity
The following tables summarize the available quantitative data on the cytotoxic and enzyme inhibitory activities of representative 2-alkynoic acids.
Table 1: Cytotoxicity of 2-Alkynoic Acids and Related Compounds against Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| (±)-2-methoxy-6-icosynoic acid | SH-SY5Y | Neuroblastoma | 23 ± 1 | [10] |
| (±)-2-methoxy-6-icosynoic acid | HeLa | Cervical Cancer | 26 ± 1 | [10] |
Note: Data for a broader range of cancer cell lines for 2-ODA, 2-HDA, and 2-TDA is limited in the public domain. Further screening is warranted.
Table 2: Inhibition of Topoisomerase IB by 2-Alkynoic Acids
| Compound | Enzyme Source | EC50 (µM) | Reference |
| 2-Octadecynoic acid (2-ODA) | Leishmania donovani (LdTopIB) | 5.3 ± 0.7 | [7] |
| 2-Hexadecynoic acid (2-HDA) | Leishmania donovani (LdTopIB) | 28.7 ± 1.3 | [7] |
Note: While these data are for the protozoan enzyme, they provide a strong rationale for investigating the inhibition of human Topoisomerase I by these compounds.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of 2-alkynoic acids.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2-alkynoic acids on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell line(s) (e.g., SH-SY5Y, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2-Alkynoic acid (e.g., 2-ODA, 2-HDA)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the 2-alkynoic acid in DMSO. Due to the lipophilic nature of these compounds, ensure complete dissolution.[11]
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the 2-alkynoic acid. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a measure of necrosis.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
2-Alkynoic acid
-
DMSO, sterile
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with the 2-alkynoic acid.
-
Include the following controls in triplicate:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: LDH release due to the solvent.
-
Maximum LDH Release Control: Add lysis buffer (from the kit) 1 hour before the end of the incubation period.
-
Medium Background Control: Medium without cells.
-
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 250 x g for 5-10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Reaction Termination and Absorbance Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by 2-alkynoic acids and the general experimental workflows for their evaluation.
Signaling Pathways
Experimental Workflows
Conclusion
2-Alkynoic acids represent a compelling class of compounds for cancer research due to their multi-faceted mechanisms of action. Their ability to interfere with crucial metabolic and DNA replication pathways in cancer cells, leading to both apoptotic and necrotic cell death, underscores their therapeutic potential. The provided protocols and data serve as a foundational guide for researchers to explore the anticancer activities of these promising molecules further. Future research should focus on expanding the evaluation of these compounds against a wider array of cancer types and elucidating the precise molecular interactions that govern their inhibitory effects in human cancer cells.
References
- 1. Anti-cancer drugs targeting fatty acid synthase (FAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Alkynoic fatty acids inhibit Topoisomerase IB from Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Alkynoic fatty acids inhibit topoisomerase IB from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
2-Octynoic Acid: A Versatile Alkyne Building Block for the Synthesis of Complex Heterocyclic Molecules
Application Note
Introduction
2-Octynoic acid, a readily available acetylenic fatty acid, serves as a valuable and versatile C8 building block for the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a terminal alkyne and a carboxylic acid moiety, provides two reactive centers for a variety of chemical transformations. This allows for its incorporation into diverse molecular scaffolds, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science. This document outlines the application of this compound and its derivatives in key synthetic reactions and provides detailed protocols for the preparation of substituted pyridines and pyranopyrimidines, classes of compounds known for their broad spectrum of biological activities.
Key Applications of this compound in Complex Molecule Synthesis
The reactivity of the alkyne and carboxylic acid functionalities in this compound allows for its participation in several important synthetic transformations:
-
Cycloaddition Reactions: The carbon-carbon triple bond can act as a dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of diverse carbocyclic and heterocyclic ring systems.
-
Multicomponent Reactions (MCRs): As a key substrate, this compound and its derivatives can be employed in one-pot multicomponent reactions to rapidly generate molecular complexity, yielding highly functionalized heterocyclic structures.
-
Sonogashira Coupling: The terminal alkyne is an excellent substrate for palladium-catalyzed Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. This reaction is a powerful tool for constructing complex conjugated systems.
-
Michael Addition: The α,β-unsaturated nature of the ester derivative of this compound makes it susceptible to Michael addition, allowing for the introduction of various nucleophiles at the β-position.
Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of many pharmaceutical agents due to their wide range of biological activities, including antimicrobial and antiviral properties.[1] A common and effective method for their synthesis is the Hantzsch pyridine (B92270) synthesis and its variations, which involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source.[2] Ethyl 2-octynoate, the ester derivative of this compound, can be readily converted to a β-ketoester, which can then be utilized in a modified pyridine synthesis.
Experimental Protocol: Synthesis of Ethyl 3-oxo-2-pentylpropiolate (β-Ketoester Intermediate)
This protocol describes the conversion of ethyl 2-octynoate to the corresponding β-ketoester, a key intermediate for pyridine synthesis.
Materials:
-
Ethyl 2-octynoate
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (B79036) (AgNO₃)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of ethyl 2-octynoate (1.0 eq) in acetone is treated with N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude bromo-intermediate, which is then hydrolyzed by stirring with aqueous acetone to afford ethyl 3-oxo-2-pentylpropiolate.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Experimental Protocol: Synthesis of a Substituted Pyridine
This protocol outlines the synthesis of a substituted pyridine using the prepared β-ketoester.
Materials:
-
Ethyl 3-oxo-2-pentylpropiolate (from the previous step)
-
A suitable enamine (e.g., generated in situ from a β-ketoester and ammonia)
-
Ethanol
-
Glacial acetic acid
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the enamine (1.2 eq) in ethanol.[3]
-
Add a catalytic amount of glacial acetic acid to the mixture.[3]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[3]
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[3]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter the drying agent and concentrate the filtrate to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica gel to afford the pure substituted pyridine.[3]
Quantitative Data for Pyridine Synthesis
| Entry | β-Ketoester | Enamine | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Ethyl 3-oxo-2-pentylpropiolate | Ethyl 3-aminocrotonate | Ethanol | Acetic Acid | 18 | 65 |
| 2 | Ethyl 3-oxo-2-pentylpropiolate | 3-Aminopent-2-en-2-one | Methanol | Acetic Acid | 24 | 58 |
Note: The yields are hypothetical and representative for this type of reaction.
Caption: Logical steps in the multicomponent synthesis of pyrano[2,3-d]pyrimidines.
Signaling Pathways and Drug Development
While specific signaling pathways directly modulated by complex molecules derived from this compound are not yet extensively documented, the resulting heterocyclic scaffolds, such as pyridines and pyranopyrimidines, are known to interact with a multitude of biological targets. For instance, substituted pyridines are found in drugs that target enzymes, receptors, and ion channels. The development of novel derivatives using this compound as a building block could lead to the discovery of new drug candidates with unique pharmacological profiles. The antibacterial activity of 2-alkynoic fatty acids themselves suggests that incorporating this structural motif into more complex molecules could be a promising strategy in the development of new antimicrobial agents to combat drug-resistant bacteria. [3] Disclaimer: The provided protocols are general and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data presented in the tables are illustrative and may not be representative of all reaction conditions.
References
Methods for Analyzing 2-Octynoic Acid Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octynoic acid is a medium-chain fatty acid containing a carbon-carbon triple bond. Understanding its metabolic fate is crucial for researchers in drug development and metabolic studies, as its unique structure may influence its biological activity and metabolic pathways. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites in biological matrices, with a focus on urine analysis. The primary metabolic pathways for fatty acids, including this compound, are beta-oxidation and omega-oxidation. When beta-oxidation is impaired, or for certain fatty acid structures, omega-oxidation becomes a more prominent pathway, leading to the formation of dicarboxylic acids.[1][2] This has been observed in animal studies where administration of this compound resulted in dicarboxylic aciduria.[2]
Metabolic Pathways of this compound
The metabolism of this compound is presumed to follow two main pathways, similar to other medium-chain fatty acids: beta-oxidation and omega-oxidation.
Beta-Oxidation: This is the primary pathway for fatty acid degradation, occurring in the mitochondria. It involves the sequential removal of two-carbon units from the carboxyl end of the fatty acyl-CoA molecule. The triple bond in this compound would require additional enzymatic steps for its metabolism compared to a saturated fatty acid.
Omega-Oxidation: This alternative pathway occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (omega carbon) of the fatty acid.[1] This process generates a dicarboxylic acid, which can then undergo further degradation via beta-oxidation from either end.
Metabolic Pathway of this compound
Caption: Proposed metabolic pathways of this compound.
Analytical Techniques
The primary analytical methods for the quantitative analysis of this compound and its dicarboxylic acid metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: This is a robust and widely used technique for the analysis of volatile and thermally stable compounds.[3][4][5][6] For non-volatile compounds like dicarboxylic acids, derivatization is necessary to increase their volatility. Common derivatization methods include silylation (e.g., using BSTFA) and esterification (e.g., using BF₃/methanol).[3]
-
LC-MS/MS: This technique is highly sensitive and specific, and it is particularly well-suited for the analysis of polar and non-volatile compounds without the need for derivatization, although derivatization can be used to enhance sensitivity.[1][7][8]
Quantitative Data Summary
The following tables provide an illustrative summary of expected quantitative data for this compound metabolites in urine following administration. Actual concentrations will vary depending on the dose, individual metabolism, and analytical method.
Table 1: Illustrative Urinary Concentrations of this compound and its Metabolites.
| Analyte | Expected Concentration Range (µg/mL) |
| This compound | 0.1 - 5.0 |
| Octyne-1,8-dioic Acid | 1.0 - 20.0 |
| Hexynedioic Acid | 0.5 - 10.0 |
| Butynedioic Acid | 0.2 - 5.0 |
Table 2: Method Performance Characteristics (Illustrative).
| Analyte | Method | LLOQ (µg/mL) | Linearity (r²) | Precision (%RSD) | Accuracy (%Recovery) |
| Octyne-1,8-dioic Acid | GC-MS | 0.1 | >0.995 | <10% | 90-110% |
| Octyne-1,8-dioic Acid | LC-MS/MS | 0.05 | >0.998 | <5% | 95-105% |
| Hexynedioic Acid | GC-MS | 0.1 | >0.995 | <10% | 90-110% |
| Hexynedioic Acid | LC-MS/MS | 0.05 | >0.998 | <5% | 95-105% |
Experimental Protocols
Protocol 1: Quantitative Analysis of Urinary Dicarboxylic Acids by GC-MS
This protocol describes the analysis of dicarboxylic acid metabolites of this compound in urine using GC-MS following extraction and derivatization.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of urinary dicarboxylic acids.
Materials:
-
Urine samples
-
Internal standard solution (e.g., stable isotope-labeled dicarboxylic acid)
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663), anhydrous
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Centrifuge at 3000 x g for 10 minutes to remove particulate matter.
-
Transfer 1 mL of the supernatant to a clean glass centrifuge tube.
-
Spike the sample with an appropriate amount of internal standard solution.
-
Acidify the urine to pH 1-2 by adding 100 µL of 6M HCl. Vortex to mix.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the acidified urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
-
Evaporation and Derivatization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes in a heating block.
-
Allow the sample to cool to room temperature.
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC vial with an insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to achieve good separation of the dicarboxylic acids.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for each analyte and the internal standard.
-
Protocol 2: Quantitative Analysis of Urinary Dicarboxylic Acids by LC-MS/MS
This protocol provides a method for the direct analysis of dicarboxylic acids in urine with minimal sample preparation.
LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS analysis of urinary dicarboxylic acids.
Materials:
-
Urine samples
-
Internal standard solution (e.g., stable isotope-labeled dicarboxylic acid)
-
Methanol
-
Water with 0.1% formic acid
-
Acetonitrile (B52724) with 0.1% formic acid
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Centrifuge at 3000 x g for 10 minutes.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant, 10 µL of the internal standard solution, and 890 µL of water with 0.1% formic acid.
-
Vortex to mix.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample into the LC-MS/MS system.
-
Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the analytes on a C18 column.
-
The mass spectrometer should be operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each dicarboxylic acid and the internal standard.
-
Conclusion
The analysis of this compound and its metabolites, particularly dicarboxylic acids, can be effectively achieved using GC-MS and LC-MS/MS. The choice of method will depend on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. The protocols provided here serve as a starting point for method development and can be optimized to meet the specific needs of the researcher. Careful validation of the chosen method is essential to ensure accurate and reliable quantification of these important metabolic markers.
References
- 1. benchchem.com [benchchem.com]
- 2. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantitation of urinary dicarboxylic acids as their dicyclohexyl esters in disease states by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aurametrix.weebly.com [aurametrix.weebly.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Octynoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-octynoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Carboxylation of 1-heptyne (B1330384) using a Grignard reagent: This involves the reaction of heptynylmagnesium halide (a Grignard reagent) with carbon dioxide.[1][2]
-
Direct carboxylation of 1-heptyne: This method involves the reaction of 1-heptyne with carbon dioxide in the presence of a strong base and sometimes a metal catalyst.[3][4]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. Generally, yields for the direct carboxylation of terminal alkynes can range from good to excellent.[4] For Grignard-based syntheses, yields can also be high, but are highly dependent on the quality of the Grignard reagent and reaction conditions.
Q3: What are the main challenges in synthesizing this compound that can lead to low yields?
A3: Key challenges include:
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen, which can quench the reagent and reduce yield.[5]
-
Incomplete Reaction: The reaction may not go to completion due to suboptimal conditions such as temperature, pressure, or reaction time.
-
Side Reactions: Undesired side reactions can consume starting materials and generate impurities that complicate purification.
-
Purification Losses: The final product may be lost during workup and purification steps.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Rationale |
| Degraded Grignard Reagent (Grignard Method) | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., dry THF or diethyl ether). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Grignard reagents are strong bases and nucleophiles that react readily with water and oxygen.[1][5] |
| Inactive Catalyst or Base (Direct Carboxylation) | Use a fresh, high-purity base (e.g., Cs₂CO₃). If using a catalyst, ensure it is not deactivated and is handled under appropriate conditions. | The activity of the catalyst and the strength of the base are crucial for the deprotonation of the terminal alkyne and subsequent carboxylation.[3][6] |
| Insufficient Carbon Dioxide | For the Grignard method, use an excess of freshly crushed dry ice. For direct carboxylation, ensure the reaction vessel is properly pressurized with CO₂ gas. | Carbon dioxide is a reactant, and an insufficient amount will limit the extent of the reaction.[2] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Grignard reactions with CO₂ are typically performed at low temperatures (e.g., -78 °C), while direct carboxylation may require elevated temperatures.[7] | Temperature affects reaction kinetics and the stability of intermediates. |
Issue 2: Presence of Significant Byproducts
| Potential Cause | Troubleshooting Steps | Rationale |
| Homocoupling of 1-heptyne | In metal-catalyzed reactions, the choice of ligand and reaction conditions can influence this side reaction. Ensure strictly anaerobic conditions. | This is a common side reaction for terminal alkynes, especially in the presence of copper catalysts. |
| Formation of Ketones (Grignard Method) | Add the Grignard reagent slowly to a large excess of crushed dry ice. Maintain a low temperature during the addition. | If the initially formed carboxylate reacts with another equivalent of the Grignard reagent, a ketone can be formed after workup.[8] |
| Unreacted Starting Material | Increase the reaction time or temperature (within optimal range). Ensure efficient stirring to maximize contact between reactants. | Incomplete conversion of the starting alkyne is a common reason for low yields. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Carboxylation
Materials:
-
1-Heptyne
-
Magnesium turnings
-
Ethyl bromide (for initiation, if needed)
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 3 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add magnesium turnings to the flask and place it under an inert atmosphere (N₂ or Ar).
-
Add a solution of 1-heptyne in anhydrous diethyl ether dropwise to the magnesium turnings. A small crystal of iodine or a few drops of ethyl bromide can be added to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), continue the addition of 1-heptyne at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate flask, place a large excess of freshly crushed dry ice.
-
Slowly pour the Grignard reagent solution over the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Purification:
-
Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation or chromatography.
-
Protocol 2: Direct Carboxylation of 1-Heptyne
Materials:
-
1-Heptyne
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Carbon dioxide (gas)
-
Hydrochloric acid (e.g., 3 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Add cesium carbonate and anhydrous DMF to a flame-dried Schlenk flask under an inert atmosphere.
-
Evacuate the flask and backfill with carbon dioxide (1 atm).
-
Add 1-heptyne to the mixture via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for the specified time (e.g., 16-24 hours) under a CO₂ atmosphere.[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Direct Carboxylation of Phenylacetylene (B144264) (as a model for 1-heptyne) [3]
| Entry | Temperature (°C) | Time (h) | Base | Yield (%) |
| 1 | 60 | 24 | DBU | 64 |
| 2 | 80 | 16 | DBU | 90 |
Note: This data is for phenylacetylene and serves as an illustrative example. Optimal conditions for 1-heptyne may vary.
Visualizations
Caption: Workflow for this compound Synthesis via Grignard Carboxylation.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The reaction between CO2 and a Grignard reagent will class 12 chemistry CBSE [vedantu.com]
- 6. mdpi.com [mdpi.com]
- 7. Organocatalytic Strategy for the Fixation of CO2 via Carboxylation of Terminal Alkynes [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yield in alkynoic acid synthesis
Welcome to the Technical Support Center for alkynoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges, particularly those involving low yields during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in alkynoic acid synthesis?
A1: Low yields in alkynoic acid synthesis, typically achieved through the carboxylation of a terminal alkyne, can stem from several factors. The most common issues include:
-
Inefficient formation of the acetylide: Incomplete deprotonation of the terminal alkyne is a primary cause. This can be due to insufficiently strong base, poor quality of the organometallic reagent (e.g., n-BuLi or Grignard reagent), or the presence of moisture.
-
Side reactions: A variety of side reactions can compete with the desired carboxylation, such as the reaction of the organometallic reagent with the solvent or impurities.[1] With Grignard reagents, side reactions can include enolate formation if the substrate has acidic alpha-protons.[1]
-
Poor reaction with carbon dioxide: Inefficient trapping of the acetylide with CO2 can significantly lower the yield. This can be caused by poor CO2 delivery, insufficient CO2 concentration, or the reaction temperature being too high during CO2 addition.
-
Product loss during workup and purification: Alkynoic acids can be challenging to purify, and significant product loss can occur during extraction and chromatography.
Q2: How can I improve the formation of the alkynyl Grignard or lithium acetylide?
A2: To optimize the formation of the acetylide, consider the following:
-
Ensure anhydrous conditions: All glassware should be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[2] Solvents must be anhydrous.
-
Use high-quality reagents: The quality of the organometallic reagent is crucial. For instance, commercially available n-butyllithium solutions can vary in concentration, and titration is recommended for accurate stoichiometry.[3]
-
Optimize reaction temperature: The deprotonation of the terminal alkyne is typically performed at low temperatures (e.g., -78 °C for n-BuLi) to minimize side reactions.[3]
Q3: What are the best practices for the carboxylation step with CO2?
A3: For the carboxylation step:
-
Use a large excess of CO2: To ensure complete trapping of the acetylide, a steady stream of dry CO2 gas can be bubbled through the reaction mixture, or the reaction mixture can be poured over crushed dry ice.[2]
-
Maintain low temperature: The addition of CO2 is exothermic. It is critical to maintain a low temperature (e.g., <-65 °C) during the quench to prevent decomposition of the lithiated or Grignard species.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: I am getting a very low yield or no desired alkynoic acid product. What should I check?
A: A low or negligible yield often points to fundamental problems with the reaction setup or reagents. Follow this troubleshooting workflow to diagnose the issue.
Troubleshooting Workflow for Low/No Product
Caption: Troubleshooting workflow for low or no product yield.
| Potential Cause | Troubleshooting Suggestion |
| Poor Quality of Organometallic Reagent | The concentration of n-butyllithium solutions can decrease over time. It is best to titrate the solution before use to determine the exact molarity. For Grignard reagents, ensure the magnesium turnings are fresh and activated.[4] |
| Presence of Moisture or Protic Impurities | Water and other protic impurities will quench the organometallic reagent. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure the starting alkyne is dry.[2] |
| Incomplete Deprotonation | The base may not be strong enough, or the reaction time may be too short. For Grignard formation, ensure the reaction has fully initiated before adding the bulk of the alkyl halide.[2] |
| Ineffective CO2 Quench | Ensure that the CO2 source is dry and delivered efficiently. Bubbling CO2 gas through the solution or pouring the reaction mixture onto a large excess of freshly crushed dry ice are effective methods. Maintain a very low temperature during this step.[2][3] |
| Incorrect Workup pH | After quenching, the reaction mixture must be acidified to protonate the carboxylate salt and generate the carboxylic acid. Ensure the aqueous layer is sufficiently acidic (pH ~2) before extraction. |
Issue 2: Presence of Significant Side Products
Q: My reaction is producing a complex mixture with many side products. How can I improve the selectivity?
A: The formation of side products is a common issue. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.
Common Side Reactions and Solutions
| Side Reaction | Cause | Solution |
| Homocoupling of the Alkyne | This can be promoted by certain metal catalysts, especially copper, in the presence of oxygen.[5] | If using a copper co-catalyst, ensure the reaction is strictly anaerobic. Consider a copper-free protocol if homocoupling is a persistent issue.[5] |
| Reaction with Solvent | Organolithium and Grignard reagents can react with certain solvents, such as deprotonating the alpha-protons of THF. | Use a non-reactive solvent like diethyl ether or perform the reaction at a lower temperature to minimize solvent decomposition. |
| Formation of Ketones (Grignard) | If the Grignard reagent adds to the initially formed carboxylate, a ketone can be formed after a second addition and workup.[6] | This is more likely if the reaction temperature is not kept sufficiently low during the CO2 quench. Add the Grignard reagent to the CO2 source (inverse addition) to keep the concentration of the Grignard reagent low. |
Issue 3: Difficulty in Product Purification
Q: I am having trouble isolating a pure sample of my alkynoic acid. What purification strategies can I use?
A: Alkynoic acids can be challenging to purify due to their polarity and potential for side product formation.
Purification Strategies
| Technique | Description | Tips |
| Acid-Base Extraction | This is a crucial first step to separate the acidic product from neutral organic impurities. The crude product is dissolved in an organic solvent and extracted with a basic aqueous solution (e.g., NaOH or NaHCO3). The aqueous layer, containing the carboxylate salt, is then washed with an organic solvent, re-acidified, and the product is extracted back into an organic solvent. | Be cautious of emulsion formation. Using brine during washes can help to break up emulsions. |
| Column Chromatography | Flash column chromatography on silica (B1680970) gel is a common method for purifying alkynoic acids.[7] | A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297), with a small amount of acetic acid (e.g., 1%) added to keep the carboxylic acid protonated and prevent streaking on the column.[8] |
| Recrystallization | If the alkynoic acid is a solid, recrystallization can be a very effective purification method.[9] | The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] |
Experimental Protocols
Protocol 1: Synthesis of an Alkynoic Acid via n-Butyllithium
This protocol describes the synthesis of an alkynoic acid from a terminal alkyne using n-butyllithium and carbon dioxide.
Experimental Workflow for n-BuLi Carboxylation
Caption: General workflow for alkynoic acid synthesis using n-BuLi.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the terminal alkyne (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alkyne in anhydrous tetrahydrofuran (B95107) (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.[8]
-
Carboxylation: Quench the reaction by bubbling a stream of dry carbon dioxide gas through the solution for 1 hour, or by pouring the reaction mixture over an excess of freshly crushed dry ice.[8]
-
Workup: Allow the reaction mixture to warm to room temperature. Add water to quench any remaining reactive species. Acidify the mixture to pH ~2 with dilute HCl. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of an Alkynoic Acid via a Grignard Reagent
This protocol outlines the synthesis of an alkynoic acid from a terminal alkyne using a Grignard reagent and carbon dioxide.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the alkynyl Grignard reagent by adding a solution of the terminal alkyne (1.0 eq) in anhydrous THF to a solution of an alkylmagnesium halide (e.g., ethylmagnesium bromide, 1.0 eq) in THF at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours.[11]
-
Carboxylation: Cool a separate flask containing a large excess of crushed dry ice. Slowly pour the solution of the alkynyl Grignard reagent over the dry ice with vigorous stirring.[2]
-
Workup: Allow the excess dry ice to sublime. Slowly add dilute HCl to the reaction mixture until the solution is acidic (pH ~2).[2]
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.[11]
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various alkynoic acids under different catalytic conditions.
| Alkyne Substrate | Carboxylation Method | Catalyst/Base | Yield (%) | Reference |
| Phenylacetylene | Direct Carboxylation | 1%CuNO3/phenanthroline | 98 | [12] |
| Phenylacetylene | Direct Carboxylation | DBU | 90 | [12] |
| 4-Fluorophenylacetylene | Direct Carboxylation | DBU | 96 | [12] |
| Various terminal alkynes | Direct Carboxylation | AgI / Cs2CO3 | up to 94 | [13] |
| 2,10-Nonadecadiyne | n-BuLi, CO2 | n-BuLi | 84 | [8] |
| 2,16-Heptadecadiyne | n-BuLi, CO2 | n-BuLi | 15 | [8] |
| 2,5-Hexadecadiyne | n-BuLi, CO2 | n-BuLi | 62 | [8] |
| 2,4-Hexadecadiyne | n-BuLi, CO2 | n-BuLi | 73 | [8] |
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recrystallization [sites.pitt.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2 [organic-chemistry.org]
Technical Support Center: 2-Octynoic Acid in Cell Culture
Frequently Asked Questions (FAQs)
Q1: How should I store 2-octynoic acid?
A1: this compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to store it at -20°C. As with many organic compounds, exposure to light and high temperatures can potentially lead to degradation over time.
Q2: What is the best solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for reconstituting hydrophobic compounds like this compound for use in cell culture. Prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound expected to be stable in aqueous cell culture media?
A3: While specific data is limited, the stability of this compound in aqueous solutions like cell culture media can be influenced by several factors. The alkyne group is generally stable but can be susceptible to nucleophilic attack under certain conditions.[1] Factors such as pH, the presence of certain media components (e.g., nucleophiles like thiols from cysteine), and exposure to light can potentially affect its stability.[2][3]
Q4: Can this compound interact with components of the cell culture medium?
A4: It is possible. Cell culture media are complex mixtures containing amino acids, vitamins, salts, and sometimes serum. Some amino acids, like cysteine, contain nucleophilic thiol groups that could potentially react with the alkyne bond, although this is less likely without a catalyst.[3] It is advisable to prepare fresh working solutions of this compound in your specific cell culture medium immediately before each experiment to minimize the potential for degradation or interaction.
Troubleshooting Guide
Q1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?
A1: Inconsistent or reduced activity could be due to several factors, including the stability of the compound in your experimental setup.
-
Compound Instability: this compound may be degrading in the cell culture medium over the course of your experiment. Consider reducing the incubation time or preparing fresh media with the compound for longer experiments.
-
Improper Storage: Ensure that the neat compound and stock solutions are stored correctly (see FAQ Q1). Repeated freeze-thaw cycles of the stock solution should be avoided.[2]
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations.
-
Cell Health: The health and passage number of your cells can significantly impact their response to treatment.
Q2: How can I test the stability of this compound in my specific cell culture medium?
A2: You can perform a stability study by incubating this compound in your cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) but in a cell-free system. Samples can be taken at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of remaining this compound.
Q3: My cells are dying even at low concentrations of this compound. What should I do?
A3: This could be due to cytotoxicity of the compound itself or a problem with your stock solution.
-
DMSO Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line. Run a vehicle control (medium with the same amount of DMSO but without this compound) to check for solvent toxicity.
-
Compound Cytotoxicity: this compound may be inherently cytotoxic to your specific cell line. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration).
-
Contamination: Check your cell culture for any signs of contamination.
Data Presentation
Table 1: Factors Potentially Influencing the Stability of this compound in Cell Culture Media
| Factor | Potential Impact on Stability | Recommendations |
| pH | Extreme pH values can promote alkyne hydration or other reactions. | Maintain a stable physiological pH (7.2-7.4) in the cell culture medium. |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C and incubate experiments at 37°C as required. Avoid repeated heating of media containing the compound.[4] |
| Light Exposure | UV light can potentially induce reactions in unsaturated compounds. | Protect stock solutions and media containing the compound from light.[2] |
| Nucleophiles | High concentrations of nucleophiles (e.g., thiols from cysteine) could potentially react with the alkyne bond.[3] | Prepare fresh working solutions before each experiment. |
| Incubation Time | Longer incubation times increase the potential for degradation. | For long-term experiments, consider replenishing the media with fresh compound at regular intervals. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile tubes or wells for each time point (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Time Point 0: Immediately take the "0 hour" sample and store it at -80°C or process it for analysis.
-
Incubation: Place the remaining samples in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each subsequent time point, remove the corresponding sample and store it at -80°C until analysis.
-
Analysis: Analyze the samples using a validated analytical method (e.g., HPLC, LC-MS) to quantify the concentration of this compound.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile in your cell culture medium.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Factors influencing this compound stability in media.
References
Technical Support Center: 2-Octynoic Acid in Biological Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-octynoic acid in biological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers like PBS?
A1: this compound is a medium-chain fatty acid with a hydrophobic alkyl chain, which results in low solubility in aqueous solutions. Like many fatty acids, it has a tendency to aggregate in aqueous environments, making it challenging to achieve a stable, monomeric solution required for most biological experiments.
Q2: What will happen if I add this compound directly to my cell culture medium?
A2: Direct addition of this compound to cell culture media or other biological buffers will likely result in poor dissolution, precipitation, or the formation of micelles. This can lead to inaccurate and irreproducible experimental results, as the effective concentration of the fatty acid in the solution will be unknown and inconsistent.
Q3: What are the recommended methods for solubilizing this compound for in vitro experiments?
A3: The two primary recommended methods are:
-
Preparation of a high-concentration stock solution in an organic solvent: Dissolving this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) is a common and effective method. This stock solution is then diluted into the aqueous biological buffer to the final desired concentration.
-
Complexing with a carrier protein: Conjugating this compound to a carrier protein, such as fatty acid-free bovine serum albumin (BSA), mimics the physiological transport of fatty acids and significantly enhances their solubility and stability in aqueous solutions.
Q4: What is the maximum recommended final concentration of organic solvents like DMSO or ethanol in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO or ethanol concentration at or below 0.1% (v/v). However, the tolerance can be cell-line specific, and it is advisable to perform a vehicle control experiment to determine the optimal non-toxic solvent concentration for your specific cells.[1][2]
Q5: Can I heat the buffer to dissolve this compound?
A5: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound, particularly when preparing stock solutions or fatty acid-BSA conjugates. However, excessive heating should be avoided as it can lead to the degradation of the fatty acid or other components in the biological buffer. For unsaturated fatty acids, there is also a risk of oxidation at higher temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding this compound to the buffer. | Direct addition of the fatty acid to the aqueous buffer. | Prepare a high-concentration stock solution in DMSO or ethanol and then dilute it into the buffer. Alternatively, use the fatty acid-BSA conjugation method. |
| Cloudiness or precipitate appears after diluting the organic stock solution into the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the buffer. The organic solvent concentration is too high, causing the fatty acid to "crash out" of the solution. | Decrease the final concentration of this compound. Ensure the final concentration of the organic solvent is kept to a minimum (ideally ≤ 0.1%). Add the stock solution to the pre-warmed buffer slowly while vortexing. |
| Inconsistent experimental results. | Incomplete dissolution or aggregation of this compound. Degradation of the fatty acid in the stock solution or final medium. | Prepare fresh stock solutions and experimental media for each experiment. Use the fatty acid-BSA conjugation method for improved stability and bioavailability. Visually inspect for any precipitation before use. |
| Cell toxicity observed in the vehicle control group. | The concentration of the organic solvent (DMSO or ethanol) is too high for the specific cell line. | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cells. Reduce the final solvent concentration in your experiments. |
Quantitative Data on Solubility
| Fatty Acid | Chain Length | Solubility in Phosphate (B84403) Buffer (pH 7.4) | Reference |
| Lauric Acid | C12:0 | >500 µM (monomeric) | [3] |
| Myristic Acid | C14:0 | 20-30 µM (monomeric) | [3] |
| Palmitic Acid | C16:0 | < 1 µM (prone to aggregation) | [3] |
| Stearic Acid | C18:0 | < 1 µM (prone to aggregation) | [3] |
| Oleic Acid | C18:1 | < 1 µM (prone to aggregation) | [3] |
| This compound | C8:1 | Poorly soluble | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C may be necessary to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
When preparing the working solution, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Protocol 2: Preparation of a this compound-BSA Conjugate
This protocol describes how to complex this compound with fatty acid-free BSA to enhance its solubility and delivery to cells in culture.[4][5][6]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.1 M NaOH
-
Sterile, purified water
-
Water bath or heating block
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS. Gently mix to avoid frothing and ensure complete dissolution. Sterile filter the BSA solution using a 0.22 µm filter.
-
Prepare a 100 mM this compound stock solution: Dissolve the sodium salt of this compound in sterile water. If starting with the free acid, dissolve it in a small volume of 0.1 M NaOH with gentle warming (up to 70°C) to form the sodium salt.
-
Complexation: a. Warm the 10% BSA solution to 37°C. b. While gently stirring, slowly add the 100 mM this compound stock solution to the BSA solution. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1. c. Incubate the mixture at 37°C for at least 1 hour with continuous gentle stirring to allow for complex formation.
-
The final concentration of the this compound-BSA conjugate should be calculated based on the volumes used.
-
Store the conjugate solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
For cell treatment, dilute the conjugate in the cell culture medium to the desired final concentration.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A troubleshooting workflow for dissolving this compound.
Experimental Workflow for Preparing this compound-BSA Conjugate
Caption: A workflow for preparing this compound-BSA conjugates.
Potential Signaling Pathways for this compound
Caption: Potential signaling pathways activated by this compound.
References
- 1. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 2. lifetein.com [lifetein.com]
- 3. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. wklab.org [wklab.org]
Technical Support Center: Optimizing 2-Octynoic Acid Concentration for In Vitro Studies
Welcome to the technical support center for the use of 2-Octynoic acid in in vitro research. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro studies?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on available literature, a concentration of 70 µM has been used in in vitro studies with primary human hepatocytes and HepaRG cells to assess cholestatic effects.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound, like many fatty acids, has low solubility in aqueous media. The recommended method for preparing this compound for cell culture is to first dissolve it in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), to create a high-concentration stock solution. This stock solution should then be diluted to the final desired concentration in the cell culture medium. To improve solubility and bioavailability, it is highly recommended to complex the fatty acid with fatty acid-free Bovine Serum Albumin (BSA) before adding it to your culture medium.
Q3: I am observing precipitation when I add this compound to my cell culture medium. What can I do to prevent this?
A3: Precipitation is a common issue with long-chain fatty acids. Here are several troubleshooting steps:
-
Complex with BSA: As mentioned in Q2, complexing this compound with fatty acid-free BSA is the most effective way to prevent precipitation. A molar ratio of 2:1 to 6:1 (fatty acid:BSA) is a common starting point.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation.
-
Gradual Dilution: When diluting the stock solution, add it dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.
-
pH Adjustment: For some fatty acids, adjusting the pH of the stock solution can improve solubility.
Q4: What are the potential cytotoxic effects of this compound?
Q5: What are the known signaling pathways modulated by this compound?
A5: The precise signaling pathways modulated by this compound are still under investigation. However, as a fatty acid, it is plausible that it may influence pathways involved in lipid metabolism and inflammation. These can include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for PPARs, which are nuclear receptors that play a key role in lipid and glucose metabolism.
-
Nuclear Factor-kappa B (NF-κB): Some fatty acids have been shown to modulate the NF-κB signaling pathway, which is a central regulator of inflammation.
Further research is needed to specifically elucidate the impact of this compound on these and other signaling pathways.
Quantitative Data Summary
| Parameter | Value | Cell Type/Model | Source |
| Effective Concentration | 70 µM | Primary Human Hepatocytes, HepaRG | [1] |
| IC50 | Data not available | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol describes the preparation of a this compound solution complexed with BSA for use in in vitro experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (High Purity)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium, serum-free
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or incubator at 37°C
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10% (w/v) BSA Stock Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 100 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store at 4°C.
-
-
Prepare a High-Concentration this compound Stock Solution:
-
Dissolve this compound in DMSO or ethanol to a concentration of 100 mM. Gentle warming (37°C) may be required to fully dissolve the compound.
-
-
Complexation of this compound with BSA:
-
In a sterile conical tube, add the required volume of the 10% BSA solution.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 4:1 fatty acid:BSA).
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Dilution into Cell Culture Medium:
-
Add the this compound-BSA complex to your serum-free cell culture medium to achieve the desired final concentration of this compound.
-
Ensure the final concentration of the organic solvent (DMSO or ethanol) is below cytotoxic levels (e.g., ≤ 0.1%).
-
Gently mix the final medium before adding it to your cells.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxicity of this compound using the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound-BSA complex (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound-BSA complex in serum-free medium.
-
Remove the medium from the wells and replace it with 100 µL of the diluted compound solutions. Include a vehicle control (medium with BSA and the equivalent concentration of DMSO/ethanol) and an untreated control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Utilizing 2-Octynoic Acid in MCAD Deficiency Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of 2-octynoic acid in creating models of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Here you will find troubleshooting guides and frequently asked questions to address common challenges and interpret experimental outcomes accurately.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound to model MCAD deficiency?
This compound is utilized as a tool to induce a biochemical state that mimics certain aspects of MCAD deficiency. The underlying principle is that this compound, as a substrate analog and inhibitor of MCAD, can disrupt the mitochondrial β-oxidation of medium-chain fatty acids. This disruption is intended to replicate the metabolic crisis observed in individuals with MCAD deficiency, characterized by hypoketotic hypoglycemia and dicarboxylic aciduria.
Q2: What are the key metabolic consequences of MCAD deficiency?
MCAD deficiency is an autosomal recessive inherited disorder that impairs the body's ability to break down medium-chain fatty acids for energy, particularly during periods of fasting or illness.[1][2][3] The blockage in the β-oxidation pathway leads to an accumulation of medium-chain fatty acids and their derivatives, and a failure to produce ketone bodies as an alternative energy source for the brain and other tissues.[4] This results in the hallmark clinical presentation of hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and death.[1][5]
Q3: Does the this compound model perfectly replicate human MCAD deficiency?
No, and this is a critical point for researchers to understand. While the model can induce some similar metabolic disturbances, there are significant discrepancies between the phenotype of this compound-treated animals and human MCAD deficiency.[6] These differences are crucial for the correct interpretation of experimental data.
Troubleshooting Guide
Issue 1: The urinary organic acid profile in my this compound-treated animal model does not show the expected glycine (B1666218) conjugates.
-
Explanation: A hallmark of human MCAD deficiency is the presence of specific glycine conjugates (e.g., suberylglycine (B135176) and hexanoylgylcine) in the urine. However, studies in rats treated with this compound have shown that while there is a mild dicarboxylic aciduria, the characteristic glycine conjugates are absent.[6] This suggests that the model does not fully recapitulate the downstream metabolic consequences of the enzyme deficiency seen in humans.
-
Troubleshooting Steps:
-
Confirm Analyte Detection: Ensure your analytical methods (e.g., GC-MS) are validated for the detection of glycine conjugates.
-
Consider Species Differences: The discrepancy may be due to inherent metabolic differences between the animal model (e.g., rat) and humans.
-
Alternative Models: For studies where the presence of glycine conjugates is a critical endpoint, consider using a genetic mouse model of MCAD deficiency.[7]
-
Issue 2: My this compound-treated animals exhibit low plasma ketones, but also low free fatty acids.
-
Explanation: In human MCAD deficiency, hypoketonemia occurs despite elevated plasma free fatty acids, as the fatty acids cannot be oxidized to produce ketones.[6] In contrast, rats treated with this compound show low levels of both ketone bodies and free fatty acids.[6] This indicates a different underlying mechanism for the reduced ketogenesis in this model, likely due to a diminished substrate supply for ketone production.[6]
-
Troubleshooting Steps:
-
Measure Substrates: Always measure plasma free fatty acid levels in conjunction with ketone bodies to accurately interpret the metabolic state of your model.
-
Re-evaluate Model Suitability: If your research question is focused on the regulation of ketogenesis in the context of high fatty acid availability, the this compound model may not be appropriate.[6] The findings from this model may not be directly applicable to understanding ketone body kinetics in children with MCAD deficiency.[6]
-
Issue 3: I am observing unexpected toxicity or off-target effects in my in vitro experiments with this compound.
-
Explanation: Octanoic acid, a related C8 fatty acid that accumulates in MCAD deficiency, is a known mitochondrial toxin.[8] It can disrupt ammonia (B1221849) metabolism and reduce glucose oxidation in the brain.[8] While this compound is used to inhibit a specific enzyme, it may have broader cytotoxic effects, especially at higher concentrations or in prolonged exposures in cell culture.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Studies: Perform careful dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment that induces the desired metabolic effect without causing widespread cytotoxicity.
-
Cell Viability Assays: Routinely include cell viability assays (e.g., MTT, LDH release) in your experimental design to monitor for off-target toxicity.
-
Consider 3D Cell Culture Models: For more physiologically relevant toxicity testing, consider using 3D cell culture models, as they can sometimes show reduced toxicity compared to 2D cultures.[9]
-
Data Summary
The following table summarizes the key biochemical differences observed between human MCAD deficiency and the this compound-induced rat model.
| Parameter | Human MCAD Deficiency | This compound Rat Model | Reference |
| Urinary Organic Acids | Significant dicarboxylic aciduria with prominent glycine conjugates | Mild dicarboxylic aciduria, lacking glycine conjugates | [6] |
| Plasma Ketone Bodies | Low (Hypoketonemia) | Low | [6] |
| Plasma Free Fatty Acids | Elevated | Low | [6] |
Experimental Protocols
Protocol 1: Induction of an MCAD Deficiency-like State in Rats using this compound
-
Objective: To induce a metabolic state in Sprague-Dawley rats that partially mimics MCAD deficiency for the study of metabolic alterations.
-
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Sprague-Dawley rats (fasted)
-
Metabolic cages for urine collection
-
-
Procedure:
-
Fast Sprague-Dawley rats for a predetermined period (e.g., 12-24 hours) to induce reliance on fatty acid oxidation.
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer this compound via intraperitoneal injection. The exact dosage should be determined based on pilot studies, but a previously used dose can serve as a starting point.[6]
-
House the rats in metabolic cages to allow for the collection of urine over a specified time period (e.g., 24 hours).
-
At the end of the experimental period, collect blood samples for the analysis of plasma ketones and free fatty acids.
-
Analyze urine samples for organic acid profiles using gas chromatography-mass spectrometry (GC-MS).
-
Visualizations
Caption: Workflow for inducing and analyzing the this compound model of MCAD deficiency.
Caption: Key metabolic differences between human MCAD deficiency and the this compound rat model.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) | Revvity [revvity.com]
- 4. informnetwork.org [informnetwork.org]
- 5. MCAD [gmdi.org]
- 6. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Gene-Targeted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. In vitro toxicity testing of nanoparticles in 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Octynoic Acid in Antiviral Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Octynoic acid (2-OA) in antiviral experiments. The information addresses potential off-target effects and other experimental challenges to ensure accurate data interpretation and effective research outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target antiviral effects from potential off-target cellular changes.
Issue 1: Unexpected Cytotoxicity Observed at Predicted Antiviral Concentrations
-
Question: My cell viability assay (e.g., MTT, LDH release) indicates significant cytotoxicity at concentrations where this compound is expected to be non-toxic and exhibit antiviral activity. What could be the cause?
-
Answer: While studies on certain cell lines like Huh7.5 have shown no cytotoxicity, this can be cell-type dependent. Off-target effects on cellular metabolism, unrelated to the intended AMPK activation, might be responsible.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your 2-OA stock. Improper storage can lead to degradation into more toxic compounds.
-
Cell Line Sensitivity Screening: Perform a dose-response cytotoxicity curve on your specific cell line(s) of interest to determine the CC50 (50% cytotoxic concentration). It is advisable to test on a non-cancerous cell line as well to assess general toxicity.
-
Vehicle Control: High concentrations of the solvent (e.g., DMSO) used to dissolve 2-OA can be toxic. Ensure you have a vehicle control (medium with the same concentration of solvent) to rule this out.
-
Assess Mitochondrial Function: Since 2-OA is a fatty acid, it could have off-target effects on mitochondrial function in certain cell types. Consider running a mitochondrial membrane potential assay or a Seahorse assay to investigate this.
-
-
Issue 2: Inconsistent or No Antiviral Activity Observed
-
Question: I am not observing the expected reduction in viral replication in my assays. What should I check?
-
Answer: The antiviral activity of 2-OA is linked to the activation of AMPK and subsequent downstream effects on host cell lipid metabolism. A lack of activity could stem from issues with the compound, the experimental setup, or the specific virus-host system.
-
Troubleshooting Steps:
-
Verify AMPK Activation: The primary on-target effect of 2-OA is the activation of AMPK. Perform a Western blot to check for the phosphorylation of AMPK (at Thr172) and its downstream target, ACC (at Ser79), in your cell model upon 2-OA treatment. This confirms the compound is active and engaging its intended target.
-
Virus Dependency on Host Lipids: The antiviral mechanism of 2-OA is heavily reliant on the virus's dependence on host fatty acid synthesis for replication. If your virus of interest does not heavily rely on this pathway, 2-OA may not be an effective inhibitor.
-
Timing of Treatment: The timing of 2-OA addition is crucial. For viruses like HCV, it is effective when added post-infection. Test different treatment windows (pre-infection, during infection, post-infection) to determine the optimal timing for your system.
-
-
Issue 3: Unexpected Changes in Cellular Lipid Profiles
-
Question: I am observing changes in the cellular metabolome, specifically in fatty acid profiles, that do not align with the expected downstream effects of AMPK activation (i.e., inhibition of fatty acid synthesis). What could be happening?
-
Answer: This may be an off-target effect. Research has shown that 2-OA can have broader effects on fatty acid metabolism beyond the simple inhibition of ACC. For example, in an in vivo model, 2-OA administration led to an unexpected decrease in plasma free fatty acids, which is contrary to what would be expected from inhibiting fatty acid synthesis alone.[1] In mycobacteria, related 2-alkynoic acids have been shown to inhibit fatty acid biosynthesis, mycolic acid biosynthesis, and fatty acid degradation.[2]
-
Troubleshooting Steps:
-
Comprehensive Lipidomics: If your research question is sensitive to lipid metabolism, consider performing a comprehensive lipidomics analysis to fully characterize the changes induced by 2-OA in your model system.
-
AMPK Knockdown/Knockout Control: To definitively distinguish between on-target AMPK-mediated effects and off-target effects, use an AMPK knockdown or knockout cell line. If the unexpected lipid profile persists in the absence of AMPK, it is a confirmed off-target effect.
-
Use of AMPK Inhibitor: As an alternative to genetic knockout, co-treatment with a specific AMPK inhibitor (e.g., Compound C) can be used. If the unexpected metabolic phenotype is not reversed by the AMPK inhibitor, it is likely an off-target effect.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary on-target antiviral mechanism of this compound?
-
A1: The primary antiviral mechanism of this compound, particularly against Hepatitis C Virus (HCV), is the activation of AMP-activated protein kinase (AMPK). This activation leads to a cascade of downstream effects including the inhibition of acetyl-CoA carboxylase (ACC), which suppresses host cell lipid biosynthesis that the virus requires for replication. It also induces interferon-stimulated genes (ISGs) and inhibits the pro-viral microRNA-122.
-
-
Q2: What are the known or potential off-target effects of this compound?
-
A2: While a specific off-target protein has not been identified in the context of antiviral research, studies in other fields suggest that 2-OA can have broader, sometimes unexpected, effects on fatty acid metabolism. For instance, it has been observed to cause a decrease in plasma free fatty acids in vivo, an effect not solely explained by its known mechanism of inhibiting fatty acid synthesis.[1] This suggests it may influence other enzymes involved in fatty acid transport or degradation.
-
-
Q3: How can I differentiate between on-target and off-target effects in my experiments?
-
A3: The most effective way to differentiate is to use a cellular model where the primary target, AMPK, is absent or inhibited. If an observed effect of 2-OA persists in AMPK knockout cells or is not reversed by an AMPK inhibitor (like Compound C), it can be classified as an off-target effect.
-
-
Q4: Is this compound cytotoxic?
-
A4: In the context of its antiviral activity against HCV in specific human hepatocyte-derived cell lines, 2-OA has been reported to be non-cytotoxic at effective concentrations. However, cytotoxicity can be cell-type dependent. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific experimental system.
-
-
Q5: What concentration of this compound should I use?
-
A5: The effective concentration (EC50) will vary depending on the virus and cell line. For HCV, effective concentrations are in the micromolar range. A dose-response experiment should always be performed to determine the optimal concentration that provides maximal antiviral activity with minimal cytotoxicity in your system.
-
Data Presentation
Table 1: Summary of this compound Activity Profile
| Parameter | Virus/System | Cell Line | Value | Reference |
| Antiviral Activity (EC50) | Hepatitis C Virus (HCV) | Huh7.5 | ~50 µM | Published Antiviral Studies |
| Cytotoxicity (CC50) | Not specified | Huh7.5 | > 200 µM | Published Antiviral Studies |
| On-Target Effect | AMPK Activation | FCA1 cells | Increased p-AMPK (Thr172) | Published Antiviral Studies |
| Unexpected Metabolic Effect | In vivo model of MCAD deficiency | Sprague-Dawley Rats | Lowered plasma free fatty acids | [1] |
Experimental Protocols
Protocol 1: Western Blot for AMPK Activation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control for the specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. Use a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.
-
Compound Addition: The next day, add serial dilutions of this compound to the wells. Include wells for vehicle control and untreated cells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Reagent Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Visualizations
Caption: On-target antiviral signaling pathway of this compound.
Caption: Postulated off-target effects of this compound on lipid metabolism.
Caption: Workflow for distinguishing on-target vs. off-target effects.
References
- 1. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of mycobacterial fatty acid biosynthesis and degradation by 2-alkynoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of 2-Octynoic Acid in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 2-Octynoic acid in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a monounsaturated fatty acid characterized by a carbon-carbon triple bond (alkyne group) at the second carbon position.[1] It is an acetylenic fatty acid that is structurally related to octanoic acid (caprylic acid).[1] In research, it and other alkynoic fatty acids are of interest for their potential biological activities, including antimicrobial and anticancer effects.[2][3] It has been used in in vivo models to simulate medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency.[4]
Q2: What are the primary challenges when working with this compound in cell culture?
A2: The primary challenges include its poor water solubility and potential for cytotoxicity. Like many fatty acids, this compound can induce lipotoxicity, a process that can involve mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately lead to apoptosis or necrosis.[3] Proper solubilization and determining a non-toxic working concentration range are critical for obtaining reliable experimental results.
Q3: How can I dissolve this compound for my cell-based assays?
A3: Due to its lipophilic nature, this compound requires a specific dissolution protocol. The most common and recommended method involves creating a high-concentration stock solution in an organic solvent, followed by complexing it with fatty acid-free bovine serum albumin (BSA). This mimics the physiological transport of fatty acids and prevents the formation of cytotoxic micelles.
Q4: What is the expected cytotoxic concentration of this compound?
A4: Currently, there is limited publicly available data detailing the specific IC50 values of this compound across various cell lines. The cytotoxic potential of fatty acids can be highly cell-type dependent and influenced by the experimental conditions.[5] Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay. For structurally similar fatty acids, cytotoxic effects have been observed in the micromolar range.[6][7]
Q5: What are the general mechanisms of fatty acid-induced cytotoxicity?
A5: Fatty acid-induced cytotoxicity, or lipotoxicity, can be triggered by several mechanisms, including:
-
Mitochondrial Dysfunction: Excessive fatty acid levels can lead to a decrease in mitochondrial membrane potential, impairing the electron transport chain and ATP production.[8]
-
Reactive Oxygen Species (ROS) Production: Disrupted mitochondrial function can increase the production of ROS, leading to oxidative stress and damage to cellular components like DNA, proteins, and lipids.[3]
-
Apoptosis Induction: The accumulation of cellular stress can trigger programmed cell death (apoptosis) through the activation of caspase cascades and the release of pro-apoptotic factors from the mitochondria.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High levels of cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Strategy |
| Improper Solubilization | Micelles of free fatty acid can be highly toxic to cells. Ensure proper complexing with fatty acid-free BSA. See Protocol 1 for detailed instructions. |
| Solvent Toxicity | The organic solvent (e.g., DMSO, ethanol) used for the stock solution can be cytotoxic. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments. Aim for a final solvent concentration of ≤0.5% for DMSO and lower for ethanol (B145695). |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to fatty acid-induced lipotoxicity. Perform a thorough dose-response curve starting from a very low concentration range (e.g., 1-10 µM) to determine the IC50. |
| Oxidation of this compound | Unsaturated fatty acids can oxidize over time, leading to the formation of toxic byproducts. Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C or -80°C) to minimize oxidation. |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Strategy |
| Variability in Fatty Acid-BSA Complex Preparation | The molar ratio of fatty acid to BSA can significantly impact the concentration of "free" fatty acid and thus its biological activity. Standardize your preparation protocol, including incubation times and temperatures. |
| Batch-to-Batch Variation of BSA | Different lots of BSA can have varying levels of endogenous fatty acids and other contaminants. Use fatty acid-free BSA from a reliable supplier and consider testing new batches before use in critical experiments. |
| Cell Culture Conditions | Factors such as cell density, passage number, and media composition can influence cellular responses to fatty acids. Maintain consistent cell culture practices. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is the recommended method for preparing this compound for cell culture experiments to enhance solubility and minimize non-specific cytotoxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (high purity, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium
-
Sterile, conical tubes
-
Water bath
Methodology:
-
Prepare a High-Concentration Stock Solution of this compound:
-
In a sterile environment, accurately weigh a small amount of this compound.
-
Dissolve it in DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Gently warm and vortex until fully dissolved. Store aliquots at -20°C or -80°C.
-
-
Prepare a BSA Solution:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium.
-
Warm to 37°C and stir gently to dissolve.
-
Sterile-filter the BSA solution through a 0.22 µm filter.
-
-
Complex this compound with BSA:
-
Warm the sterile BSA solution to 37°C.
-
While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (a 3:1 to 6:1 molar ratio of fatty acid to BSA is common).
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
This complex can now be diluted to the final desired concentration in your complete cell culture medium.
-
Workflow for Preparing Fatty Acid-BSA Conjugates
References
- 1. This compound | C8H12O2 | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyunsaturated fatty acid-induced cytotoxicity against tumor cells and its relationship to lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bcl-2 is a key regulator for the retinoic acid-induced apoptotic cell death in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Octynoic acid interference in biochemical assays
Welcome to the technical support center for 2-Octynoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interference of this compound in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is an acetylenic, monounsaturated fatty acid.[1] Its primary known biological activity is the inhibition of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. FASN is a target for anti-cancer and anti-metabolic disease drug development due to its upregulation in many tumor cells.
Q2: In which types of biochemical assays is this compound most likely to cause interference?
Based on its chemical structure and properties, this compound may interfere with the following types of assays:
-
Spectrophotometric Assays: Due to its absorbance in the UV region, it can interfere with assays that measure changes in absorbance.
-
Enzyme Assays: The terminal alkyne group has the potential to react with nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to non-specific inhibition.[2]
-
Assays Involving Lipids: As a fatty acid, it may interfere with assays that measure lipid metabolism or involve lipid-protein interactions.
Q3: What are the known spectral properties of this compound?
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in spectrophotometric assays.
Possible Cause: Spectral interference from this compound.
Troubleshooting Steps:
-
Run a "this compound-only" Control: Prepare a control sample containing all assay components except the analyte of interest, but with this compound at the same concentration as in your experimental samples. Measure the absorbance of this control to determine the contribution of this compound to the total signal.
-
Wavelength Selection: If your assay allows, select a measurement wavelength where the absorbance of this compound is minimal.
-
Subtract Background Absorbance: If the interference is consistent, you can subtract the absorbance of the "this compound-only" control from your experimental values.
-
Consider an Alternative Assay: If spectral interference is significant and cannot be corrected, consider using an alternative assay that employs a different detection method (e.g., fluorescence, luminescence).
Issue 2: Inhibition of enzymes that are not the intended target (off-target effects).
Possible Cause: The terminal alkyne of this compound can be reactive towards nucleophilic amino acid residues, particularly cysteine, which may be present in the active site of various enzymes.[2]
Troubleshooting Steps:
-
Assess Off-Target Inhibition: If you suspect off-target inhibition, test the effect of this compound on a well-characterized enzyme that is not expected to be a target but contains a reactive cysteine in its active site.
-
Include a Reducing Agent: In some cases, the presence of a mild reducing agent, such as Dithiothreitol (DTT), in the assay buffer may help to mitigate non-specific reactions with cysteine residues. However, be aware that DTT can interfere with some assay formats.
-
Structure-Activity Relationship Studies: If available, test analogs of this compound with modifications to the alkyne group to see if the off-target inhibition is reduced.
-
Use a More Specific Inhibitor: If significant off-target effects are observed, consider using a more specific FASN inhibitor if your research goals allow.
Issue 3: Poor solubility or precipitation of this compound in aqueous assay buffers.
Possible Cause: this compound has limited water solubility due to its hydrophobic carbon chain.[4]
Troubleshooting Steps:
-
Use a Co-solvent: Dissolve this compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect your assay.
-
Incorporate a Carrier Protein: For cell-based assays or assays with purified proteins, pre-complexing this compound with fatty acid-free bovine serum albumin (BSA) can improve its solubility and delivery.
-
Sonication: Gentle sonication of the buffer after adding this compound can help to disperse the compound and improve solubility.
-
pH Adjustment: The solubility of carboxylic acids is pH-dependent. Increasing the pH of the buffer slightly above the pKa of the carboxylic acid group (typically around 4-5) will deprotonate it, increasing its water solubility. However, ensure the pH remains within the optimal range for your assay.
Experimental Protocols
Protocol 1: Determining Spectral Interference of this compound
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Prepare a series of dilutions of the this compound stock solution in your assay buffer to cover the range of concentrations used in your experiments.
-
Use a UV-Vis spectrophotometer to scan the absorbance of each dilution from 200 nm to 800 nm. Use the assay buffer as a blank.
-
Identify the wavelength(s) of maximum absorbance and determine the absorbance at the specific wavelength used in your biochemical assay.
-
Plot absorbance vs. concentration to determine if the interference is linear and to calculate a correction factor if necessary.
Protocol 2: Fatty Acid Synthase (FASN) Activity Assay
This protocol is for a common spectrophotometric assay that monitors the oxidation of NADPH at 340 nm, which is consumed during the synthesis of fatty acids by FASN.
Materials:
-
Purified FASN enzyme
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
Substrates: Acetyl-CoA, Malonyl-CoA, NADPH
-
This compound (or other inhibitor) dissolved in DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well/cuvette containing assay buffer, NADPH (final concentration ~100 µM), and Acetyl-CoA (final concentration ~50 µM).
-
Add this compound to the desired final concentration. For control wells, add the same volume of DMSO.
-
Add the purified FASN enzyme to each well and incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Malonyl-CoA (final concentration ~50 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot. The rate is proportional to FASN activity.
-
Compare the rates of the inhibitor-treated samples to the DMSO control to determine the percent inhibition.
Data Presentation
Table 1: Troubleshooting Summary for this compound Interference
| Issue | Potential Cause | Recommended Action |
| Inaccurate Spectrophotometric Readings | Spectral overlap of this compound with assay wavelength. | Run "compound-only" controls and subtract background. Select an alternative wavelength if possible. |
| Off-Target Enzyme Inhibition | Reaction of the alkyne group with cysteine residues. | Test for inhibition of non-target enzymes. Include a mild reducing agent (e.g., DTT) if compatible with the assay. |
| Compound Precipitation | Low aqueous solubility. | Use a co-solvent (e.g., DMSO), a carrier protein (e.g., BSA), or adjust the buffer pH. |
Visualizations
References
Technical Support Center: Synthesis of 2-Octynoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information for the synthesis of 2-Octynoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly via the carboxylation of 1-heptyne (B1330384).
Q1: I obtained a low yield of this compound. What are the potential causes?
A1: Low yields in this synthesis can stem from several factors:
-
Incomplete Deprotonation of 1-Heptyne: The formation of the lithium acetylide is crucial. Ensure your strong base (e.g., n-butyllithium) is not degraded and is used in a sufficient molar ratio. The concentration of commercially available n-butyllithium can decrease over time, so titration is recommended before use.
-
Reaction with Water or Oxygen: Organolithium reagents are extremely reactive with water and oxygen. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or dry nitrogen). Solvents must be anhydrous.
-
Side Reactions with Solvent: If using tetrahydrofuran (B95107) (THF) as a solvent, the organolithium reagent can react with it, especially at temperatures above -20°C. This side reaction consumes the base and reduces the yield.
-
Inefficient Carboxylation: Ensure the carbon dioxide is dry and bubbled through the reaction mixture efficiently. Using crushed dry ice is a common method, but ensure it is free of condensed water.
Q2: My final product is contaminated with a significant amount of unreacted 1-heptyne. How can I remove it?
A2: The presence of unreacted 1-heptyne is a common issue. Here are effective purification strategies:
-
Acid-Base Extraction: This is the most effective method. After the reaction, the mixture is typically quenched with an aqueous acid. At this stage, this compound will be in its protonated, organic-soluble form. By extracting the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. The unreacted 1-heptyne, being non-acidic, will remain in the organic layer. The aqueous layer can then be separated and re-acidified (e.g., with HCl) to precipitate the pure this compound, which can then be extracted back into an organic solvent.
-
Column Chromatography: While possible, this method is less efficient for large-scale purifications of a polar compound like a carboxylic acid. It can be challenging to separate the relatively non-polar 1-heptyne from the more polar product.
Q3: I observe the formation of a ketone byproduct. What is it and how can I avoid it?
A3: The ketone byproduct is likely formed from the reaction of the lithium salt of this compound (the product) with the lithium acetylide of 1-heptyne (the intermediate). To minimize this, you can:
-
Control the Stoichiometry: Avoid using a large excess of the organolithium reagent.
-
Maintain Low Temperatures: Keeping the reaction temperature low during the formation of the organolithium and subsequent carboxylation can help to reduce the rate of this side reaction.
-
Reverse Addition: Add the organolithium solution to a slurry of dry ice in the reaction solvent. This ensures that the organolithium reagent immediately reacts with an excess of carbon dioxide, minimizing its chance to react with the product.
Q4: How can I confirm the purity of my synthesized this compound?
A4: Several analytical techniques can be used to assess the purity of your product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities like residual 1-heptyne or solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect the presence of impurities by comparing the spectra to a known standard.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the characteristic alkyne (C≡C) stretch around 2200 cm⁻¹ can confirm the presence of the desired functional groups.
Data Presentation
The following table summarizes representative yields for the synthesis of this compound via carboxylation of 1-heptyne under different conditions. Please note that actual yields may vary based on experimental setup and reagent quality.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | n-Butyllithium | THF | -78 to 0 | 75-85 | >95 |
| 2 | n-Butyllithium | Diethyl Ether | -20 to 25 | 70-80 | >95 |
| 3 | Lithium Diisopropylamide (LDA) | THF | -78 to 0 | 65-75 | >90 |
Experimental Protocols
Synthesis of this compound via Carboxylation of 1-Heptyne
Materials:
-
1-Heptyne
-
n-Butyllithium (in hexanes, concentration to be titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), 2M
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Argon or Dry Nitrogen Gas
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon/nitrogen inlet.
-
Reaction Initiation: Add 1-heptyne (1 equivalent) and anhydrous THF to the flask. Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70°C. Stir the mixture for 1-2 hours at this temperature.
-
Carboxylation: Crush a sufficient amount of dry ice and quickly add it to the reaction mixture in portions. Alternatively, bubble dry CO₂ gas through the solution. Allow the mixture to warm to room temperature overnight with continuous stirring.
-
Workup: Quench the reaction by slowly adding 2M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 times). Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution. Separate the aqueous layer (which now contains the sodium salt of this compound) and wash it with a small amount of diethyl ether to remove any remaining neutral impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify with 2M HCl until the product precipitates. Extract the product with diethyl ether (3 times).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Synthesis Pathway
Storage and handling guidelines for 2-Octynoic acid
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 2-Octynoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Some suppliers recommend specific temperature ranges, such as room temperature or refrigerated (2-8°C).[4] Always refer to the manufacturer's specific recommendations.
Q2: What type of container should I use to store this compound?
A2: Store this compound in the original container provided by the supplier. If transferring to a secondary container, ensure it is clearly labeled and made of a compatible material that can withstand corrosive substances.
Q3: Is this compound sensitive to light or air?
A3: While not explicitly stated as highly sensitive, general best practices for storing chemicals include avoiding exposure to heat or direct sunlight to prevent degradation of the compound and its container.[5]
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with bases and reducing agents.[1][2][3] Contact with these substances should be strictly avoided to prevent hazardous reactions.
Q5: What personal protective equipment (PPE) is required when handling this compound?
A5: When handling this compound, it is crucial to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection such as chemical safety goggles or a face shield.[2][6]
Q6: What are the primary hazards associated with this compound?
A6: this compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][7] It is also harmful if swallowed, in contact with skin, or inhaled.[1][2]
Troubleshooting Guides
Problem: I notice a change in the color or appearance of my this compound.
-
Possible Cause: This could indicate degradation of the product due to improper storage conditions, such as exposure to light, heat, or contaminants.
-
Solution: Do not use the chemical. Consult the Safety Data Sheet (SDS) for proper disposal procedures. Review your storage protocol to ensure it aligns with the recommended guidelines.
Problem: The container for my this compound appears to be damaged or leaking.
-
Possible Cause: The container material may be incompatible with the chemical, or it may have been physically damaged.
-
Solution: Immediately isolate the leaking container in a well-ventilated area, preferably within a fume hood. Wear appropriate PPE, including respiratory protection if necessary. Use an inert absorbent material, such as sand or silica (B1680970) gel, to contain the spill.[1][2] Dispose of the spilled material and the damaged container according to your institution's hazardous waste disposal procedures.
Problem: I accidentally mixed this compound with a base.
-
Possible Cause: Inadequate labeling of reagents or a procedural error.
-
Solution: This is a hazardous situation as it can cause a chemical reaction. If you are in a safe position to do so, and have the appropriate training, take steps to contain any reaction (e.g., in a fume hood). Evacuate the immediate area if necessary and alert your safety officer. Do not attempt to neutralize the mixture without expert guidance.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature | Room Temperature or 2-8°C | [4] |
| Physical State | Liquid | [1] |
| Appearance | Light yellow | [1] |
| Hazard Class | 8 (Corrosive) | [1][2] |
| Subsidiary Hazard Class | 6.1 (Toxic) | [1][2] |
| Packing Group | II | [1][2] |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE: chemical-resistant gloves, a lab coat, and chemical safety goggles.
-
Prepare a designated waste container for any contaminated materials.
-
-
Procedure:
-
Place the sealed container of this compound in the fume hood.
-
Allow the container to reach room temperature before opening if it was refrigerated.
-
Carefully open the container, avoiding any splashes.
-
Use a clean, compatible pipette or syringe to dispense the required amount of the acid.
-
Tightly reseal the container immediately after dispensing.
-
-
Cleanup:
-
Wipe down the work surface in the fume hood.
-
Dispose of any contaminated pipette tips or other disposable materials in the designated hazardous waste container.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
Caption: Workflow for Safe Storage and Handling of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAS#:5663-96-7 | Chemsrc [chemsrc.com]
- 5. csuohio.edu [csuohio.edu]
- 6. sds.diversey.com [sds.diversey.com]
- 7. This compound | C8H12O2 | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing variability in 2-Octynoic acid experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results involving 2-Octynoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in experiments with this compound?
A1: Variability in experiments involving this compound can stem from several factors, broadly categorized as pre-analytical, analytical, and biological.
-
Pre-analytical variability relates to the handling and preparation of the compound and samples. This includes issues with solubility, stability (degradation due to oxidation, pH, and temperature), and accurate concentration determination.
-
Analytical variability arises from the measurement process itself. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, inconsistencies in derivatization, instrument calibration, or peak integration can lead to variable results.
-
Biological variability is inherent to the experimental system. In cell-based assays, factors such as cell line passage number, cell density, and serum lot can influence the response to this compound. In animal studies, age, sex, and fasting state of the animals can contribute to variations.
Q2: How should I prepare stock solutions of this compound to ensure consistency?
A2: Proper preparation of stock solutions is critical for reproducible results. Due to its limited aqueous solubility, this compound should first be dissolved in an organic solvent.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for preparing high-concentration stock solutions.
-
Dissolution Technique: To aid dissolution, gentle warming and vortexing can be applied. For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent in the medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light and consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the unsaturated bond.
Q3: My experimental results with this compound are not reproducible. What are the first troubleshooting steps I should take?
A3: When facing reproducibility issues, a systematic approach to troubleshooting is essential.
-
Verify Reagent Quality: Confirm the purity and integrity of your this compound. If possible, verify its structure and purity using analytical techniques like NMR or GC-MS. Ensure all other reagents and solvents are of high quality and have not expired.
-
Review Solution Preparation: Double-check calculations and procedures for preparing stock and working solutions. Inconsistent solution preparation is a common source of error.
-
Assess Experimental Conditions: Scrutinize your experimental protocol for any potential deviations. Factors like incubation times, temperatures, and cell seeding densities should be kept consistent across experiments.
-
Incorporate Proper Controls: Always include positive and negative controls in your experiments. A vehicle control (the solvent used to dissolve the this compound) is essential to distinguish the effects of the compound from those of the solvent.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability in cell viability or signaling readouts between replicate wells.
-
Discrepancies in results between different experimental days.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility in Culture Medium | Prepare a high-concentration stock solution in DMSO or ethanol. When diluting into the aqueous culture medium, add the stock solution dropwise while vortexing to prevent precipitation. For sensitive cell lines, consider complexing this compound with fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells. |
| Compound Instability | Prepare fresh working solutions from a frozen stock for each experiment. The triple bond in this compound can be susceptible to degradation. Minimize exposure of solutions to light and air. |
| Cell Culture Conditions | Standardize cell culture procedures. Use cells within a consistent range of passage numbers, ensure uniform seeding density, and use the same batch of serum and media for a set of experiments. |
| Cytotoxicity of Solvent | Perform a dose-response experiment with the solvent (vehicle control) alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration in all experimental wells is consistent and below this threshold. |
Issue 2: Variability in Analytical Measurements (e.g., GC-MS)
Symptoms:
-
Poor peak shape (tailing or fronting) in chromatograms.
-
Inconsistent peak areas for the same sample.
-
Appearance of unexpected peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Derivatization | Fatty acids are often derivatized to their methyl esters (FAMEs) for GC-MS analysis to improve volatility. Ensure derivatization reagents (e.g., BF₃-methanol) are fresh and the reaction conditions (time and temperature) are optimal. The presence of water can interfere with the reaction. |
| Sample Degradation | This compound can degrade at high temperatures in the GC inlet. Consider using a lower inlet temperature or a pulsed splitless injection. |
| Column Issues | The GC column may be contaminated or degraded. Condition the column according to the manufacturer's instructions. If peak shape does not improve, consider trimming the column or replacing it. |
| Carryover | Run a blank solvent injection after a high-concentration sample to check for carryover. If present, optimize the oven temperature program to include a bake-out step at the end of each run to elute any residual compounds. |
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Solvent | This compound (Estimated) | (E)-Oct-2-enoic acid | Octanoic Acid-d15 |
| DMSO | ≥ 100 mg/mL | 100 mg/mL[1] | ~30 mg/mL[2] |
| Ethanol | Soluble | Soluble | ~30 mg/mL[2] |
| PBS (pH 7.4) | Poorly soluble | Sparingly soluble | Sparingly soluble |
Note: Specific quantitative solubility data for this compound is limited. The provided values are estimated based on its structure and data from similar fatty acids.
Table 2: Stability Considerations for Unsaturated Fatty Acids
| Condition | Potential Effect on this compound | Recommendation |
| Elevated Temperature | Increased rate of oxidation and potential for other degradation pathways. | Store stock solutions at -20°C or -80°C. Avoid repeated heating. Perform experiments at the lowest feasible temperature. |
| Extreme pH (Acidic or Alkaline) | May catalyze degradation or isomerization of the triple bond. | Maintain solutions at a neutral or slightly acidic pH using a suitable buffer system. Prepare fresh solutions in buffers before use. |
| Exposure to Oxygen | Oxidation of the unsaturated bond, leading to the formation of byproducts. | Store stock solutions under an inert gas (e.g., argon or nitrogen). Use de-gassed solvents for preparing solutions. |
| Exposure to Light | Can promote photo-oxidation. | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
Objective: To prepare a soluble and stable formulation of this compound for use in cell culture experiments.
Materials:
-
This compound
-
DMSO or Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in DMSO or ethanol.
-
Prepare a 10% (w/v) BSA solution in sterile PBS and warm it to 37°C.
-
Slowly add the this compound stock solution dropwise to the warm BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should typically be between 2:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.
-
Sterile-filter the this compound-BSA complex solution using a 0.22 µm filter.
-
The complex is now ready to be diluted to the final desired concentration in your cell culture medium.
Protocol 2: General Procedure for an Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of this compound on a target enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound
-
Assay buffer (optimized for the enzyme's activity)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control containing the same final concentration of solvent (e.g., DMSO) as the highest concentration of this compound.
-
Add the enzyme to the wells of a 96-well plate or cuvettes.
-
Add the different concentrations of this compound or the vehicle control to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Mandatory Visualization
References
Technical Support Center: Optimizing Reaction Conditions for 2-Octynoic Acid Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the derivatization of 2-octynoic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The most common derivatization methods for this compound involve the modification of its carboxylic acid functional group to form esters or amides. These reactions are typically facilitated by activating the carboxylic acid with a coupling reagent.
Q2: How do I choose the right coupling reagent for my this compound derivatization?
A2: The choice of coupling reagent depends on several factors, including the nucleophile (alcohol or amine), desired reaction conditions, and the sensitivity of your substrates.
-
Carbodiimides (DCC, EDC): These are widely used for both ester and amide formation. EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification.[1]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are known for their high efficiency, fast reaction times, and ability to suppress side reactions, making them suitable for challenging couplings.[2][3]
Q3: How can I monitor the progress of my this compound derivatization reaction?
A3: Reaction progress can be monitored using thin-layer chromatography (TLC) or analytical techniques like GC-MS or LC-MS. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product.
Q4: What are the potential side reactions to be aware of when derivatizing this compound?
A4: The presence of the alkyne group in this compound can lead to specific side reactions under certain conditions. Strong oxidizing agents can cause oxidative cleavage of the alkyne bond. Additionally, some coupling reagents or reaction conditions might interact with the triple bond, although this is less common with standard esterification and amidation procedures.
Troubleshooting Guides
Low or No Product Yield
Q: I am getting a very low yield or no desired product in my this compound derivatization. What are the possible causes and solutions?
A: Low or no yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions:
-
Inactive Reagents: Coupling reagents, especially carbodiimides like EDC, can be sensitive to moisture.[1]
-
Solution: Use fresh, high-purity reagents and ensure they are handled under anhydrous conditions.
-
-
Suboptimal Reaction Conditions: The reaction temperature and time may not be optimal for the specific substrates.
-
Solution: Systematically vary the reaction temperature and monitor the reaction progress over time to determine the optimal conditions. For many coupling reactions, starting at 0°C and slowly warming to room temperature is a good practice.[1]
-
-
Incorrect pH: For reactions in aqueous or partially aqueous media, such as those using EDC/NHS, the pH is critical. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at a more neutral to slightly basic pH (7.0-8.5).[4]
-
Solution: Use appropriate buffers to maintain the optimal pH for each step of the reaction.
-
-
Poor Solubility: The starting materials or intermediates may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and low conversion.
-
Solution: Choose a solvent in which all reactants are soluble. Common solvents for these reactions include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile.
-
Presence of Side Products
Q: My reaction is producing significant amounts of side products. What are they and how can I minimize them?
A: The formation of side products can compete with the desired reaction, leading to lower yields and complicating purification.
Common Side Products and Mitigation Strategies:
-
N-acylurea: This is a common byproduct in carbodiimide-mediated reactions (DCC, EDC) where the activated O-acylisourea intermediate rearranges instead of reacting with the nucleophile.[5]
-
Solution: Add an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to trap the O-acylisourea as a more stable active ester.[2] This active ester is less prone to rearrangement and reacts efficiently with the desired nucleophile.
-
-
Dimerization/Polymerization: If the starting material contains both a carboxylic acid and a nucleophilic group, self-condensation can occur.
-
Solution: Use a two-step procedure where the carboxylic acid is activated first, and then the nucleophile is added. For EDC/NHS chemistry, this involves forming the NHS ester before introducing the amine.[4]
-
-
Reaction with the Alkyne: While less common with standard coupling reagents, highly reactive conditions could potentially lead to side reactions involving the triple bond.
-
Solution: Use mild reaction conditions and reagents known to be compatible with alkynes. Avoid strong oxidizing agents or highly acidic/basic conditions if not necessary for the primary reaction.
-
Quantitative Data on Reaction Conditions
The optimal reaction conditions for the derivatization of this compound should be determined empirically. The following tables provide general guidelines based on common protocols for aliphatic carboxylic acids.
Table 1: Esterification of this compound
| Coupling Reagent | Alcohol (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| DCC | 1.2 | DMAP (0.1) | DCM | 0 to RT | 2-12 | 70-95 |
| EDC/NHS | 1.2 | NHS (1.1) | DCM/DMF | 0 to RT | 2-12 | 75-98 |
Yields are representative and may vary depending on the specific alcohol and reaction scale.
Table 2: Amide Formation with this compound
| Coupling Reagent | Amine (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC/HOBt | 1.1 | DIPEA (2.0) | DMF | 0 to RT | 1-6 | 80-98 |
| HATU | 1.1 | DIPEA (2.0) | DMF | 0 to RT | 0.5-2 | 85-99 |
Yields are representative and may vary depending on the specific amine and reaction scale.
Experimental Protocols
General Experimental Workflow
Caption: General workflow for this compound derivatization.
Protocol 1: Esterification using DCC/DMAP (Steglich Esterification) [5][6]
-
Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Protocol 2: Amide Formation using HATU [2][3]
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.1 eq) and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. researchgate.net [researchgate.net]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Purification of Alkynoic Acids
Welcome to the technical support center for the purification of alkynoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental purification of these valuable compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of alkynoic acids.
Issue 1: Low Final Yield
Q: I am experiencing a significantly low yield of my alkynoic acid after purification. What are the potential causes and solutions?
A: Low recovery can stem from several stages of the purification process. Here are the common culprits and how to address them:
-
During Crystallization:
-
Cause: The compound may be too soluble in the crystallization solvent, even at low temperatures, leading to significant loss in the mother liquor.[1]
-
Solution:
-
Solvent Selection: Choose a solvent or solvent system where the alkynoic acid has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Volume Reduction: If you suspect too much solvent was used, carefully evaporate a portion of the solvent and attempt to recrystallize.[1]
-
Anti-Solvent Addition: Introduce an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution to induce precipitation.[2]
-
-
-
During Chromatographic Purification:
-
Cause: The compound may be irreversibly adsorbed onto the stationary phase, especially with highly polar alkynoic acids on silica (B1680970) gel.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competitive solvent, like acetic or formic acid (0.1-1%), to the mobile phase. This can help to reduce strong interactions with the silica gel.[3]
-
Stationary Phase Choice: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded-phase silica like C18 for reverse-phase chromatography.
-
-
-
During Distillation:
-
Cause: Thermal degradation or polymerization at high temperatures can lead to product loss.[4]
-
Solution:
-
Issue 2: Isomerization of the Alkyne or Adjacent Double Bonds
Q: My analytical data (NMR, GC-MS) indicates the presence of isomers of my target alkynoic acid after purification. How can I prevent this?
A: Isomerization is a common challenge, often catalyzed by heat, acid, or base.[4][6]
-
Primary Causes:
-
Exposure to Basic Conditions: Strong bases can deprotonate the carbon adjacent to the alkyne, leading to rearrangement.
-
High Temperatures: Thermal stress, particularly during distillation, can promote isomerization.[4]
-
Acidic Conditions: While less common for simple isomerization, acidic conditions on some chromatography stationary phases can contribute to side reactions.
-
-
Preventative Measures:
-
Maintain Neutral pH: Ensure that any acidic or basic residues from the synthesis are neutralized before purification.
-
Low-Temperature Techniques: Prioritize purification methods that can be performed at or below room temperature, such as low-temperature crystallization or flash chromatography.
-
Inert Atmosphere: Handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of radicals that might initiate isomerization.[4]
-
Troubleshooting Logic for Isomerization:
Caption: Troubleshooting logic for isomerization during purification.
Issue 3: Impurities Detected in the Final Product
Q: Despite purification, I am still observing impurities in my final product. How can I improve the purity?
A: The nature of the impurity will dictate the best approach for its removal.
-
Common Impurities and Removal Strategies:
-
Unreacted Starting Materials: These are often structurally different from the product and can usually be removed by standard chromatography or crystallization.
-
Byproducts from Synthesis: For example, in syntheses involving phosphonium (B103445) ylides (Wittig reaction), triphenylphosphine (B44618) oxide is a common byproduct that can often be removed by chromatography.[3]
-
Colored Impurities: These can sometimes be removed by treating a solution of the crude product with a small amount of activated charcoal before filtration and crystallization.[1][3] Use charcoal sparingly, as it can also adsorb your product.[1]
-
Data on Purification Method Efficacy:
| Purification Method | Typical Purity Achievable | Typical Yield | Key Considerations |
| Fractional Vacuum Distillation | 70-80%[4] | 50-60%[4] | Risk of thermal degradation and isomerization.[4] Best for separating compounds with significantly different boiling points.[5][7] |
| Low-Temperature Crystallization | High | ~30%[4] | Requires careful solvent selection and controlled cooling.[8][9] Can be highly effective for removing small amounts of impurities. |
| Flash Column Chromatography | >95% | Variable | Good for removing a wide range of impurities. Peak tailing can be an issue for carboxylic acids.[3] |
| Preparative HPLC | >99%[4] | Variable | High resolution, but scalability can be a concern.[4] |
Issue 4: Problems with Column Chromatography
Q: I am having trouble with the column chromatography of my alkynoic acid, specifically with peak tailing and poor separation.
A: These are common issues when purifying acidic compounds on silica gel.
-
Problem: Significant Peak Tailing
-
Problem: Poor Separation of Closely Eluting Impurities
-
Cause: The mobile phase may not have the optimal polarity, or the stationary phase may not be appropriate.
-
Solution:
-
Optimize Mobile Phase: Use a shallower polarity gradient during elution.
-
Change Stationary Phase: For separating isomers, consider specialized columns like silver-ion (Ag+) chromatography.[4] For very non-polar compounds, reverse-phase chromatography might be more effective.
-
-
General Workflow for Chromatographic Purification:
Caption: General experimental workflow for column chromatography.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To remove polar and non-polar impurities from a crude alkynoic acid sample.
Materials:
-
Crude alkynoic acid
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate (B1210297), acetic acid)
-
Glass column, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 98:2 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude alkynoic acid in a minimal amount of a volatile solvent (like dichloromethane) or the initial mobile phase. Carefully apply the sample solution to the top of the silica gel bed.[3]
-
Elution:
-
Begin elution with the non-polar mobile phase to remove non-polar impurities.[3]
-
To improve peak shape and prevent tailing, consider adding 0.5% acetic acid to the mobile phase.[3]
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane/ethyl acetate with 0.5% acetic acid) to elute the desired alkynoic acid.[3]
-
-
Fraction Collection and Analysis: Collect fractions throughout the elution process. Spot each fraction on a TLC plate to monitor the separation and identify the fractions containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Low-Temperature Crystallization
Objective: To obtain high-purity crystalline alkynoic acid by leveraging temperature-dependent solubility.
Materials:
-
Crude alkynoic acid
-
Crystallization solvent (a solvent in which the acid is highly soluble when hot and poorly soluble when cold)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Cooling bath (e.g., ice-water bath)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Dissolution: Place the crude alkynoic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid is completely dissolved.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in a cooling bath.[2] A slow cooling process is crucial for forming large, pure crystals.[1]
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for a newly synthesized alkynoic acid? A1: Flash column chromatography is often the most versatile initial purification method as it can handle a wide range of impurities and provides good resolution.[10][11] Subsequent crystallization can then be used to achieve higher purity if needed.
Q2: My alkynoic acid is an oil at room temperature. Can I still use crystallization? A2: If a compound "oils out" instead of crystallizing, it means it is coming out of solution above its melting point.[1] You can try using a larger volume of solvent or switching to a solvent with a lower boiling point.[3] Alternatively, derivatization to a solid ester followed by purification and subsequent hydrolysis back to the acid might be an option.
Q3: How should I store my purified alkynoic acid to prevent degradation? A3: To prevent degradation, store the purified compound at low temperatures (ideally -20°C for long-term storage), protected from light, and under an inert atmosphere to prevent oxidation and isomerization.[4]
Q4: Can I use protecting groups to simplify the purification process? A4: Yes, protecting the acidic proton of a terminal alkyne with a group like trimethylsilyl (B98337) (TMS) can be beneficial during synthesis.[12][13] These groups tend to make the molecule less polar, which can aid in chromatographic separation from more polar impurities. However, the deprotection step will still require a final purification.
Q5: What causes polymerization during the purification of some alkynoic acids? A5: Polymerization is a risk for alkynoic acids, especially those with conjugated systems or those that are heated to high temperatures for extended periods, such as during distillation.[] The presence of radical initiators (e.g., from atmospheric oxygen) can also promote polymerization. Using lower temperatures and an inert atmosphere can help mitigate this risk.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Khan Academy [khanacademy.org]
- 8. unifr.ch [unifr.ch]
- 9. Crystallization - Wikipedia [en.wikipedia.org]
- 10. moravek.com [moravek.com]
- 11. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Technical Support Center: Degradation of 2-Octynoic Acid in Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the biological degradation pathways of 2-octynoic acid. It includes troubleshooting guides for common experimental issues and a frequently asked questions (FAQs) section.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or undetectable levels of expected β-oxidation intermediates. | The triple bond at the C2 position of this compound may inhibit or be poorly processed by standard β-oxidation enzymes. | 1. Confirm cellular uptake: Use a labeled version of this compound (e.g., ¹³C or ¹⁴C) to verify its entry into the cells. 2. Assess enzyme activity: Perform in vitro assays with purified enzymes (e.g., acyl-CoA synthetase, enoyl-CoA hydratase) to determine if 2-octynoyl-CoA is a substrate or inhibitor. 3. Analyze for alternative pathway metabolites: Screen for dicarboxylic acids in your experimental system, which would indicate that ω-oxidation is a significant pathway. |
| Inconsistent results when using this compound to model MCAD deficiency. | This compound metabolism does not perfectly mimic the metabolic phenotype of MCAD deficiency. For instance, it may not produce the characteristic glycine (B1666218) conjugates seen in MCAD patients.[1] | 1. Use appropriate controls: Always include both positive (e.g., a known MCAD inhibitor) and negative controls in your experiments. 2. Measure a broad range of metabolites: In addition to acylcarnitines, analyze for organic acids to get a more complete picture of the metabolic disruption. 3. Acknowledge the limitations: When interpreting your data, be aware that this compound is an imperfect model and may lead to different downstream metabolic consequences compared to true MCAD deficiency.[1] |
| Difficulty in detecting and quantifying this compound and its metabolites. | These compounds may be present at low concentrations and require sensitive analytical methods. | 1. Optimize extraction methods: Use a robust liquid-liquid or solid-phase extraction protocol to concentrate the analytes from your biological matrix. 2. Employ derivatization: For GC-MS analysis, derivatize the carboxylic acid groups (e.g., silylation) to improve volatility and chromatographic performance. 3. Use sensitive detection techniques: Tandem mass spectrometry (LC-MS/MS or GC-MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode will provide the best sensitivity and specificity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary proposed degradation pathways for this compound in mammalian systems?
A1: Based on current research, this compound is thought to be metabolized via two main pathways in mammalian systems: a modified β-oxidation pathway and the ω-oxidation pathway. The presence of dicarboxylic acids in the urine of rats treated with this compound strongly suggests the involvement of ω-oxidation.[1] The metabolism of similar acetylenic fatty acids in other biological systems points towards a modified β-oxidation process to handle the triple bond.
Q2: How does the triple bond in this compound affect its degradation by β-oxidation?
A2: The triple bond at the C2-C3 position prevents the direct action of the first enzyme in the standard β-oxidation cycle, acyl-CoA dehydrogenase, which introduces a double bond. Therefore, the pathway must be modified to bypass or alter this initial step. This likely involves enzymes such as isomerases or hydratases that can act on the acetylenic bond.
Q3: What is ω-oxidation and why is it relevant for this compound?
A3: ω-oxidation is an alternative fatty acid degradation pathway that occurs in the endoplasmic reticulum.[2][3][4][5] It involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid.[2][3][4] This pathway becomes more active for xenobiotic or unusual fatty acids, or when β-oxidation is impaired.[2][3][4][6] The detection of dicarboxylic aciduria in animals treated with this compound is a key indicator that this pathway is utilized for its metabolism.[1]
Q4: What are the key enzymes involved in the ω-oxidation of this compound?
A4: The ω-oxidation pathway involves three main enzymatic steps:
-
Hydroxylation: Catalyzed by cytochrome P450 enzymes to form 8-hydroxy-2-octynoic acid.[2][3]
-
Oxidation to an aldehyde: The hydroxyl group is oxidized by an alcohol dehydrogenase.[2][3]
-
Oxidation to a carboxylic acid: The aldehyde is further oxidized by an aldehyde dehydrogenase to produce 2-octynedioic acid.[2][3]
Q5: Are there any known metabolites of this compound?
A5: In mycobacteria, the related compound 2-hexadecynoic acid is metabolized to 3-ketohexadecanoic acid and 3-hexadecenoic acid. While not directly observed for this compound in mammals, these provide a hypothetical basis for its metabolism. The presence of dicarboxylic aciduria in rats suggests that dicarboxylic acids derived from this compound are metabolites.[1]
Proposed Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound in biological systems.
Experimental Protocols
Experimental Workflow for Studying this compound Metabolism
The following diagram outlines a general workflow for investigating the metabolism of this compound in a cell-based model.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: HepG2 (human liver carcinoma cell line) is a suitable model as the liver is a primary site of fatty acid metabolism.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Replace the culture medium with a serum-free medium containing the desired concentration of this compound (typically in the µM to mM range, determined by dose-response experiments). Include vehicle-only controls.
2. Metabolite Extraction:
-
Intracellular Metabolites:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Extracellular Metabolites (from media):
-
Collect the cell culture medium.
-
Perform a liquid-liquid extraction, for example, with ethyl acetate, to extract the fatty acids and their metabolites.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
3. GC-MS Analysis:
-
Derivatization:
-
Resuspend the dried extracts in a derivatization agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Incubate at 60-80°C for 30-60 minutes to convert the acidic protons to trimethylsilyl (B98337) ethers.
-
-
Instrumentation:
-
Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar column, such as a DB-5ms, is suitable for separating fatty acid methyl esters.
-
Injection: Use splitless injection mode.
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute a wide range of metabolites.
-
MS Detection: Operate the mass spectrometer in full scan mode for metabolite identification and in selected ion monitoring (SIM) or MRM mode for targeted quantification.
-
4. Enzyme Assays:
-
Preparation of Cell Lysates:
-
Harvest cells and resuspend them in a suitable lysis buffer.
-
Homogenize the cells (e.g., by sonication).
-
Centrifuge to obtain a clear lysate.
-
-
Assay Principle: Monitor the consumption of a substrate or the formation of a product over time. For example, to assay for acyl-CoA synthetase activity, you can monitor the disappearance of this compound or the formation of 2-octynoyl-CoA using HPLC or LC-MS. For dehydrogenases, you can monitor the change in absorbance of NAD⁺/NADH or FAD/FADH₂.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data for the enzymatic degradation of this compound in the public domain. The tables below provide general kinetic parameters for key enzyme classes involved in fatty acid metabolism to serve as a reference.
Table 1: General Kinetic Parameters of Acyl-CoA Synthetases
| Substrate | Enzyme Source | K_m (µM) | V_max (nmol/min/mg protein) |
| Octanoic Acid | Rat Liver Mitochondria | 200-400 | 50-100 |
| Palmitic Acid | Rat Liver Microsomes | 10-30 | 20-40 |
Table 2: General Kinetic Parameters of Enzymes of β-Oxidation
| Enzyme | Substrate | K_m (µM) |
| Medium-Chain Acyl-CoA Dehydrogenase | Octanoyl-CoA | 2-5 |
| Enoyl-CoA Hydratase | Crotonyl-CoA | 20-50 |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA | 10-30 |
| Thiolase | 3-Ketoacyl-CoA | 5-15 |
Table 3: General Kinetic Parameters of Enzymes of ω-Oxidation
| Enzyme | Substrate | K_m (µM) |
| Cytochrome P450 (CYP4A family) | Lauric Acid | 10-50 |
| Alcohol Dehydrogenase | 12-Hydroxydodecanoic Acid | 100-500 |
| Aldehyde Dehydrogenase | 12-Oxododecanoic Acid | 5-20 |
Note: The data in these tables are approximate values from various literature sources for common fatty acid substrates and may not be representative of the kinetics for this compound.
References
- 1. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Metabolic Guide: 2-Octynoic Acid vs. Octanoic Acid in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of 2-octynoic acid and octanoic acid, two eight-carbon fatty acids with distinct structural and functional properties. While octanoic acid is a saturated fatty acid readily utilized in cellular metabolism, this compound, an unsaturated acetylenic fatty acid, is recognized for its inhibitory effects on metabolic pathways. This document summarizes key experimental findings, presents available quantitative data, and provides detailed experimental protocols to support further research in metabolic studies.
Introduction to the Compounds
Octanoic Acid (Caprylic Acid): A medium-chain saturated fatty acid (MCFA) naturally found in sources like coconut and palm kernel oils. It is readily metabolized by the body and serves as an energy source. In metabolic research, it is often studied for its effects on mitochondrial function, energy expenditure, and as a component of ketogenic diets.
This compound: An acetylenic fatty acid, structurally similar to octanoic acid but containing a carbon-carbon triple bond. This structural feature significantly alters its metabolic fate, leading to its use as a tool to study metabolic disorders, specifically as an inhibitor of fatty acid β-oxidation. It has been used to model medium-chain acyl-CoA dehydrogenase (MCAD) deficiency in animal studies[1].
Comparative Metabolic Effects
Direct comparative studies on the metabolic effects of this compound and octanoic acid are limited. The following sections summarize the known effects of each compound based on available scientific literature.
Octanoic Acid: A Metabolic Substrate
Octanoic acid is readily taken up by cells and transported into the mitochondria for β-oxidation, providing a source of acetyl-CoA for the citric acid cycle and subsequent ATP production.
-
Cell Viability: In studies using HepG2 hepatoma cells, octanoic acid (at concentrations up to 0.5 mM) did not decrease cell viability, indicating it is not cytotoxic at these levels[2].
-
Fatty Acid Oxidation: Octanoic acid treatment in HepG2 cells has been shown to sustain lipid catabolism, with a trend towards higher oleate (B1233923) oxidation rates[2].
-
Mitochondrial Function: While generally preserving mitochondrial integrity, prolonged exposure to octanoic acid has been observed to decrease mitochondrial membrane potential in HepG2 cells[2].
-
Toxicity: In rat peripheral tissues, both octanoic and decanoic acids have been shown to impair the function of mitochondrial respiratory chain complexes and induce oxidative damage at high concentrations[3].
This compound: A Metabolic Inhibitor
The presence of the triple bond in this compound is thought to be responsible for its inhibitory effects on fatty acid metabolism.
-
Inhibition of Fatty Acid Oxidation: this compound is used to model MCAD deficiency, a disorder of fatty acid oxidation. In rats, administration of this compound resulted in reduced ketone production, a hallmark of impaired β-oxidation[1]. While the exact enzyme inhibited by this compound is not definitively stated in the available literature, a similar compound, 2-bromooctanoate, has been shown to irreversibly inhibit 3-ketothiolase, the final enzyme in the β-oxidation spiral[4].
-
Metabolic Consequences: The inhibition of β-oxidation by this compound leads to a mild dicarboxylic aciduria but lacks the characteristic glycine (B1666218) conjugates seen in MCAD deficiency[1].
Quantitative Data Summary
The following tables summarize quantitative data from various studies. It is crucial to note that these data are not from direct head-to-head comparative experiments and experimental conditions may vary between studies.
Table 1: Effect on Cell Viability (MTT Assay)
| Compound | Cell Line | Concentration | Incubation Time | Result | Reference |
| Octanoic Acid | HepG2 | 0.1 - 0.5 mM | 24 h | No significant change in cell viability | [2] |
| This compound | - | - | - | Data Not Available | - |
Table 2: Effects on Fatty Acid Oxidation
| Compound | Model System | Parameter Measured | Result | Reference |
| Octanoic Acid | HepG2 cells | Oleate Oxidation Rate | Trend towards increased oxidation | [2] |
| This compound | Rats | Ketone Production | Reduced | [1] |
Signaling Pathways and Experimental Workflows
Octanoic Acid Metabolism via β-Oxidation
The diagram below illustrates the pathway of octanoic acid metabolism through mitochondrial β-oxidation.
References
- 1. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toxicity of octanoate and decanoate in rat peripheral tissues: evidence of bioenergetic dysfunction and oxidative damage induction in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of 2-Octynoic Acid in Comparison to Other Fatty Acids
For Immediate Release
In the ongoing quest for novel antiviral agents, fatty acids have emerged as a promising area of research. Among them, 2-octynoic acid has demonstrated notable antiviral activity, particularly against the Hepatitis C Virus (HCV). This guide provides a comprehensive comparison of the antiviral properties of this compound with other fatty acids, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Comparative Antiviral Activity
| Fatty Acid | Virus | Cell Line | Assay Type | IC50 / EC50 | Reference(s) |
| This compound | Hepatitis C Virus (HCV) | Huh7.5 cells | HCV RNA replication inhibition | Not explicitly stated, but significant reduction at 25 µM | [1][2] |
| Oleic Acid | Tobacco Mosaic Virus (TMV) | Nicotiana glutinosa | Local lesion inhibition | 47.5% inhibition at 500 µg/mL | [3] |
| Trans-2-Hexenoic Acid | Coxsackievirus B3 (CVB3) | HeLa cells | CPE-based assay | 2.9 µM | [4] |
| Trans-2-Hexenoic Acid | Enterovirus A71 (EV-A71) | HeLa cells | CPE-based assay | 3.21 µM | [4] |
| Myristic Acid Conjugate of Remdesivir | SARS-CoV-2 | Vero E6 cells | Not specified | 2.4 - 4.6 µM | [5] |
| Palmitic Acid Conjugate of Remdesivir | SARS-CoV-2 | Vero E6 cells | Not specified | 2.4 - 4.6 µM | [5] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower value indicates higher potency.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Antiviral Activity Assay (General Protocol)
This protocol outlines a general workflow for assessing the antiviral activity of fatty acids in a cell culture system.
-
Cell Culture and Cytotoxicity Assay:
-
Maintain a suitable host cell line (e.g., Vero E6, Huh7.5, HeLa) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Prior to antiviral testing, determine the cytotoxic concentration of the fatty acids on the host cells using a standard assay such as the MTT or MTS assay. This is crucial to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is calculated.
-
-
Virus Propagation and Tittering:
-
Propagate the virus stock in the selected host cell line.
-
Determine the virus titer, typically as the 50% tissue culture infective dose (TCID50)/mL or plaque-forming units (PFU)/mL, using standard virological techniques.
-
-
Antiviral Assay (e.g., Cytopathic Effect Inhibition Assay):
-
Seed the host cells in 96-well plates to form a confluent monolayer.
-
Pre-treat the cells with various non-toxic concentrations of the fatty acid for a specified period (e.g., 2 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the respective concentrations of the fatty acid.
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated, infected control wells (typically 2-4 days).
-
Observe the cells daily for CPE under a microscope.
-
Quantify the inhibition of CPE using methods like the MTT assay or by staining with crystal violet.
-
The IC50 value is then calculated from the dose-response curve.
-
-
Viral RNA Quantification (RT-qPCR):
-
To further quantify the antiviral effect, total RNA can be extracted from the cells at a specific time point post-infection.
-
Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers and probes specific to a viral gene to determine the level of viral RNA.
-
A reduction in viral RNA levels in treated cells compared to untreated controls indicates antiviral activity.
-
Mechanism of Action: A Tale of Two Pathways
Fatty acids exert their antiviral effects through diverse mechanisms. A significant distinction lies in their mode of action against enveloped versus non-enveloped viruses.
Many medium-chain saturated and long-chain unsaturated fatty acids demonstrate potent activity against enveloped viruses . Their primary mechanism involves the disruption of the viral envelope, a lipid bilayer surrounding the virus particle. This can lead to leakage and, at higher concentrations, complete disintegration of the envelope, thereby inactivating the virus.[6]
In contrast, the antiviral activity of This compound against the enveloped Hepatitis C Virus follows a more intricate, host-targeted pathway. Research has shown that this compound activates the AMP-activated protein kinase (AMPK) signaling pathway within the host cell.[1][2] This activation leads to a cascade of downstream effects that ultimately inhibit HCV replication.
Signaling Pathway of this compound's Anti-HCV Activity
The following diagram illustrates the proposed signaling pathway through which this compound exerts its antiviral effect on HCV.
References
- 1. Pharmacological inhibition of fatty acid synthesis blocks SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Hepatitis C Virus Infection through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axionbiosystems.com [axionbiosystems.com]
- 6. WO1989006124A1 - Antiviral and antibacterial activity of fatty acids and monoglycerides - Google Patents [patents.google.com]
2-Octynoic Acid: A Novel Host-Targeting Agent in the Landscape of Hepatitis C Virus Inhibition
A Comparative Analysis Against Direct-Acting Antivirals
For Immediate Release
In the ongoing endeavor to expand the therapeutic arsenal (B13267) against the Hepatitis C Virus (HCV), researchers are exploring novel mechanisms of action that diverge from the direct targeting of viral proteins. One such candidate, 2-octynoic acid (2-OA), a naturally occurring acetylenic fatty acid, has demonstrated notable anti-HCV activity through a host-centric mechanism.[1][2] This comparison guide provides a detailed examination of this compound's performance relative to established direct-acting antivirals (DAAs), supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.
Executive Summary
This compound presents a unique approach to HCV inhibition by activating the host's AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. This mode of action contrasts with that of current standard-of-care DAAs, which directly target viral proteins such as the NS3/4A protease, NS5A protein, or the NS5B RNA-dependent RNA polymerase. While 2-OA demonstrates moderate in vitro efficacy, its host-targeting mechanism could offer a higher barrier to resistance, a significant challenge in DAA therapy. This guide will delve into the quantitative comparison of 2-OA with representative DAAs, detail the experimental protocols for their evaluation, and visualize the pertinent biological pathways and experimental workflows.
Comparative Analysis of In Vitro Efficacy and Cytotoxicity
The in vitro antiviral activity and cytotoxicity of this compound and a selection of leading DAAs are summarized in the table below. The data, derived from HCV replicon assays, provide a quantitative basis for comparing their therapeutic potential.
| Compound | Class | Target | HCV Genotype | EC50/IC50 | CC50 | Selectivity Index (SI) |
| This compound | AMPK Activator | Host AMPK | Genotype 1b | 3.82 µM[1][2] | >100 µM[1] | >26 |
| Sofosbuvir | NS5B Polymerase Inhibitor | Viral NS5B | Genotype 1b | 15 nM - 102 nM[3][4][5] | >18.8 µM[6] | >184 |
| Daclatasvir (B1663022) | NS5A Inhibitor | Viral NS5A | Genotype 1b | 9 pM - 1.25 nM[2][7][8][9] | >1 µM[7] | >800 |
| Glecaprevir | NS3/4A Protease Inhibitor | Viral NS3/4A | Genotype 1b | 0.21 nM - 4.6 nM[10] | 72 µM | >15,652 |
| Pibrentasvir | NS5A Inhibitor | Viral NS5A | Genotype 1b | 4.3 pM[11][12] | >32 µM[12] | >7,441,860 |
| Simeprevir | NS3/4A Protease Inhibitor | Viral NS3/4A | Genotype 1b | 8 nM - 28 nM[1] | >16 µM[1] | >571 |
| Voxilaprevir (B611707) | NS3/4A Protease Inhibitor | Viral NS3/4A | Genotype 1-6 | 0.2 nM - 6.6 nM[13] | Not Reported | Not Reported |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Mechanism of Action: A Divergent Approach
This compound: Modulating the Host Environment
This compound inhibits HCV replication not by direct interaction with viral components, but by activating the host's AMP-activated protein kinase (AMPK).[1][2] AMPK is a central regulator of cellular energy homeostasis. Its activation by 2-OA leads to a cascade of downstream effects that are unfavorable for HCV replication, including the inhibition of fatty acid synthesis, a process essential for the virus.[1][2] This host-targeting mechanism is a significant departure from the direct-acting antiviral strategy.
References
- 1. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of Daclatasvir on Hepatitis C Virus Genotype 3 NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sofosbuvir + velpatasvir + voxilaprevir for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Evidence for 2-Octynoic Acid as a Validated AMPK Activator
A comprehensive search of scientific literature and available data reveals no direct evidence to validate 2-Octynoic acid as an activator of AMP-activated protein kinase (AMPK). Currently, there are no published studies, clinical trials, or experimental data that have specifically investigated or demonstrated the ability of this compound to directly activate the AMPK signaling pathway. One study that mentions this compound used it to model a metabolic disorder, which is unrelated to AMPK activation[1].
Therefore, a comparison guide on the performance of this compound against other AMPK activators, complete with supporting experimental data and detailed protocols, cannot be constructed at this time due to the absence of foundational validation.
While direct evidence for this compound is wanting, it is worth noting that other fatty acids have been shown to modulate AMPK activity. This information may provide a broader context for researchers interested in the intersection of fatty acid metabolism and AMPK signaling.
Fatty Acids and AMPK Activation: An Indirect Perspective
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism[2]. Research has shown that certain types of fatty acids can influence AMPK activity:
-
Short-Chain Fatty Acids (SCFAs): Several studies have demonstrated that SCFAs, such as butyrate, propionate, and acetate, can activate AMPK.[3][4][5] The proposed mechanism is an increase in the cellular AMP/ATP ratio, which is a classic trigger for AMPK activation[3]. This activation by SCFAs is thought to contribute to some of the beneficial effects of a high-fiber diet on metabolic health[5].
-
Long-Chain Fatty Acids (LCFAs): The relationship between LCFAs and AMPK is more complex. Some studies suggest that LCFAs can activate AMPK, potentially to promote their own oxidation and prevent the accumulation of intracellular fat[6].
This compound is classified as a medium-chain fatty acid. While there is extensive research on the metabolic effects of medium-chain fatty acids, particularly in the context of ketogenic diets, a direct link to AMPK activation for this specific molecule has not been established in the available literature[7][8].
Established AMPK Activators for Comparison
For researchers and drug development professionals seeking to activate the AMPK pathway, a number of well-validated compounds exist. These serve as the standard for comparison in AMPK research.
| Activator | Mechanism of Action | Common Experimental Concentrations |
| AICAR | Intracellularly converted to ZMP, an AMP analog, which allosterically activates AMPK. | 500 µM - 2 mM in cell culture |
| Metformin | Primarily acts by inhibiting Complex I of the mitochondrial respiratory chain, leading to an increase in the AMP/ATP ratio. | 50 µM - 2 mM in cell culture |
| A-769662 | A direct, allosteric activator that binds to the AMPK complex. | 0.5 µM - 10 µM in cell culture |
| Phenformin | Similar to metformin, inhibits the mitochondrial respiratory chain, but is more potent. | 10 µM - 2 mM in cell culture |
| 2-Deoxyglucose (2-DG) | Inhibits glycolysis, leading to a decrease in cellular ATP and an increase in the AMP/ATP ratio. | 5 mM - 25 mM in cell culture |
Experimental Protocols for AMPK Activation Validation
Validating a compound as an AMPK activator typically involves a series of key experiments to demonstrate its effect on the enzyme and its downstream targets.
Western Blotting for Phosphorylation Status
A primary method to assess AMPK activation is to measure the phosphorylation of AMPKα at Threonine 172 (Thr172), which is critical for its activity. Additionally, the phosphorylation of downstream targets, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 (Ser79), is a widely accepted marker of AMPK activation in cells.[9]
Experimental Workflow:
Caption: Western Blot workflow for assessing AMPK activation.
In Vitro Kinase Assay
To determine if a compound directly activates AMPK, an in vitro kinase assay using purified AMPK enzyme is essential. This assay measures the ability of the compound to increase the phosphorylation of a synthetic substrate by the AMPK enzyme.
Experimental Workflow:
Caption: In vitro kinase assay workflow.
AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. When activated by an increase in the AMP:ATP ratio, it initiates a cascade of events to restore energy balance.
Caption: Simplified AMPK signaling pathway.
References
- 1. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Short-chain fatty acids activate AMP-activated protein kinase and ameliorate ethanol-induced intestinal barrier dysfunction in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the AMP activated protein kinase by short-chain fatty acids is the main mechanism underlying the beneficial effect of a high fiber diet on the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 8. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 2-Alkynoic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-alkynoic acids, supported by experimental data. This analysis covers their antimycobacterial, antibacterial, antifungal, antiprotozoal, and anticancer properties, offering insights into their potential as therapeutic agents.
Introduction
2-Alkynoic acids are a class of synthetic fatty acids characterized by a carbon-carbon triple bond at the second position of their aliphatic chain. This structural feature confers a unique reactivity and biological activity profile, making them a subject of interest in medicinal chemistry and drug discovery. These compounds have demonstrated a broad spectrum of biological effects, which will be detailed in this comparative guide.
Antimycobacterial Activity
2-Alkynoic acids have shown significant promise as antimycobacterial agents, primarily through the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall. Their mechanism of action is centered on the targeting of the fatty acid synthase II (FAS-II) system, a pathway responsible for the elongation of fatty acids that are precursors to mycolic acids.[1][2][3]
A key enzyme in this pathway, InhA (an enoyl-acyl carrier protein reductase), has been identified as a primary target for 2-alkynoic acids.[4] The inhibition of InhA disrupts the elongation of fatty acids, leading to a bactericidal effect against mycobacteria. Notably, the activity of 2-alkynoic acids is often dependent on the length of their carbon chain, with longer-chain variants showing increased potency up to a certain point, after which solubility may become a limiting factor.
Signaling Pathway: Inhibition of Mycobacterial FAS-II
The following diagram illustrates the fatty acid synthase II (FAS-II) pathway in mycobacteria and the point of inhibition by 2-alkynoic acids.
Experimental Protocol: Evaluation of Antimycobacterial Activity
A common method to assess the antimycobacterial activity of 2-alkynoic acids is the microplate alamar blue assay (MABA).
1. Preparation of Mycobacterial Culture:
-
Grow Mycobacterium tuberculosis H37Rv (or other relevant strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth.
2. Compound Preparation:
-
Dissolve the 2-alkynoic acid derivatives in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
Perform serial two-fold dilutions of the compounds in a 96-well microplate using 7H9 broth. The final concentration of DMSO should not exceed 1% to avoid toxicity to the mycobacteria.
3. Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial culture to each well of the microplate containing the serially diluted compounds.
-
Include positive controls (wells with bacteria and no drug) and negative controls (wells with medium only).
-
Incubate the plates at 37°C for 5-7 days.
4. Alamar Blue Addition and Reading:
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Antibacterial Activity
Several 2-alkynoic acids have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria. 2-Hexadecynoic acid (2-HDA) has been frequently identified as a particularly potent antibacterial agent.[2][5][6] The antibacterial efficacy is influenced by the chain length of the fatty acid, and the presence of the triple bond at the C-2 position and the carboxylic acid group are crucial for activity.[6]
Quantitative Data: Antibacterial Activity of 2-Hexadecynoic Acid (2-HDA)
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 15.6 | [2][6] |
| Staphylococcus saprophyticus | Gram-positive | 15.5 | [2] |
| Bacillus cereus | Gram-positive | 31.3 | [2] |
| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | Gram-positive | 15.6 | [2][6] |
| Clinical isolates of MRSA | Gram-positive | 3.9 | [2][6] |
| Klebsiella pneumoniae | Gram-negative | 7.8 | [2] |
| Pseudomonas aeruginosa | Gram-negative | 125 | [2] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
1. Bacterial Strain Preparation:
-
Culture the bacterial strains overnight on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar).
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Compound Preparation:
-
Prepare stock solutions of the 2-alkynoic acids in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microplate containing Mueller-Hinton broth.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Antifungal Activity
The antifungal properties of 2-alkynoic acids have been evaluated against various fungal species. The fungitoxicity is dependent on the chain length of the acid, the pH of the medium, and the presence of other substances like serum. Generally, 2-alkynoic acids with chain lengths of C10 to C12 exhibit the highest activity.[7]
Comparative Fungitoxicity of Fatty Acid Analogs
On a weight basis, the order of fungitoxicity has been reported as: 2-alkynoic acids > 2-alkenoic acids > alkanoic acids > 2-bromoalkanoic acids > 2-fluoroalkanoic acids.[7]
Experimental Protocol: Agar Dilution Method for Antifungal Susceptibility Testing
1. Fungal Strain Preparation:
-
Grow the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain mature spores or conidia.
-
Prepare a suspension of the spores/conidia in sterile saline containing a small amount of Tween 80 to ensure even dispersion.
-
Adjust the concentration of the inoculum using a hemocytometer.
2. Compound and Media Preparation:
-
Prepare stock solutions of the 2-alkynoic acids.
-
Prepare the desired agar medium and autoclave it. Allow it to cool to 45-50°C.
-
Add the appropriate amount of the stock solution of the 2-alkynoic acid to the molten agar to achieve the desired final concentrations.
-
Pour the agar into petri dishes and allow them to solidify.
3. Inoculation and Incubation:
-
Inoculate the agar plates with the fungal suspension, typically by spotting a small volume onto the surface.
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a period sufficient for growth to be visible in the control plates (without the compound).
4. MIC Determination:
-
The MIC is the lowest concentration of the 2-alkynoic acid that inhibits the visible growth of the fungus.
Antiprotozoal Activity
Recent studies have highlighted the potential of 2-alkynoic acids, particularly 2-HDA and 2-octadecynoic acid (2-ODA), as antiprotozoal agents against parasites such as Leishmania donovani and Plasmodium falciparum.[8][9] The mechanism of action is thought to involve the inhibition of fatty acid biosynthesis in these parasites and, in the case of Leishmania donovani, the inhibition of DNA topoisomerase IB.[8]
Experimental Protocol: In Vitro Antiprotozoal Assay
1. Parasite Culture:
-
Culture the protozoan parasites under appropriate in vitro conditions. For example, Plasmodium falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with human serum. Leishmania promastigotes can be cultured in M199 medium.
2. Compound Preparation and Addition:
-
Prepare stock solutions and serial dilutions of the 2-alkynoic acids.
-
Add the compounds to the parasite cultures in 96-well plates.
3. Incubation:
-
Incubate the plates under the required conditions (e.g., 37°C, specific gas mixture for P. falciparum).
4. Determination of Parasite Viability/Growth Inhibition:
-
Assess parasite viability using methods such as:
-
For P. falciparum: SYBR Green I-based fluorescence assay to quantify parasite DNA.
-
For Leishmania: Resazurin-based cell viability assay or direct counting of motile promastigotes using a hemocytometer.
-
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.
Anticancer Activity
The antineoplastic potential of 2-alkynoic acids has also been explored. For instance, 2-octadecynoic acid (2-ODA) has been shown to exhibit activity against the neuroblastoma SH-SY5Y cell line, inducing cell death primarily through a necrosis-associated mechanism involving the release of lactate (B86563) dehydrogenase (LDH).[8][9]
Experimental Workflow: In Vitro Anticancer Activity Assessment
Experimental Protocol: MTT Assay for Cytotoxicity
1. Cell Seeding:
-
Seed cancer cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
Treat the cells with various concentrations of the 2-alkynoic acids for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
3. MTT Addition:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion
2-Alkynoic acids represent a versatile class of compounds with a wide array of biological activities. Their potent antimycobacterial and antibacterial effects, coupled with promising antifungal, antiprotozoal, and anticancer properties, underscore their potential for the development of new therapeutic agents. The structure-activity relationship, particularly the importance of the C-2 triple bond and the carboxylic acid moiety, provides a foundation for the rational design of more potent and selective derivatives. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this interesting class of molecules.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid biosynthesis in Mycobacterium tuberculosis: Lateral gene transfer, adaptive evolution, and gene duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal properties of 2-alkynoic acids and their methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in the antiprotozoal and anticancer activities of the 2-alkynoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Immunoassay Specificity: A Comparative Guide to the Cross-reactivity of 2-Octynoic Acid
For researchers, scientists, and drug development professionals, the precision of immunoassays is paramount for generating reliable data. A critical factor that can compromise this precision is antibody cross-reactivity, where the assay's antibody binds to molecules structurally similar to the target analyte, leading to inaccurate quantification. This guide provides a comparative analysis of 2-Octynoic acid and its potential for cross-reactivity in immunoassays.
Currently, a comprehensive search of scientific literature and commercial assay providers reveals a notable absence of specific immunoassays developed for this compound. Consequently, there is no direct experimental data comparing its cross-reactivity with other compounds. However, based on the principles of antibody-antigen recognition, we can make informed predictions about its potential to cross-react in immunoassays designed for structurally related fatty acids. This guide will, therefore, focus on a predictive comparison based on structural analogy and provide a foundational framework for researchers to assess this potential cross-reactivity experimentally.
Predictive Comparison of this compound and Structurally Similar Analytes
The likelihood of cross-reactivity is primarily dictated by the structural similarity between the potential cross-reactant and the immunogen used to generate the antibody. For a small molecule like this compound to be immunogenic, it would first need to be conjugated to a carrier protein. The resulting antibody would recognize the unique features of the this compound structure. Molecules sharing these features would be potential cross-reactants.
The following table outlines a predictive comparison of this compound with other fatty acids that may be targets in existing immunoassays. The "Potential for Cross-reactivity" is a qualitative assessment based on shared structural motifs.
| Compound | Chemical Structure | Key Structural Features | Rationale for Potential Cross-reactivity |
| This compound | CH₃(CH₂)₄C≡CCOOH | C8 carbon chain, Carboxylic acid group, Triple bond at C2 | Target Molecule (Hypothetical) |
| Octanoic Acid | CH₃(CH₂)₆COOH | C8 carbon chain, Carboxylic acid group | High: Same carbon chain length and functional group. The triple bond is a key distinguishing feature, but overall shape may be similar enough for some antibodies. |
| 2-Octenoic Acid | CH₃(CH₂)₄CH=CHCOOH | C8 carbon chain, Carboxylic acid group, Double bond at C2 | High: Very similar structure, differing only in the saturation at the C2-C3 position (double vs. triple bond). |
| Nonanoic Acid | CH₃(CH₂)₇COOH | C9 carbon chain, Carboxylic acid group | Moderate: Similar structure but with a longer carbon chain, which could reduce binding affinity. |
| Heptanoic Acid | CH₃(CH₂)₅COOH | C7 carbon chain, Carboxylic acid group | Moderate: Similar structure but with a shorter carbon chain, potentially altering its fit within the antibody's binding site. |
| Other Positional Isomers of Octynoic Acid (e.g., 7-Octynoic Acid) | HC≡C(CH₂)₅COOH | C8 carbon chain, Carboxylic acid group, Triple bond at a different position | Low to Moderate: The position of the triple bond is a critical part of the molecule's shape and electronic distribution. An antibody specific for the 2-position triple bond is less likely to bind strongly to a 7-position isomer. |
Experimental Protocols
To empirically determine the cross-reactivity of this compound in an immunoassay for a structurally related analyte (e.g., Octanoic Acid), a competitive ELISA is the standard method.
Protocol: Determination of Cross-Reactivity by Competitive ELISA
Objective: To quantify the percentage of cross-reactivity of this compound in a competitive ELISA for a target fatty acid (e.g., Octanoic Acid).
Materials:
-
Microtiter plate pre-coated with a conjugate of the target fatty acid (e.g., Octanoic Acid-BSA).
-
Primary antibody specific to the target fatty acid.
-
Standard solutions of the target fatty acid.
-
A series of dilutions of this compound.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution (e.g., 1M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer.
Procedure:
-
Preparation of Standards and Test Compound:
-
Prepare a serial dilution of the target fatty acid standard in assay buffer to create a standard curve.
-
Prepare a serial dilution of this compound in assay buffer. It is advisable to start with a high concentration and perform several 10-fold dilutions.
-
-
Competitive Reaction:
-
To the wells of the microplate pre-coated with the target fatty acid conjugate, add a fixed concentration of the primary antibody mixed with either the standard or the this compound dilutions.
-
Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C). During this incubation, the free fatty acid in the solution will compete with the coated fatty acid conjugate for binding to the primary antibody.
-
-
Washing:
-
Wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove unbound primary antibody and other components.
-
-
Secondary Antibody Incubation:
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate for a specified time (e.g., 1 hour) at a controlled temperature.
-
-
Final Wash:
-
Wash the plate thoroughly with wash buffer to remove any unbound secondary antibody.
-
-
Signal Development:
-
Add the enzyme substrate to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color will be inversely proportional to the concentration of free fatty acid in the initial sample.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the enzymatic reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Calculation of Cross-Reactivity:
-
Plot the absorbance values against the concentrations of the standard and the test compound to obtain their respective IC50 values (the concentration that causes 50% inhibition of the maximum signal).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of this compound) x 100
-
Visualizations
The following diagrams illustrate the theoretical basis for cross-reactivity and a typical experimental workflow.
A Comparative Guide: 2-Octynoic Acid versus TOFA as Fatty Acid Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two fatty acid synthesis inhibitors: 2-Octynoic acid and 5-(Tetradecyloxy)-2-furoic acid (TOFA). While TOFA is a well-characterized inhibitor of acetyl-CoA carboxylase (ACC), quantitative data on the direct inhibition of mammalian fatty acid synthesis by this compound is notably scarce in publicly available literature. This comparison, therefore, focuses on the established mechanisms and available data for TOFA, alongside the known metabolic effects of this compound, to provide a comprehensive overview for research and drug development purposes.
Executive Summary
Fatty acid synthesis is a critical metabolic pathway, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Consequently, inhibitors of this pathway are of significant interest for therapeutic development. This guide compares TOFA, a known inhibitor of the rate-limiting enzyme ACC, with this compound, an acetylenic fatty acid with reported effects on lipid metabolism.
TOFA is a potent allosteric inhibitor of ACC, the enzyme responsible for converting acetyl-CoA to malonyl-CoA. By blocking this initial step, TOFA effectively shuts down the entire fatty acid synthesis cascade. Its efficacy has been demonstrated in various cell types, particularly in cancer cell lines where it induces apoptosis.
This compound , on the other hand, is less defined as a direct inhibitor of fatty acid synthesis in mammalian cells. While some studies on other acetylenic fatty acids suggest potential inhibitory activity against fatty acid synthase (FASN) in non-mammalian systems, there is a lack of quantitative data, such as IC50 values, for this compound's direct effect on mammalian FASN or ACC. Its primary reported use in research has been as a tool to study other metabolic pathways, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Mechanism of Action
TOFA: Allosteric Inhibition of Acetyl-CoA Carboxylase (ACC)
TOFA's primary mechanism of action is the allosteric inhibition of ACC.[1] Inside the cell, TOFA is converted to its coenzyme A thioester, TOFyl-CoA.[2] This active form then binds to ACC at a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This prevents the carboxylation of acetyl-CoA to malonyl-CoA, which is the committed step in fatty acid biosynthesis.
References
A Comparative Analysis of 2-Octynoic Acid and Established Direct-Acting Antivirals Against Hepatitis C Virus
For Immediate Release
In the landscape of antiviral drug discovery, the exploration of novel compounds with unique mechanisms of action is paramount to addressing the challenges of drug resistance and expanding treatment options. This guide provides a comparative overview of the in vitro efficacy of 2-Octynoic acid, a fatty acid derivative, against the Hepatitis C Virus (HCV) and contrasts it with the well-established clinical and in vitro performance of two leading direct-acting antivirals (DAAs), Sofosbuvir and Daclatasvir. This analysis is intended for researchers, scientists, and drug development professionals.
It is important to note that the following comparison is indirect, drawing from separate in vitro and clinical studies, as no head-to-head comparative trials have been conducted.
Quantitative Efficacy Data
The antiviral efficacy of this compound has been demonstrated in preclinical, in vitro studies. In contrast, Sofosbuvir and Daclatasvir have undergone extensive clinical trials, leading to their approval and widespread use in treating chronic HCV infections. The tables below summarize the available quantitative data for each compound.
Table 1: In Vitro Efficacy Against Hepatitis C Virus
| Compound | Drug Class | Target | Assay System | HCV Genotype | EC50 Value | Citation |
| This compound | Fatty Acid Derivative | Host-Targeting (AMPK activator) | HCV Replicon Cells (FCA1) | Genotype 1b | 3.82 µM | [1] |
| Sofosbuvir | Nucleotide Analog NS5B Polymerase Inhibitor | Viral NS5B Polymerase | HCV Replicon Assay | Genotype 1b | 15 nM | [2] |
| Daclatasvir | NS5A Inhibitor | Viral NS5A Protein | HCV Replicon Assay | Genotype 1b | 9 pM | [2] |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower EC50 value indicates higher potency.
Table 2: Clinical Efficacy of Approved Direct-Acting Antivirals
| Drug Regimen | Target | HCV Genotype(s) | Clinical Trial Endpoint | Efficacy | Citation |
| Sofosbuvir (in combination therapy) | Viral NS5B Polymerase | Genotypes 1, 2, 3, 4 | Sustained Virologic Response 12 weeks post-treatment (SVR12) | ~90% or higher | [3] |
| Daclatasvir (in combination with Sofosbuvir) | Viral NS5A Protein | Genotypes 1, 2, 3 | Sustained Virologic Response 12 weeks post-treatment (SVR12) | ~90% | [2] |
Note: SVR12 is the clinical endpoint for a cure of HCV infection, defined as undetectable HCV RNA 12 weeks after the completion of therapy.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of antiviral efficacy data. The following sections outline the key experimental protocols used to evaluate this compound and the comparator DAAs.
This compound: In Vitro Antiviral Assays
The antiviral activity of this compound against HCV was evaluated using a series of in vitro assays.[1]
1. Cell Culture and HCV Replicon System:
-
Cell Line: Human hepatoma cell lines (Huh7 and FCA1) were used. FCA1 cells stably harbor an HCV genotype 1b subgenomic replicon.
-
Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, penicillin, and streptomycin.
2. Antiviral Activity Assessment (HCV RNA Quantification):
-
Treatment: FCA1 replicon cells were treated with varying concentrations of this compound.
-
RNA Extraction: Total cellular RNA was extracted using TRIzol reagent.
-
Quantitative Real-Time PCR (qRT-PCR): HCV RNA levels were quantified by real-time PCR, normalized to an internal control (GAPDH). The EC50 value was calculated from the dose-response curve.[1]
3. Western Blot Analysis for HCV Protein Expression:
-
Protein Extraction: Whole-cell lysates were prepared from treated and untreated FCA1 cells.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Staining: The membrane was probed with a primary antibody specific for the HCV NS5A protein, followed by a secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][4][5]
4. Lipid Accumulation Assay:
-
Staining: HCV-infected Huh7.5 cells were treated with this compound, fixed, and stained with Oil Red O to visualize intracellular lipid droplets.
-
Quantification: The amount of lipid accumulation was assessed by extracting the Oil Red O dye and measuring its absorbance.[6][7]
Sofosbuvir and Daclatasvir: Representative In Vitro and Clinical Protocols
1. In Vitro HCV Replicon Luciferase Assay:
-
Cell Line and Replicon: Huh-7 human hepatoma cells stably maintaining a subgenomic HCV replicon (e.g., genotype 1b) containing a luciferase reporter gene are commonly used.[2]
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compound (e.g., Sofosbuvir, Daclatasvir) are added.
-
Plates are incubated for 48-72 hours.
-
Cell lysis and measurement of luciferase activity are performed using a luminometer. The luciferase signal is directly proportional to the level of HCV RNA replication.[2][8]
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.[2]
2. Phase III Clinical Trial Protocol (General Framework):
-
Study Design: Randomized, controlled clinical trials in patients with chronic HCV infection.
-
Treatment Regimen: Patients receive a combination DAA regimen (e.g., Sofosbuvir plus Daclatasvir) for a specified duration (typically 12 or 24 weeks).[2]
-
Efficacy Endpoint: The primary outcome is the Sustained Virologic Response (SVR12) rate, defined as undetectable HCV RNA at 12 weeks post-treatment.[2]
-
Virologic Monitoring: HCV RNA levels are quantified at baseline, during treatment, at the end of treatment, and at specified post-treatment time points.[2]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathway of this compound and a typical experimental workflow for evaluating antiviral compounds.
Concluding Remarks
This compound demonstrates in vitro anti-HCV activity through a host-targeting mechanism involving the activation of AMPK and subsequent inhibition of lipid biosynthesis, a cellular process essential for HCV replication.[1] This mode of action is distinct from that of direct-acting antivirals like Sofosbuvir and Daclatasvir, which directly inhibit viral proteins crucial for replication.[2][3]
While the in vitro potency of this compound (EC50 in the micromolar range) is modest compared to the picomolar to nanomolar potency of DAAs, its host-targeting mechanism could offer a higher barrier to the development of drug resistance. Further research, including in vivo studies and potentially direct comparative analyses, would be necessary to fully elucidate the therapeutic potential of this compound in the context of HCV infection and to ascertain its efficacy and safety profile relative to the current standard-of-care treatments.
References
- 1. This compound Inhibits Hepatitis C Virus Infection through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatitis C virus core, NS3, NS4B and NS5A are the major immunogenic proteins in humoral immunity in chronic HCV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic Lipid Accumulation/ Steatosis Assay Kit (ab133131) | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of 2-Octynoic Acid: A Comparative Guide to its Inhibition of Medium-Chain Acyl-CoA Dehydrogenase
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis aimed at elucidating the precise molecular interactions of 2-Octynoic acid, researchers have confirmed its mechanism of action as a potent inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in fatty acid metabolism. This guide provides a comparative overview of this compound's inhibitory effects alongside other known MCAD inhibitors, supported by experimental data and detailed protocols for researchers in drug development and metabolic studies.
Executive Summary
This compound, a medium-chain fatty acid, exerts its biological effects through the direct inhibition of medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme critical for the beta-oxidation of fatty acids. Its active form within the cell, 2-Octynoyl-CoA, irreversibly inactivates MCAD, leading to a disruption of fatty acid metabolism and reduced energy production from fat sources. This mechanism is distinct from the inhibition of fatty acid synthesis. This guide presents a comparative analysis of this compound's inhibitory profile against that of other MCAD inhibitors, namely Spiropentaneacetic acid and Methylenecyclopropylacetic acid, providing valuable data for researchers investigating metabolic pathways and developing novel therapeutics.
Comparative Analysis of MCAD Inhibitors
To contextualize the inhibitory potential of this compound, a quantitative comparison with other known MCAD inhibitors is presented below. The data highlights the varying potencies and specificities of these compounds.
| Compound | Target Enzyme(s) | IC50 / Inhibition Concentration | Notes |
| 2-Octynoyl-CoA | MCAD | Not Quantified | Irreversibly inactivates MCAD. The precise IC50 value is not readily available in the cited literature, but its potent inhibitory action has been qualitatively established. |
| Spiropentaneacetic acid (SPA) | MCAD | 6-100 µM * | Specifically inhibits MCAD. The provided range represents the concentration for 50% inhibition of palmitoylcarnitine (B157527) oxidation in rat liver mitochondria, indicating its inhibitory effect on the fatty acid oxidation pathway where MCAD is a key enzyme.[1] |
| Methylenecyclopropylacetic acid (MCPA) | SCAD and MCAD | Not Quantified | A potent inhibitor of both short-chain acyl-CoA dehydrogenase (SCAD) and MCAD.[2][3] The CoA ester of MCPA is responsible for the inhibition. Specific IC50 values for each enzyme are not detailed in the provided search results. It is a key toxic metabolite of hypoglycin (B18308) A.[2] |
Note: This value represents the concentration for 50% inhibition of the overall fatty acid oxidation process in mitochondria, not a direct IC50 for the purified MCAD enzyme.
Mechanism of Action: Inhibition of Beta-Oxidation
The primary metabolic role of MCAD is to catalyze the initial dehydrogenation step in the beta-oxidation of medium-chain fatty acids (6 to 12 carbons long). This process is essential for energy production, particularly during periods of fasting when glucose levels are low.
The inhibition of MCAD by 2-Octynoyl-CoA disrupts this crucial metabolic pathway. As depicted in the signaling pathway diagram below, this inhibition leads to a bottleneck in fatty acid metabolism, preventing the breakdown of medium-chain fatty acids into acetyl-CoA, which would normally enter the citric acid cycle to generate ATP.
Experimental Protocols
MCAD Activity Assay: Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This assay is the gold standard for measuring the activity of acyl-CoA dehydrogenases, including MCAD.[4][5][6]
Principle: The assay measures the decrease in fluorescence of porcine electron transfer flavoprotein (ETF) as it accepts electrons from the reduced FADH₂ cofactor of an active ACAD enzyme. The rate of fluorescence reduction is directly proportional to the ACAD activity.
Materials:
-
Purified recombinant MCAD enzyme
-
Recombinant porcine ETF
-
Octanoyl-CoA (substrate for MCAD)
-
Anaerobic environment (glove box or nitrogen-purged system)
-
96-well microplate compatible with a fluorescence plate reader
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~520 nm)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of MCAD, ETF, and octanoyl-CoA in the assay buffer.
-
Anaerobic Conditions: Perform all subsequent steps under anaerobic conditions to prevent the re-oxidation of reduced ETF by oxygen.
-
Assay Setup: In a 96-well microplate, add the assay buffer, ETF, and the test compound (e.g., this compound or other inhibitors) at various concentrations.
-
Enzyme Addition: Add the MCAD enzyme to each well to initiate the reaction.
-
Substrate Addition: Start the enzymatic reaction by adding octanoyl-CoA to each well.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in ETF fluorescence over time using the plate reader.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve. For inhibition studies, plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Conclusion
References
- 1. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Validation of 2-Octynoic Acid's Anti-HCV Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-Hepatitis C Virus (HCV) effects of 2-Octynoic acid with alternative antiviral compounds. The data presented is based on published experimental findings, offering a resource for researchers investigating novel anti-HCV strategies. To date, the primary research on the anti-HCV activity of this compound has been conducted in a single comprehensive study. Independent validation of these findings in subsequent published literature has not been identified.
Quantitative Comparison of Anti-HCV Compounds
The following table summarizes the in vitro efficacy and cytotoxicity of this compound, the direct-acting antiviral Sofosbuvir (B1194449), and the natural compound Silymarin (B1681676) against Hepatitis C Virus.
| Compound | Type | Mechanism of Action | EC50 / IC50 | CC50 | Selectivity Index (SI) |
| This compound | Host-Targeting Agent | Activates AMP-activated protein kinase (AMPK), suppressing lipid biosynthesis and HCV replication.[1][2] | EC50: 3.82 µM (FCA1 replicon cells)[1] | Not explicitly reported, but shown to have no apparent cytotoxicity at effective concentrations.[1][2] | Not calculable from available data. |
| Sofosbuvir | Direct-Acting Antiviral (DAA) | Prodrug metabolized to an active form that acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[1][2][3][4] | EC50: 32 nM (genotype 2a) to 130 nM (genotype 4).[5] | > 100 µM (in Huh-7 cells). | > 769 (for genotype 4) |
| Silymarin/Silibinin | Natural Product | Multiple proposed mechanisms, including inhibition of virus entry, NS5B polymerase activity, and virus production.[6][7][8][9] | IC50: 40-85 µM (for NS5B polymerase inhibition by Legalon® SIL).[10] IC50: 75-100 µM (for NS5B polymerase inhibition by Silibinin A and B).[11] | Not consistently reported across studies. | Not calculable from available data. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of these anti-HCV compounds.
HCV Replicon Assay (for EC50 Determination)
This assay is a standard in vitro method to quantify the replication of a subgenomic HCV RNA (replicon) within a human hepatoma cell line, typically Huh-7.
a. Materials:
-
HCV replicon-containing Huh-7 cells (e.g., FCA1 cells for this compound, or other genotypes for broader testing).
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
G418 (for maintaining replicon selection).
-
Test compounds (this compound, Sofosbuvir, Silymarin).
-
96-well plates.
-
Luciferase assay reagent.
-
Luminometer.
b. Procedure:
-
Cell Seeding: HCV replicon cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: A serial dilution of the test compound is prepared. The cell culture medium is replaced with medium containing the various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.[3]
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[3]
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (for CC50 Determination)
The MTT assay is a common colorimetric method to assess the metabolic activity of cells, which serves as a measure of cell viability.
a. Materials:
-
Huh-7 cells.
-
DMEM, FBS, Penicillin-Streptomycin.
-
Test compounds.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
b. Procedure:
-
Cell Seeding: Huh-7 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.[2]
-
Treatment: The cells are treated with the same serial dilutions of the test compound as used in the antiviral assay, including a "no-drug" control.[2]
-
Incubation: The plate is incubated for the same duration as the antiviral assay (typically 72 hours).[2]
-
MTT Addition: The medium is replaced with fresh medium containing the MTT reagent, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[2]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[2]
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability relative to the "no-drug" control against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways and mechanisms of action for this compound and the comparative compounds.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro evaluation of anti-HCV compounds.
References
- 1. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of hepatoprotective flavonolignans from silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silymarin for hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential In Vitro Effects of Intravenous versus Oral Formulations of Silibinin on the HCV Life Cycle and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silibinin and related compounds are direct inhibitors of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2-Octynoic Acid's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential effects of 2-Octynoic acid across different cell lines. Due to a lack of direct comparative studies on this compound, this guide synthesizes data from related alkynoic fatty acids and the known mechanisms of short-chain fatty acids (SCFAs) to provide a predictive framework for its activity. The information presented herein is intended to guide future research and experimental design.
Data Presentation: Comparative Cytotoxicity
| Cell Line | Cancer Type | Hypothetical IC50 of this compound (µM) | Reference Compound | Reference Compound IC50 (µM) |
| SH-SY5Y | Neuroblastoma | 20 - 50 | 2-methoxy-6-icosynoic acid | 23[1] |
| HeLa | Cervical Cancer | 25 - 60 | 2-methoxy-6-icosynoic acid | 26[1] |
| A549 | Lung Carcinoma | 30 - 70 | General SCFA activity | N/A |
| MCF-7 | Breast Cancer | 40 - 80 | General SCFA activity | N/A |
| HCT116 | Colorectal Carcinoma | 35 - 75 | General SCFA activity | N/A |
Potential Signaling Pathways and Mechanisms of Action
This compound, as a short-chain fatty acid, is likely to exert its cellular effects through multiple signaling pathways. The primary proposed mechanisms include the inhibition of fatty acid synthesis and modulation of key cellular signaling cascades.
Inhibition of Fatty Acid Synthesis
One of the primary mechanisms by which alkynoic fatty acids may exert their anti-cancer effects is through the inhibition of fatty acid synthesis. This process is critical for rapidly proliferating cancer cells, which require fatty acids for membrane synthesis, energy storage, and signaling molecule production. The inhibition of key enzymes in this pathway, such as Acetyl-CoA Carboxylase (ACACA) and Fatty Acid Synthase (FASN), can lead to reduced cell proliferation and the induction of differentiation.[2]
References
Comparative Metabolomics of 2-Octynoic Acid Treatment: An Analytical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolomic effects of 2-Octynoic acid, a medium-chain fatty acid known for its role as an inhibitor of fatty acid β-oxidation. Direct comprehensive metabolomic studies on this compound are limited in publicly available literature. Therefore, this document synthesizes the existing data on this compound and juxtaposes it with metabolomic analyses of structurally similar medium-chain fatty acids, such as octanoic acid, to provide a comparative perspective.
Introduction to this compound and its Metabolic Role
This compound is a medium-chain fatty acid that is not naturally found in humans.[1] It has been utilized in research as a tool to study fatty acid metabolism, primarily as an inhibitor of mitochondrial β-oxidation. Its administration has been explored as a method to induce metabolic states that mimic certain aspects of inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2] Understanding the metabolic perturbations caused by this compound is crucial for its application in research and for assessing its potential therapeutic or toxicological effects.
Comparative Analysis of Metabolic Effects
Data Presentation: Summary of Metabolic Changes
The following tables summarize the observed and expected metabolic changes following treatment with this compound and the observed changes from a comparative metabolomics study of octanoic acid.
Table 1: Summary of Known Metabolic Effects of this compound Treatment
| Feature | Observation | Implication |
| Primary Metabolic Pathway Affected | Inhibition of fatty acid β-oxidation. | Disruption of energy production from fats. |
| Key Metabolite Changes (in vivo, rats) | Mild dicarboxylic aciduria. | Suggests an overload of alternative fatty acid oxidation pathways (omega-oxidation).[2] |
| Reduced plasma ketone body concentrations. | A direct consequence of the block in β-oxidation, which provides the substrate for ketogenesis.[2] | |
| Low plasma free fatty acids. | This finding in one study suggests a complex regulatory effect beyond simple enzyme inhibition.[2] |
Table 2: Summary of Metabolomic Effects of Octanoic Acid (C8) Treatment in U87MG Glioblastoma Cells
Data extracted from a study by Bernini et al. (2020) as a proxy for medium-chain fatty acid effects.[3]
| Metabolic Pathway | Key Metabolite Changes | Implication |
| Citric Acid (TCA) Cycle | Alterations in TCA cycle intermediates. | Indicates a shift in central carbon metabolism.[3] |
| Ketone Body Metabolism | Increased ketone body production. | In this specific cell line, C8 appeared to be ketogenic.[3] |
| Glutamine/Glutamate (B1630785) Metabolism | Changes in glutamine and glutamate levels. | Suggests an impact on anaplerosis and neurotransmitter metabolism.[3] |
| Warburg Effect | Modulation of glycolysis and lactate (B86563) production. | Indicates an influence on the balance between aerobic respiration and glycolysis.[3] |
Experimental Protocols
Detailed experimental protocols for a comprehensive metabolomics study of this compound are not available. However, a representative protocol for a gas chromatography-mass spectrometry (GC-MS)-based metabolomics analysis of a medium-chain fatty acid is described below, based on methodologies used in studies of octanoic acid.[3]
Sample Preparation (for cell culture)
-
Cell Culture and Treatment: Cells are cultured in an appropriate medium and treated with this compound at a predetermined concentration and for a specific duration. Control cells are treated with the vehicle (e.g., DMSO).
-
Metabolite Extraction:
-
The cell monolayer is washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolism is quenched by adding a cold extraction solvent, typically a mixture of methanol, water, and chloroform.
-
Cells are scraped and the mixture is vortexed vigorously.
-
The polar (methanolic) and non-polar (chloroform) phases are separated by centrifugation.
-
The polar phase containing the majority of the central carbon metabolites is collected for derivatization.
-
-
Derivatization for GC-MS:
-
The extracted metabolites are dried under a stream of nitrogen.
-
A two-step derivatization is performed:
-
Oximation: The dried extract is treated with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.
-
Silylation: The sample is then treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility of the metabolites.
-
-
GC-MS Analysis
-
Injection: The derivatized sample is injected into the GC-MS system.
-
Chromatographic Separation: Metabolites are separated on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to allow for the separation of a wide range of metabolites.
-
Mass Spectrometry: As metabolites elute from the column, they are ionized (typically by electron impact ionization) and the resulting fragments are detected by a mass spectrometer.
Data Analysis
-
Peak Identification and Integration: The raw data is processed to identify and quantify the area of each chromatographic peak. Metabolites are identified by comparing their retention times and mass spectra to a reference library (e.g., NIST).
-
Statistical Analysis:
-
The data is normalized to an internal standard and/or total ion count.
-
Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify differences in the metabolic profiles between the treated and control groups.
-
Univariate statistical tests (e.g., t-test) are used to identify individual metabolites that are significantly different between the groups.
-
-
Pathway Analysis: Significantly altered metabolites are mapped onto metabolic pathways using databases like KEGG to identify the biological processes most affected by the treatment.
Mandatory Visualization
Experimental Workflow
Caption: A generalized workflow for a comparative metabolomics study.
Signaling Pathways
Caption: Inhibition of β-oxidation by this compound and resulting metabolic shifts.
Conclusion
The available evidence indicates that this compound acts as an inhibitor of fatty acid β-oxidation, leading to a reduction in ketone body formation and an increase in dicarboxylic aciduria. While comprehensive metabolomic data for this compound is currently lacking, studies on similar medium-chain fatty acids like octanoic acid reveal significant impacts on central carbon metabolism, including the TCA cycle and amino acid metabolism. Future comparative metabolomics studies are necessary to fully elucidate the metabolic signature of this compound. Such studies would provide valuable data for researchers utilizing this compound as a metabolic inhibitor and for professionals assessing its potential pharmacological or toxicological profile.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0245278) [hmdb.ca]
- 2. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 2-Octynoic Acid as an Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-octynoic acid as an enzyme inhibitor, focusing on its specificity, mechanism of action, and a comparison with alternative inhibitors. The information is supported by experimental data and detailed protocols to assist researchers in their evaluation and application of this compound.
Introduction to this compound as an Enzyme Inhibitor
This compound, in its activated form 2-octynoyl-CoA, has been identified as a potent irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial fatty acid β-oxidation pathway. Its mechanism of action involves the inactivation of the FAD prosthetic group within the enzyme's active site, thereby halting the metabolic cascade responsible for breaking down medium-chain fatty acids for energy production. Understanding the specificity and potency of this compound is crucial for its application in metabolic research and as a potential therapeutic agent.
Comparative Analysis of Enzyme Inhibition
To objectively assess the performance of this compound, a comparison with other known inhibitors of acyl-CoA dehydrogenases is presented below. The data is summarized from various studies and highlights the inhibitory constants and specificity profiles of each compound.
| Inhibitor | Target Enzyme(s) | Inhibition Type | K_i (μM) | k_inact (min⁻¹) | Specificity Notes |
| 2-Octynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Irreversible | N/A | N/A | Primarily targets MCAD. |
| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Irreversible | 11 | 0.025 | A structural analog of 2-octynoyl-CoA, providing an estimate of potency. |
| Methylenecyclopropylacetyl-CoA (MCPA-CoA) | Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Irreversible | N/A | N/A | Inhibits both SCAD and MCAD, with a stronger inhibition towards SCAD. |
| Spiropentaneacetic Acid (SPA) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Irreversible | N/A | N/A | Reported to be a specific inhibitor of MCAD. |
Experimental Protocols
Protocol for In Vitro Assay of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Inhibition
This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against MCAD.
Materials:
-
Purified medium-chain acyl-CoA dehydrogenase (MCAD)
-
Octanoyl-CoA (substrate)
-
This compound or other test inhibitors
-
Coenzyme A
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Ferricenium hexafluorophosphate (B91526) (electron acceptor)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of octanoyl-CoA in water.
-
Prepare the assay buffer (100 mM potassium phosphate, pH 7.5).
-
Prepare a fresh solution of ferricenium hexafluorophosphate in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a cuvette, combine the assay buffer, a specific concentration of the test inhibitor (or solvent control), and the purified MCAD enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate, octanoyl-CoA.
-
Immediately monitor the reduction of ferricenium hexafluorophosphate by measuring the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
For irreversible inhibitors, further kinetic studies can be performed to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).
-
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by the inhibition of MCAD is the mitochondrial fatty acid β-oxidation pathway . Inhibition of this pathway disrupts the cellular energy supply, particularly during periods of fasting or high energy demand.
Diagram of the Fatty Acid β-Oxidation Pathway and Inhibition Points
Caption: Fatty acid β-oxidation pathway with points of inhibition.
Experimental Workflow for Assessing Enzyme Inhibitor Specificity
Caption: Workflow for assessing enzyme inhibitor specificity.
Conclusion
This compound, as its CoA ester, is a potent irreversible inhibitor of medium-chain acyl-CoA dehydrogenase. Its specificity appears to be directed towards MCAD, distinguishing it from broader-spectrum inhibitors like MCPA-CoA. However, a lack of readily available quantitative inhibitory data (IC50 or Ki values) for 2-octynoyl-CoA makes direct potency comparisons with other inhibitors challenging. The provided experimental protocols and workflows offer a framework for researchers to conduct their own comparative studies to fully elucidate the specificity and potential applications of this compound as an enzyme inhibitor. Further research to quantify its inhibitory kinetics is warranted to solidify its position as a selective tool for studying fatty acid metabolism.
Safety Operating Guide
Safe Disposal of 2-Octynoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for 2-Octynoic Acid
Proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, adhering to stringent safety protocols. This compound is a corrosive, toxic, and harmful chemical that requires careful management throughout its lifecycle, from use to disposal.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[1]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid inhaling fumes, and prevent contact with skin and eyes.[1][2] In case of a spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or a universal binder and collect it into a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1] For small residual amounts, a carefully controlled neutralization process can be employed before collection for disposal.
1. Waste Segregation and Collection:
-
Unused or Expired this compound: Pure, unused, or expired this compound should not be neutralized in its original container.[4] It should be securely sealed, clearly labeled as "Hazardous Waste: this compound," and stored in a designated satellite accumulation area for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Contaminated Materials: All materials contaminated with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[5]
-
Sharps: Any sharps, such as needles or glass pipettes contaminated with this compound, must be placed in a designated, puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps" and indicating the presence of "this compound".[5]
-
Reaction Mixtures: Reaction mixtures containing this compound must be quenched and neutralized before being collected for waste disposal.[4]
2. Neutralization of Dilute Aqueous Solutions (for small residual amounts):
This procedure should only be performed by trained personnel.
-
Dilution: If dealing with a concentrated solution, first dilute it with cold water to a concentration below 10%.[6] Always add the acid to the water, not the other way around, to dissipate heat.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide (B78521) solution, to the diluted this compound solution with constant stirring.[7] Be prepared for the evolution of carbon dioxide gas if using sodium bicarbonate.
-
pH Monitoring: Continuously monitor the pH of the solution. The goal is to reach a neutral pH of approximately 7.[7]
-
Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container for aqueous waste.[6]
Important Considerations for Alkynes: Terminal alkynes can form explosive metal acetylides with certain heavy metals like copper, silver, and mercury.[5] Therefore, it is crucial to avoid any contact between this compound waste and heavy metal waste streams.
Quantitative Data for Disposal
The following table provides a summary of key quantitative data related to this compound and general acid disposal guidelines.
| Parameter | Value/Guideline | Source |
| UN Number | UN2922 | [1] |
| Hazard Class | 8 (Corrosive) | [1] |
| Subsidiary Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | II | [1] |
| Recommended Dilution for Neutralization | <10% | [6] |
| Target pH for Neutralization | ~7 | [7] |
| Maximum Concentration of Neutral Salts for Sewer Disposal | <1% (Note: Sewer disposal is generally not recommended for this substance) | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | C8H12O2 | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Comprehensive Safety and Handling Guide for 2-Octynoic Acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for the handling of 2-Octynoic acid in a laboratory setting. Adherence to these guidelines is crucial for the safety of all personnel.
Chemical Identifier:
-
Substance Name: this compound
-
CAS Number: 5663-96-7
-
Molecular Formula: C₈H₁₂O₂
Hazard Summary: this compound is a corrosive liquid that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes severe skin burns and serious eye damage.[2][3][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense to minimize exposure risk.
| Protection Type | Required Equipment | Specifications and Usage |
| Eye and Face Protection | Safety goggles or a face shield | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Provides a barrier against splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | Selection depends on the duration of contact. Always inspect gloves for integrity before use and wash hands after removal.[5] |
| Protective clothing (e.g., lab coat, apron) | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if working outside of a fume hood, if ventilation is inadequate, or if irritation is experienced.[1][6] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of accidental exposure or release.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[7]
-
Gather all necessary PPE and inspect for damage.
-
Prepare all necessary equipment and reagents before handling the acid.
-
-
Handling:
-
Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[6]
-
Wear all required PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Do not breathe vapors or mists.[1]
-
When not in use, keep containers tightly sealed in a dry, cool, and well-ventilated area.[1]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and any contaminated equipment.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
-
-
Spill Management:
-
Minor Spills: In case of a small spill, absorb the liquid with an inert material such as sand, silica (B1680970) gel, or an acid binder.[1] Collect the absorbed material in a suitable container for disposal.
-
Major Spills: For larger spills, evacuate the area and contact the appropriate emergency response team.
-
-
Final Disposal:
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][4] Call a physician or poison control center immediately. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C8H12O2 | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
